molecular formula C11H8N2O3 B565876 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 1152495-65-2

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B565876
CAS No.: 1152495-65-2
M. Wt: 216.196
InChI Key: PIXYCNJJZPLCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid ( 1152495-65-2) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol, this pyrazole-based scaffold is a valuable building block in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively studied for their wide spectrum of biological activities, making them crucial scaffolds in developing new therapeutic agents . Research into pyrazole cores has indicated potential for antimicrobial, anti-inflammatory, anticancer, and antitumor applications, underscoring the significance of this compound class in synthetic and pharmaceutical chemistry . As a versatile intermediate, this compound can be utilized in organic synthesis, including the development of novel heterocyclic compounds and as a precursor for further chemical modifications. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can request detailed specifications, including certificates of analysis, upon inquiry. The product requires cold-chain transportation and should be stored as recommended to ensure stability .

Properties

IUPAC Name

2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYCNJJZPLCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Core Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key heterocyclic intermediate. With the pyrazole moiety being a cornerstone in modern medicinal chemistry, this α-ketoacid derivative serves as a valuable building block, most notably in the synthesis of the angiotensin II receptor antagonist, candesartan cilexetil. This document delves into its physicochemical characteristics, outlines a plausible synthetic route with detailed experimental considerations, and discusses its primary role in drug development, offering a valuable resource for researchers engaged in pharmaceutical synthesis and process development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] Prominent drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant feature this versatile scaffold, underscoring its importance in drug design and discovery.[3] The compound this compound (also known as 1-phenyl-1H-pyrazole-4-glyoxylic acid) is a functionalized pyrazole derivative that has garnered significant interest as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 1152495-65-2[6]
Molecular Formula C₁₁H₈N₂O₃[6]
Molecular Weight 216.19 g/mol [6]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[7][7]

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be logically derived from established methods for preparing 4-functionalized pyrazoles. A common and effective approach involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor, followed by oxidation.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis is outlined below, starting from the readily available 1-phenyl-1H-pyrazole.

Synthetic Pathway start 1-Phenyl-1H-pyrazole intermediate 1-Phenyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product This compound intermediate->product Oxidation (e.g., KMnO₄ or SeO₂)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings, such as pyrazoles.[8]

  • Rationale: This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as an electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic substitution preferentially at the C4 position.

  • Procedure:

    • To a stirred solution of N,N-dimethylformamide at 0 °C, slowly add phosphoryl chloride dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Add 1-phenyl-1H-pyrazole to the reaction mixture.

    • Heat the reaction mixture, typically to 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the resulting solid, wash with water, and dry to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde

The aldehyde intermediate is then oxidized to the corresponding α-ketoacid.

  • Rationale: A variety of oxidizing agents can achieve this transformation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose. Alternatively, selenium dioxide (SeO₂) is known for the selective oxidation of aldehydes to α-ketoacids.

  • Procedure (using KMnO₄):

    • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.

    • Filter the manganese dioxide precipitate and wash it with the solvent.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the phenyl protons and the pyrazole ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbons (keto and carboxylic acid), the carbons of the pyrazole ring, and the carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 216.19 g/mol should be observed.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of candesartan cilexetil .[][9]

Role in the Synthesis of Candesartan Cilexetil

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension and congestive heart failure.[] The synthesis of candesartan involves the construction of a complex benzimidazole derivative. This compound serves as a key building block for the pyrazole portion of a related intermediate.

Candesartan Synthesis Workflow cluster_0 Intermediate Synthesis cluster_1 Final API Synthesis start This compound intermediate1 Activation (e.g., conversion to acid chloride) start->intermediate1 intermediate2 Coupling with Benzimidazole Derivative intermediate1->intermediate2 candesartan_intermediate Key Candesartan Precursor intermediate2->candesartan_intermediate esterification Esterification candesartan_intermediate->esterification final_product Candesartan Cilexetil esterification->final_product

Caption: Simplified workflow illustrating the role of the title compound in candesartan cilexetil synthesis.

The α-ketoacid functionality of this compound allows for its chemical manipulation, typically involving activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by coupling with another synthetic intermediate to build the complex molecular framework of candesartan.

Conclusion

This compound is a valuable and specialized chemical intermediate with a defined role in the pharmaceutical industry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a key fragment for the production of the widely used antihypertensive drug, candesartan cilexetil. A thorough understanding of its properties and synthetic pathways is essential for chemists and researchers involved in the process development and manufacturing of this important therapeutic agent. The broader pharmacological potential of the pyrazole scaffold suggests that derivatives of this compound could also be explored in future drug discovery efforts.

References

  • Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Molecules, 22(10), 1675. Available at: [Link]

  • Kumar, V., & Aggarwal, R. (2019). Pyrazole and its biological potential. Bioorganic & Medicinal Chemistry, 27(15), 3147-3162. Available at: [Link]

  • Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5085. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 183-195. Available at: [Link][2]

  • Zhang, J. (2015). Preparation method of candesartan cilexetil. CN104628876A.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link][][8]

Sources

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid

Executive Summary: This document provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the N-phenylpyrazole scaffold, this molecule serves as a valuable building block for the development of more complex chemical entities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities. This guide elucidates the chemical identity, structural features, and physicochemical properties of the title compound. Furthermore, it explores established synthetic strategies for related pyrazole derivatives, contextualizes its potential applications within drug discovery, and underscores the broader pharmacological importance of the phenylpyrazole class.

Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to its application in research and development. This section details the formal nomenclature, molecular architecture, and key properties of this compound.

IUPAC Nomenclature and Identification

The compound is systematically named This compound .[][2] This name precisely describes a two-carbon acetic acid backbone where one carbon is part of a carboxylic acid group (-COOH) and the other is a ketone carbonyl group (-C=O). This α-ketoacid moiety is attached at the 4-position of a pyrazole ring, which itself is substituted with a phenyl group at the N1 position.

Molecular Structure and Key Features

The core structure consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. A phenyl group is attached to the N1 position, and an oxoacetic acid group is linked to the C4 position. The presence of the α-ketoacid functional group offers multiple points for further chemical modification, making it a versatile synthetic intermediate. The planarity of the pyrazole and phenyl rings, along with the reactive keto and acid groups, dictates its chemical behavior and potential interactions with biological targets.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of the compound is provided below. This data is essential for laboratory handling, analytical characterization, and computational modeling.

PropertyValueReference
CAS Number 1152495-65-2[][3]
Molecular Formula C₁₁H₈N₂O₃[3][4]
Molecular Weight 216.19 g/mol [][3]
IUPAC Name This compound[][2]
SMILES OC(=O)C(=O)c1cnn(c1)c2ccccc2[2]
InChI Key InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16)[2]

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole moiety is a prominent heterocyclic ring system in drug design, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[5]

Pharmacological Significance of Phenylpyrazole Derivatives

The N-phenylpyrazole core is integral to numerous pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of activities, establishing this scaffold as a cornerstone in modern medicinal chemistry.[6]

  • Anti-inflammatory: Pyrazole derivatives like Celecoxib are potent and selective COX-2 inhibitors used to treat inflammation and pain.[7]

  • Antihypertensive: The parent scaffold, N-Phenylpyrazole, is a reactant in the synthesis of Candesartan Cilexetil, an angiotensin II receptor blocker used for treating hypertension and congestive heart failure.[]

  • Xanthine Oxidoreductase (XOR) Inhibition: A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and shown to be potent XOR inhibitors, with some compounds exhibiting nanomolar efficacy comparable to the gout medication Febuxostat.[8] This suggests a potential therapeutic application for managing hyperuricemia.

  • Anticancer and Antimicrobial: Various functionalized pyrazoles have been investigated for their potential as anticancer, anti-tubercular, and antimicrobial agents, highlighting the versatility of this chemical framework.[6][9]

Role as a Synthetic Intermediate

This compound is classified as a "building block" by chemical suppliers.[2] This designation is critical, as it signifies its primary role as a starting material or intermediate in the synthesis of more elaborate molecules. The dual reactivity of the keto and carboxylic acid groups allows for a variety of subsequent chemical transformations, such as amidation, esterification, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the literature, its structure allows for a logical synthetic route based on well-established methodologies for constructing and functionalizing the pyrazole ring.

Core Pyrazole Ring Formation

The construction of the 1-phenylpyrazole core is typically achieved via a condensation reaction. A common and effective method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with phenylhydrazine.[10] This cyclocondensation reaction is a robust and high-yielding route to substituted pyrazoles.

Introduction and Elaboration of the C4-Substituent

Once the 1-phenylpyrazole ring is formed, the next critical phase is the introduction and modification of the substituent at the C4 position.

  • Formylation: A Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl (-CHO) group at the C4 position to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

  • Oxidation: The resulting aldehyde can then be oxidized to a carboxylic acid. Research has shown that microwave-assisted organic synthesis (MAOS) can significantly improve the yield and reduce the reaction time for the oxidation of phenyl-1H-pyrazole-4-carbaldehydes to their corresponding carboxylic acids.[5] A similar oxidative strategy on a two-carbon side chain precursor would yield the target α-ketoacid. For instance, oxidation of a corresponding α-hydroxy acid or diol precursor attached at the C4 position would be a plausible final step.

Proposed Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the title compound, applying established chemical principles. This multi-step process begins with fundamental precursors and proceeds through key intermediates.

workflow Start1 1,3-Dicarbonyl Precursor Step1 Cyclocondensation Start1->Step1 Start2 Phenylhydrazine Start2->Step1 Intermediate1 1-Phenyl-1H-pyrazole (Core Scaffold) Step1->Intermediate1 Step2 Acylation (e.g., Friedel-Crafts) Intermediate1->Step2 Intermediate2 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one Step2->Intermediate2 Step3 Oxidation (e.g., with SeO₂ or KMnO₄) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 2: A plausible synthetic workflow for the target compound.

Applications in Research and Drug Discovery

The utility of this compound is primarily centered on its role as a versatile scaffold for creating novel molecules with potential therapeutic value.

Utility as a Chemical Building Block

As a readily functionalizable molecule, it is an ideal starting point for generating libraries of related compounds. Drug discovery programs can utilize this building block in several ways:

  • Lead Generation: By reacting the carboxylic acid with a diverse panel of amines or alcohols, a library of amides and esters can be rapidly synthesized. These new derivatives can then be screened against various biological targets to identify initial "hit" compounds.

  • Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the scaffold allows for systematic modification. The phenyl ring can be substituted, or the keto-acid side chain can be altered to probe the chemical space around the initial hit, optimizing for potency, selectivity, and pharmacokinetic properties.[8]

Potential as a Scaffold for Novel Enzyme Inhibitors

Given that closely related 1-phenyl-pyrazole-4-carboxylic acids are potent inhibitors of xanthine oxidoreductase[8], it is highly probable that derivatives of the title compound could also target this or other enzyme classes. The α-ketoacid moiety is a known pharmacophore that can interact with the active sites of various enzymes, including proteases and dehydrogenases, often by coordinating with metal ions or forming covalent adducts with key residues.

Conclusion and Future Outlook

This compound represents a molecule of significant strategic value for chemical and pharmaceutical research. Its structure combines the pharmacologically validated N-phenylpyrazole core with a highly versatile α-ketoacid functional group. While its primary current role is that of a synthetic intermediate, the established biological activities of its chemical relatives strongly suggest that novel derivatives synthesized from this building block hold considerable promise. Future research efforts should focus on the synthesis and biological evaluation of libraries derived from this compound to explore new therapeutic opportunities in areas such as metabolic disorders, inflammation, and oncology.

References

  • Wang, Y., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 244-256. Retrieved from [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7241. Retrieved from [Link]

  • Yadav, P., et al. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Trend in Scientific Research and Development, 2(4), 1-13. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-oxo-2-(3-phenyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Retrieved from [Link]

  • MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2021(4), M1303. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 19(6), 514-523. Retrieved from [Link]

  • IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology, 10(9). Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]

  • Kramer, C. S., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(15), 2425-2445. Retrieved from [Link]

  • Patel, V. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 8049-8061. Retrieved from [Link]

Sources

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid: A Keystone Synthetic Intermediate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic compound This compound . We will delve into its chemical identity, outline a scientifically-grounded synthetic strategy, and explore its potential applications as a versatile building block in the synthesis of pharmacologically active molecules.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to its favorable metabolic stability and diverse biological activities.[1][2] Molecules incorporating this five-membered heterocycle exhibit a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The subject of this guide, this compound, combines the proven pyrazole scaffold with an α-ketoacid functional group, a reactive handle that opens extensive possibilities for chemical elaboration and the development of novel derivatives.

Part 1: Core Chemical Identity

The fundamental identification of a chemical compound relies on its universally recognized identifiers and core physical properties. For this compound, these are summarized below.

PropertyValueSource(s)
CAS Number 1152495-65-2[6]
Molecular Formula C₁₁H₈N₂O₃[6]
Molecular Weight 216.19 g/mol [6]
Canonical SMILES O=C(O)C(=O)c1cnn(c1)c2ccccc2[6]
InChI Key InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16)[6]
Synonyms 2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid[6]

Part 2: Proposed Synthesis Pathway

The proposed workflow begins with a Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole, a common and efficient method for introducing an aldehyde group at the C4 position of the pyrazole ring.[7] The resulting aldehyde is a critical intermediate that can be further elaborated. Subsequent oxidation provides the corresponding carboxylic acid, which can then be converted to the target α-ketoacid.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

  • Reagents & Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous dimethylformamide (DMF, 10 vol.) to 0°C.

  • Reaction: Slowly add 1-phenyl-1H-pyrazole (1.0 eq.) to the cooled Vilsmeier reagent (POCl₃/DMF).

  • Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

    • Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrazole. The electrophilic Vilsmeier reagent attacks the electron-dense C4 position, leading to the desired aldehyde intermediate.[7]

Step 2: Oxidation to 1-phenyl-1H-pyrazole-4-carboxylic acid (Intermediate 2)

  • Reagents & Setup: Dissolve Intermediate 1 (1.0 eq.) in a mixture of acetone and water.

  • Reaction: Add potassium permanganate (KMnO₄, 2.0 eq.) portion-wise while maintaining the temperature below 30°C.

  • Execution: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Work-up: Quench the reaction by adding a small amount of ethanol. Filter the manganese dioxide (MnO₂) precipitate and wash it with hot water. Combine the filtrates and acidify with 2N HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 1-phenyl-1H-pyrazole-4-carboxylic acid.

Step 3: Synthesis of this compound (Final Product)

  • Activation: Convert Intermediate 2 (1.0 eq.) to its acid chloride by reacting with thionyl chloride (SOCl₂, 1.5 eq.) in anhydrous dichloromethane (DCM) with a catalytic amount of DMF. Reflux for 2-3 hours. Remove excess SOCl₂ under reduced pressure.

  • Cyanation: Dissolve the crude acid chloride in anhydrous THF and add it to a cooled (0°C) solution of copper(I) cyanide (CuCN, 1.2 eq.). Allow the reaction to proceed at room temperature overnight.

  • Hydrolysis: Quench the reaction with an aqueous solution of iron(III) chloride (FeCl₃) and HCl. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude α-ketonitrile.

  • Final Hydrolysis: Subject the crude α-ketonitrile to acidic hydrolysis (e.g., concentrated HCl, reflux) to convert the nitrile group to the carboxylic acid, yielding the final product, this compound.

Synthesis Workflow Diagram

G start 1-phenyl-1H-pyrazole int1 Intermediate 1: 1-phenyl-1H-pyrazole-4-carbaldehyde start->int1 Step 1: Vilsmeier-Haack (POCl3, DMF) int2 Intermediate 2: 1-phenyl-1H-pyrazole-4-carboxylic acid int1->int2 Step 2: Oxidation (KMnO4) int3 Acyl Chloride / Acyl Cyanide int2->int3 Step 3a: Activation & Cyanation (SOCl2, then CuCN) final_product Final Product: This compound int3->final_product Step 3b: Hydrolysis (HCl, H2O)

Caption: Proposed multi-step synthesis of the target compound.

Part 3: Applications in Drug Discovery and Development

This compound is best understood as a high-value synthetic intermediate or building block. Its bifunctional nature—possessing both a stable heterocyclic core and a reactive α-ketoacid moiety—makes it an attractive starting point for generating libraries of more complex molecules for drug screening.

Role as a Synthetic Building Block

The true value of this compound lies in its potential for chemical diversification.

  • The Carboxylic Acid Group: Can be readily converted into esters, amides, or other derivatives to modulate properties like solubility, bioavailability, and target engagement.

  • The Ketone Group: Serves as a handle for reactions such as reductive amination, Wittig reactions, or condensation to build larger molecular scaffolds.

  • The Pyrazole Ring: Provides a metabolically stable core that can participate in hydrogen bonding and π-stacking interactions within a biological target's binding site.

Therapeutic Potential of Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of drugs with different mechanisms of action. Derivatives of pyrazole are known to exhibit significant biological activities, including:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in numerous agents developed to combat bacterial and fungal infections.[5][8]

  • Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases and other pathways involved in tumor progression.[3]

The synthesis of novel derivatives from this compound could lead to the discovery of new therapeutic agents in these and other areas.

The Pyrazole Core in Approved Pharmaceuticals

G core Pyrazole Core celecoxib Celecoxib (COX-2 Inhibitor) core->celecoxib Anti-inflammatory rimonabant Rimonabant (CB1 Antagonist) core->rimonabant Anti-obesity (withdrawn) sildenafil Sildenafil (PDE5 Inhibitor, Fused Pyrazole) core->sildenafil Erectile Dysfunction difenamizole Difenamizole (Analgesic) core->difenamizole Analgesic

Caption: The pyrazole core is central to diverse pharmaceuticals.

References

  • Supporting information. (n.d.). Retrieved from [Link]

  • IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Retrieved from [Link]

  • PMC. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • PMC. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

  • PMC. (2011). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. E-Journal of Chemistry. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PMC. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US7884212B2 - Process for the preparation of candesartan cilexetil.
  • Google Patents. (n.d.). WO2015090635A1 - A new process for the preparation of candesartan cilexetil.
  • Google Patents. (n.d.). CN103304543A - Preparation method of candesartan cilexetil.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Candesartan. Retrieved from [Link]

Sources

Characterizing a Novel Active Pharmaceutical Ingredient: A Technical Guide to the Solubility and Stability of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Path from Discovery to Formulation

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. Among the most fundamental of these inquiries are the characterization of a compound's solubility and stability. These intrinsic physicochemical properties are not merely data points; they are the cornerstones upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth framework for the comprehensive evaluation of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid , a compound of interest in contemporary drug discovery.

While specific experimental data for this particular molecule is not extensively available in the public domain, this document serves as a technical roadmap, grounded in established scientific principles and regulatory expectations. By following the methodologies outlined herein, researchers can systematically generate the crucial data needed to advance their development programs. Our approach is rooted in the principles of Quality by Design (QbD), as encouraged by the International Council for Harmonisation (ICH) guidelines, emphasizing a deep understanding of the molecule to ensure a robust and reliable development process.[1][2][3][4]

Part 1: Aqueous Solubility Profile - The Gateway to Bioavailability

The extent to which an active pharmaceutical ingredient (API) dissolves in an aqueous environment is a primary determinant of its oral bioavailability. Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. Therefore, a thorough understanding of the solubility of this compound is a non-negotiable first step.

The "Why": Kinetic vs. Thermodynamic Solubility

In early drug discovery, a rapid assessment of solubility is often required to triage a large number of compounds. For this, kinetic solubility assays are employed. These high-throughput methods provide a quick indication of a compound's dissolution tendency under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7] While useful for initial screening, these results can sometimes overestimate the true solubility.

For lead optimization and pre-formulation, thermodynamic solubility is the gold standard. This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] The shake-flask method is the most common and accepted technique for this determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound across a physiologically relevant pH range, a critical step for Biopharmaceutics Classification System (BCS) assessment.[9][10][11][12][13]

Objective: To determine the concentration of the compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl (for pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC method for quantification

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of solid this compound to separate vials containing the different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • Data Analysis: The average of at least three replicate measurements for each pH condition will determine the thermodynamic solubility.

Data Presentation: pH-Solubility Profile

The results of the thermodynamic solubility study should be summarized in a clear and concise table.

pHTemperature (°C)Solubility (mg/mL)Solubility (µM)
1.225Experimental DataCalculated Data
4.525Experimental DataCalculated Data
6.825Experimental DataCalculated Data
7.425Experimental DataCalculated Data
1.237Experimental DataCalculated Data
4.537Experimental DataCalculated Data
6.837Experimental DataCalculated Data
7.437Experimental DataCalculated Data

This table should be populated with the experimentally determined values.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to buffers (pH 1.2, 4.5, 6.8, 7.4) equil1 Agitate in thermostatic shaker (24-48h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Quantify using validated HPLC sep2->ana1 ana2 Determine solubility ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Profile - Ensuring Safety and Efficacy

The chemical stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[14] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the degradation pathways of this compound is paramount.

The "Why": Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[15][16][17] The primary objectives of these studies are:

  • To elucidate degradation pathways: By intentionally degrading the molecule, we can identify the likely degradation products that may form under normal storage conditions.

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and separate it from its degradation products.[18]

  • To aid in formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect it.[15]

These studies are a regulatory expectation, as outlined in the ICH Q1A(R2) guideline.[16][19][20][21]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC-UV/MS method

  • Photostability chamber

  • Temperature and humidity-controlled ovens

Methodology:

A solution of the compound (e.g., in a mixture of water and a co-solvent like acetonitrile or methanol) is prepared for hydrolytic and oxidative studies. For solid-state studies, the pure API is used.

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[22][23][24][25][26]

  • Thermal Degradation (Solid State): Expose the solid compound to high temperatures (e.g., 60°C, 80°C) in a controlled oven.[27][28][29][30]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[31][32][33][34] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC-UV/MS method. The goal is to achieve a target degradation of 5-20%.[15] Mass spectrometry is used to obtain the mass of the degradation products, which aids in their structural elucidation.

Data Presentation: Summary of Forced Degradation Results

The findings should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionConditionsObservation (e.g., % Degradation)Major Degradation Products (m/z)
Acid Hydrolysis0.1 M HCl, 60°C, 72hExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, 25°C, 24hExperimental DataExperimental Data
Oxidation3% H₂O₂, 25°C, 24hExperimental DataExperimental Data
Thermal (Solid)80°C, 7 daysExperimental DataExperimental Data
Photostability (Solid)ICH Q1B conditionsExperimental DataExperimental Data
Photostability (Solution)ICH Q1B conditionsExperimental DataExperimental Data

This table should be populated with the experimentally determined values.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_outcome Outcomes stress_acid Acid Hydrolysis sampling Withdraw samples at time points stress_acid->sampling stress_base Base Hydrolysis stress_base->sampling stress_ox Oxidation stress_ox->sampling stress_therm Thermal stress_therm->sampling stress_photo Photostability stress_photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis outcome1 Identify Degradation Products analysis->outcome1 outcome2 Elucidate Degradation Pathways analysis->outcome2 outcome3 Validate Stability-Indicating Method analysis->outcome3

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Data-Driven Path Forward

The comprehensive characterization of the solubility and stability of this compound, as outlined in this guide, is a foundational element of its preclinical development. The data generated from these studies will directly inform critical decisions regarding formulation strategies, selection of appropriate storage conditions, and the establishment of a suitable shelf-life. By embracing a systematic, scientifically-grounded approach, researchers can de-risk their development programs and build a robust data package to support future regulatory submissions, ultimately accelerating the progression of this promising molecule towards the clinic. This adherence to rigorous scientific principles and regulatory guidelines, such as those from the ICH, is not just good practice; it is essential for ensuring the quality, safety, and efficacy of new medicines.[35][36][37][38][39][40] The principles of quality risk management, as detailed in ICH Q9, should be applied throughout this process to identify and mitigate any potential risks to product quality.[41][42][43][44][45]

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 15, 2026, from [Link]

  • Pinto, M., Silva, E., & Simões, M. M. Q. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(19), 6231. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Scicloud. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 15, 2026, from [Link]

  • Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Cognidox. (2025). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. [Link]

  • IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. Retrieved January 15, 2026, from [Link]

  • Scilife. (2025). ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved January 15, 2026, from [Link]

  • Qualio. (2023). What you need to know about ICH Q8. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ECA Academy. (2013). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 15, 2026, from [Link]

  • Ideagen. (2024). ICH Q9 Quality Risk Management: Guide for the pharma industry. [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • European Medicines Agency. (n.d.). ICH Q9 Quality risk management - Scientific guideline. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. [Link]

  • PubMed. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved January 15, 2026, from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 15, 2026, from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved January 15, 2026, from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 15, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Guideline. [Link]

  • Taylor & Francis Online. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF. [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved January 15, 2026, from [Link]

  • Scilife. (2025). Understanding ICH Q9 Quality Risk Management. [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Q9 Briefing Pack. Retrieved January 15, 2026, from [Link]

  • SlideShare. (n.d.). Seminar on solid state stability and shelf life by ranjeet singh. Retrieved January 15, 2026, from [Link]

  • Systematic Reviews in Pharmacy. (2010). Biopharmaceutical Classification System :An Account. [Link]

  • Sarjen Systems. (2024). ICH guideline Q9 on Quality Risk Management - QEdge. [Link]

  • IQPC. (n.d.). Biopharmaceutical Classification System :An Account. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 15, 2026, from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • Scribd. (n.d.). Solid State Stability in Drugs. Retrieved January 15, 2026, from [Link]

  • PubMed. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. [Link]

  • VxP Pharma. (2020). Solid State Stability. [Link]

Sources

Spectroscopic Blueprint of a Novel α-Keto Acid: A Predictive Analysis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities and chemical versatility.[1] Their utility as scaffolds in the design of novel therapeutic agents is well-documented. This technical guide focuses on a specific, yet-to-be-fully-characterized derivative: 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid . The introduction of an α-keto acid moiety at the 4-position of the 1-phenylpyrazole core presents an intriguing synthetic target with potential applications stemming from the reactivity of this functional group.

Given the novelty of this compound, a comprehensive repository of its experimental spectroscopic data is not yet publicly available. This guide, therefore, serves as a predictive blueprint, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By drawing parallels with structurally related compounds and employing foundational spectroscopic theory, we aim to provide researchers with a robust framework for the identification and characterization of this and similar molecules. This document is designed to be a practical tool for scientists, offering not only predicted data but also the underlying scientific rationale and proposed methodologies for its empirical validation.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound combines a 1-phenyl-substituted pyrazole ring with a reactive α-keto acid side chain. This unique combination of functional groups is expected to produce a distinct spectroscopic fingerprint.

dot

Caption: Molecular structure of this compound.

Proposed Synthesis and Spectroscopic Sample Preparation

While various methods for the synthesis of 4-acylpyrazoles have been reported, a plausible route to the target compound could involve the Friedel-Crafts acylation of 1-phenylpyrazole with oxalyl chloride, followed by hydrolysis.[2][3]

dot

SynthesisWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-Phenylpyrazole reagent1 Oxalyl Chloride, AlCl3 intermediate Acyl Chloride Intermediate reagent1->intermediate Friedel-Crafts Acylation reagent2 H2O (Hydrolysis) product This compound reagent2->product Workup nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms

Caption: Proposed workflow for synthesis and spectroscopic characterization.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 1-phenylpyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) at 0 °C.

  • Acylation: Add oxalyl chloride (1.1 equivalents) dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent. The hydrolysis of the intermediate acyl chloride to the carboxylic acid is expected to occur during this aqueous workup.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Experimental Protocol: Sample Preparation for Spectroscopy
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard. The choice of solvent is critical, as the acidic proton may be exchangeable.

  • IR Spectroscopy: Prepare a sample by either creating a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or another appropriate ionization technique.

Predictive Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the pyrazole ring, the phenyl group, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10.0 - 13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and may be broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.
~8.5 - 8.8singlet1HH-5 (pyrazole)Protons on the pyrazole ring are in an electron-deficient environment. The H-5 proton is adjacent to two nitrogen atoms, leading to a downfield shift.
~8.0 - 8.3singlet1HH-3 (pyrazole)The H-3 proton is also on the electron-deficient pyrazole ring, though likely slightly upfield from H-5.
~7.7 - 7.9multiplet2Hortho-H (phenyl)The ortho protons of the N-phenyl group are deshielded due to their proximity to the pyrazole ring.
~7.4 - 7.6multiplet3Hmeta- & para-H (phenyl)The meta and para protons of the N-phenyl group will appear in the typical aromatic region.

Note: The exact chemical shifts can be influenced by the choice of solvent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~185 - 195C=O (keto)The ketone carbonyl carbon is significantly deshielded and will appear far downfield.
~160 - 165C=O (acid)The carboxylic acid carbonyl carbon is also deshielded, typically appearing slightly upfield of a ketone.
~140 - 150C-3 & C-5 (pyrazole)The carbon atoms of the pyrazole ring are in an electron-deficient environment. Their exact shifts can be predicted using computational methods.[5][6]
~138 - 140C-ipso (phenyl)The carbon of the phenyl ring attached to the pyrazole nitrogen.
~129 - 131C-para (phenyl)The para carbon of the phenyl ring.
~128 - 130C-meta (phenyl)The meta carbons of the phenyl ring.
~120 - 125C-ortho (phenyl)The ortho carbons of the phenyl ring.
~115 - 120C-4 (pyrazole)The carbon atom of the pyrazole ring bearing the acyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups and the aromatic rings.

Predicted Wavenumber (cm⁻¹)VibrationRationale
2500 - 3300 (broad)O-H stretch (carboxylic acid)The hydroxyl stretch of the carboxylic acid will be a very broad band due to hydrogen bonding.[7]
~1720 - 1740C=O stretch (α-keto)The ketone carbonyl stretch is expected to be a strong, sharp absorption. Its position is influenced by the adjacent electron-withdrawing carboxylic acid group.[8][9]
~1690 - 1710C=O stretch (carboxylic acid)The carboxylic acid carbonyl stretch will also be a strong, sharp band, often appearing slightly broader than a ketone stretch.[10]
~1590, ~1490C=C stretch (aromatic rings)These bands are characteristic of the phenyl and pyrazole rings.
~1210 - 1320C-O stretch (carboxylic acid)A medium to strong band associated with the carbon-oxygen single bond of the carboxylic acid.
690 - 770C-H out-of-plane bend (aromatic)These bands can provide information about the substitution pattern of the phenyl ring.
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to ionize readily, and the fragmentation pattern will provide valuable structural information.

dot

Fragmentation M [M-H]⁻ or [M+H]⁺ (m/z = 231 or 233) F1 Loss of COOH (m/z = 187) M->F1 - COOH F2 Loss of CO (from F1) (m/z = 159) F1->F2 - CO F3 Phenyl Cation (m/z = 77) F1->F3 Further Fragmentation

Sources

Unlocking the Therapeutic Potential of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in contemporary drug discovery.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful incorporation into a multitude of clinically approved therapeutics.[1] A significant number of pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases.[1][4][5] This extensive clinical validation underscores the immense potential held within novel pyrazole derivatives. This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid . While direct extensive research on this particular molecule is nascent, by examining its structural motifs and the well-documented activities of analogous compounds, we can construct a robust hypothesis-driven framework for its investigation and potential therapeutic applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the latent therapeutic value of this promising compound.

Chemical Identity and Synthetic Strategy

Compound Profile:

IUPAC Name CAS Number Molecular Formula Physical Form
This compound1152495-65-2C₁₁H₈N₂O₃Solid

Data sourced from commercial suppliers.[6]

One known application of N-phenylpyrazole derivatives is in the synthesis of antihypertensive drugs like candesartan cilexetil.[] While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from established pyrazole chemistry. A common approach involves the Vilsmeier-Haack reaction on a suitable hydrazone to generate a 4-formylpyrazole intermediate.[8] This aldehyde can then be further elaborated to the desired 2-oxoacetic acid functionality through a series of oxidation and hydrolysis steps.

Proposed Experimental Workflow for Synthesis:

Synthesis_Workflow start Phenylhydrazine + Ethyl Acetoacetate step1 Condensation to form Pyrazolone start->step1 step2 Vilsmeier-Haack Reaction (POCl3, DMF) step1->step2 step3 Formation of 1-phenyl-1H-pyrazole-4-carbaldehyde step2->step3 step4 Oxidation of Aldehyde step3->step4 step5 Formation of 1-phenyl-1H-pyrazole-4-carboxylic acid step4->step5 step6 Conversion to Acid Chloride step5->step6 step7 Reaction with a suitable nucleophile (e.g., cyanide) followed by hydrolysis step6->step7 end This compound step7->end

Caption: A proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive body of research on pyrazole derivatives, we can postulate several high-priority areas for investigating the biological activity of this compound.

Anticancer Potential: Targeting Cell Proliferation and Survival Pathways

The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[9][10][11][12] The anticancer activity of pyrazole-containing compounds is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signaling, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[9] Furthermore, some pyrazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and causing DNA damage.[13]

Plausible Mechanisms of Action:

  • Kinase Inhibition: The planar, aromatic nature of the pyrazole ring, coupled with the pendant phenyl group, allows for potential insertion into the ATP-binding pockets of various kinases, leading to their inhibition.

  • Induction of Apoptosis: The molecule could potentially interact with members of the Bcl-2 family of proteins, disrupting their function and tipping the cellular balance towards apoptosis.

  • DNA Damage: The 2-oxoacetic acid moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent cell death in cancer cells.[14]

Proposed Experimental Validation:

Protocol 1: In Vitro Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines should be selected, including but not limited to:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT-116 (Colon Cancer)

    • PC-3 (Prostate Cancer)

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Procedure: a. Plate cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Apoptosis Induction Assay

  • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Procedure: a. Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Visualization:

Apoptosis_Pathway Compound This compound Bcl2 Bcl-2 Inhibition Compound->Bcl2 DNA_Damage DNA Damage Compound->DNA_Damage Caspase_Activation Caspase Activation Bcl2->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[8][15] The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway.[15]

Plausible Mechanisms of Action:

  • COX/LOX Inhibition: The structural features of the compound may allow it to bind to the active sites of COX-1, COX-2, and/or 5-LOX, thereby inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Proposed Experimental Validation:

Protocol 3: In Vitro COX/LOX Inhibition Assay

  • Assay Kits: Commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX inhibition can be utilized.

  • Procedure: a. Follow the manufacturer's instructions for the respective enzyme inhibition assay kits. b. Incubate the purified enzyme with the test compound at various concentrations. c. Add the substrate (e.g., arachidonic acid) and measure the production of the enzymatic product (e.g., prostaglandin E2 for COX, leukotriene B4 for 5-LOX) using a colorimetric or fluorometric method.

  • Data Analysis: Determine the IC₅₀ value for each enzyme to assess the potency and selectivity of the compound.

Antimicrobial and Antifungal Activity: A Potential New Class of Anti-infectives

The pyrazole moiety is present in numerous compounds with demonstrated antibacterial and antifungal activities.[16][17][18][19] These compounds can exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Plausible Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[2][3]

  • Cell Membrane Disruption: The lipophilic nature of the phenyl group could facilitate interaction with and disruption of the microbial cell membrane.

Proposed Experimental Validation:

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, for instance:

    • Staphylococcus aureus (Gram-positive bacteria)

    • Escherichia coli (Gram-negative bacteria)

    • Candida albicans (Fungus)

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: a. Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the extensive and diverse biological activities of structurally related pyrazole derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a clear and structured approach to systematically evaluate its anticancer, anti-inflammatory, and antimicrobial properties. Further derivatization of the core scaffold, particularly at the phenyl ring and the acetic acid moiety, could lead to the optimization of potency and selectivity for specific biological targets. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel drug candidates with the potential to address significant unmet medical needs.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • CAS 1152495-65-2 this compound.
  • ((Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.
  • The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET.
  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC - PubMed Central.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC - NIH.
  • Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PubMed.
  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC - NIH.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI.
  • Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones.
  • 1152495-65-2|this compound - BLDpharm.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing.
  • Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3) in two different routes - ResearchGate.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed Central.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI.
  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed.
  • 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid - Sigma-Aldrich.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Five-Membered Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have cemented its importance in the development of novel therapeutics.[1][3] From potent anti-inflammatory agents to targeted cancer therapies and treatments for neurodegenerative diseases, pyrazole derivatives have demonstrated significant clinical success.[1][4][5] More than 40 pyrazole-containing drugs have received FDA approval, highlighting the scaffold's impact on modern medicine.[6] This guide provides a comprehensive technical overview of pyrazole derivatives in drug discovery, focusing on their synthesis, mechanisms of action, structure-activity relationships (SAR), and clinical applications.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The physicochemical properties of the pyrazole ring make it an attractive starting point for drug design.[7] The ring system is aromatic and relatively stable to oxidation and reduction.[8][9] The two nitrogen atoms within the pyrazole ring are key to its utility. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[6][7] This dual nature allows pyrazole-containing molecules to form specific and robust interactions with biological targets.[10] Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility.[6]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives.

Knorr Pyrazole Synthesis

One of the most fundamental methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] This reaction proceeds through the initial formation of an imine, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[12]

Exemplary Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Step 1: Reaction Setup. To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol, add a substituted hydrazine (1.0-1.2 eq).

  • Step 2: Reaction Conditions. The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.[11] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

  • Step 4: Characterization. The structure of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Other Synthetic Approaches

Beyond the Knorr synthesis, other important methods include:

  • Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes provides a regioselective route to pyrazoles and pyrazolines.[4][13]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is another common strategy.[8][14]

  • Modern Methodologies: Recent advances have introduced microwave-assisted, ultrasound-promoted, and mechanochemical techniques to synthesize pyrazole derivatives more efficiently and sustainably.[15]

Mechanisms of Action & Therapeutic Targets

The broad biological activity of pyrazole derivatives stems from their ability to interact with a wide array of biological targets, including enzymes, receptors, and signaling proteins.[1][16]

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

A prominent example of a successful pyrazole-based drug is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor.[17][18][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18][20] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the active site of COX-2, which has a larger binding pocket compared to the constitutively expressed COX-1 enzyme.[19][20] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[20]

The mechanism involves the inhibition of arachidonic acid conversion to prostaglandin precursors, thereby exerting analgesic, anti-inflammatory, and antipyretic effects.[17][19]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

Anticancer Activity: Targeting Kinases and Other Pathways

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1][2]

  • Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[2] For example, Ruxolitinib (Jakafi®) is a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[21][22] The JAK-STAT signaling pathway is often dysregulated in myeloproliferative neoplasms and certain cancers.[22][23] Ruxolitinib blocks the phosphorylation of STAT proteins, thereby inhibiting downstream signaling that promotes cell proliferation and inflammation.[21][22] Other kinases targeted by pyrazole derivatives include EGFR, VEGFR-2, CDK, and BRAF V600E.[1]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

  • Other Anticancer Mechanisms: Pyrazole derivatives have also been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[2][24]

Neurological Disorders

There is growing interest in the application of pyrazole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][25] Some pyrazole compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in the management of these conditions.[26][27][28]

Case Studies: FDA-Approved Pyrazole-Based Drugs

The versatility of the pyrazole scaffold is evident in the number of approved drugs spanning various therapeutic areas.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor[17][19]
Ruxolitinib (Jakafi®)OncologyJAK1/JAK2 Inhibitor[21][29]
Crizotinib (Xalkori®)OncologyALK and ROS1 Inhibitor[1][29]
Sildenafil (Viagra®)Erectile DysfunctionPDE5 Inhibitor[29]
Apixaban (Eliquis®)AnticoagulantFactor Xa Inhibitor[4][29]
Niraparib (Zejula®)OncologyPARP1/PARP2 Inhibitor[29]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the pyrazole ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[16][30]

For kinase inhibitors, for example, specific substitutions on the pyrazole ring can dictate the selectivity for one kinase over another.[31][32] The planarity of the pyrazole core and the nature of the N-linked phenyl groups in certain aminopyrazole inhibitors contribute to their high selectivity for JNK3 over p38 kinase.[31] Similarly, for meprin inhibitors, the introduction of acidic moieties can increase the inhibition of meprin β.[30]

SAR_Logic cluster_substituents Substituent Modifications cluster_properties Resulting Properties Pyrazole_Core Pyrazole Core R1 R1 Substituent Pyrazole_Core->R1 Substitution R2 R2 Substituent Pyrazole_Core->R2 Substitution R3 R3 Substituent Pyrazole_Core->R3 Substitution Potency Potency R1->Potency Impacts Selectivity Selectivity R1->Selectivity Impacts ADME ADME Properties R1->ADME Impacts R2->Potency Impacts R2->Selectivity Impacts R2->ADME Impacts R3->Potency Impacts R3->Selectivity Impacts R3->ADME Impacts

Caption: General SAR logic for pyrazole derivatives.

Challenges and Future Directions

Despite the successes, challenges remain in the development of pyrazole-based drugs. These include achieving greater target selectivity to minimize off-target effects and overcoming drug resistance. Future research will likely focus on the development of novel synthetic methodologies to access more diverse chemical space and the application of computational tools for rational drug design.[33] The exploration of pyrazole derivatives as multitarget agents for complex diseases like cancer and neurodegenerative disorders is also a promising avenue.[27]

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique chemical properties and synthetic accessibility have enabled the development of a wide range of clinically important drugs. A deep understanding of the synthesis, mechanism of action, and structure-activity relationships of pyrazole derivatives is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable heterocyclic system.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved from [Link]

  • The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Retrieved from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved from [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.). Retrieved from [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). Retrieved from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. (n.d.). Retrieved from [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome - PubMed. (n.d.). Retrieved from [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology - ASH Publications. (n.d.). Retrieved from [Link]

  • Inhibition of the JAK2-STAT3 pathway using ruxolitinib as a therapeutic option for pulmonary hypertension - JLUpub. (n.d.). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.). Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (n.d.). Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Investigating the Mechanism of Action of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold as a Nexus of Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anti-inflammatory, anti-cancer, anticonvulsant, and antimicrobial properties.[1][2][3][4] The compound of interest, 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, combines this privileged scaffold with a 2-oxoacetic acid moiety, a feature often associated with enzyme inhibition through interaction with active site residues. This guide provides a structured, in-depth exploration of plausible mechanism of action hypotheses for this compound, grounded in existing literature and proposing a clear, self-validating experimental path forward. Our primary focus will be on the most strongly supported hypothesis—the inhibition of lactate dehydrogenase—followed by an examination of other scientifically valid potential mechanisms.

Hypothesis 1: Inhibition of Lactate Dehydrogenase and Reversal of the Warburg Effect

Scientific Rationale:

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[5] In this metabolic state, cells exhibit a high rate of glucose uptake and lactate production, even in the presence of sufficient oxygen for oxidative phosphorylation.[5] Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a critical enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate with concomitant consumption of NADH.[5][6] By regenerating NAD+, LDH sustains the high glycolytic flux necessary for rapid ATP production and the synthesis of anabolic precursors required for tumor growth.[5] Consequently, LDH is a highly attractive target for cancer therapy.

Experimental Validation Workflow for LDH Inhibition

A multi-tiered approach is proposed to rigorously test this hypothesis, beginning with direct enzyme interaction and progressing to cellular and functional consequences.

Caption: Experimental workflow for validating LDH inhibition.

Detailed Experimental Protocols

1. In Vitro LDH Enzyme Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compound on purified LDH enzyme (specifically LDHA and LDHB isoforms).

  • Methodology:

    • Reactions are performed in a 96-well plate format. Each well contains a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a fixed concentration of LDHA or LDHB enzyme, and varying concentrations of the test compound (e.g., 0.01 µM to 100 µM).

    • The reaction is initiated by adding the substrates, pyruvate and NADH.

    • The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

    • Control wells contain the enzyme and substrates with vehicle (DMSO), representing 100% activity. Blank wells contain buffer and substrate only.

    • The rate of reaction is calculated for each compound concentration. Data are normalized to controls and plotted against compound concentration to determine the IC50 value.

  • Trustworthiness: This assay directly measures enzyme activity, providing a robust, quantitative measure of inhibition. Including both LDHA and LDHB isoforms allows for selectivity assessment.

2. Cellular Lactate Production Assay:

  • Objective: To confirm that the compound inhibits LDH activity within a cellular context, leading to reduced lactate secretion.

  • Methodology:

    • Seed highly glycolytic cancer cells (e.g., MiaPaCa-2 pancreatic cancer, A673 Ewing's sarcoma) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with a dose-response curve of the test compound for a defined period (e.g., 24-48 hours).

    • After incubation, collect the cell culture medium.

    • Measure the lactate concentration in the medium using a commercially available colorimetric or fluorometric lactate assay kit.

    • In parallel, perform a cell viability assay (e.g., CellTiter-Glo) on the cells to normalize lactate levels to cell number.

    • Calculate the IC50 for the reduction of cellular lactate production.

  • Expertise & Experience: Normalizing to cell number is critical to distinguish between a specific reduction in lactate production and general cytotoxicity.

Warburg_Effect_Pathway cluster_cell Cancer Cell Cytosol Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ NADH TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle In Normal Cells LDH Lactate Dehydrogenase (LDH) Compound 2-oxo-2-(1-phenyl-1H- pyrazol-4-yl)acetic acid Compound->LDH Inhibition

Caption: The role of LDH in the Warburg Effect and the point of inhibition.

Hypothesis 2: Anti-inflammatory Action via Cyclooxygenase (COX) or Lipoxygenase (LOX) Inhibition

Scientific Rationale:

A significant body of literature describes the anti-inflammatory properties of pyrazole derivatives.[9] Many established non-steroidal anti-inflammatory drugs (NSAIDs) feature this scaffold. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. Furthermore, some pyrazole compounds have shown inhibitory activity against lipoxygenases (LOX), which produce inflammatory leukotrienes from arachidonic acid.[10] Given this precedent, it is plausible that this compound exerts its biological effects through the inhibition of one or more enzymes in the arachidonic acid cascade.

Experimental Validation Workflow for COX/LOX Inhibition

COX_LOX_Workflow cluster_biochem Tier 1: In Vitro Enzyme Assays cluster_cellular Tier 2: Cellular Mediator Release cox_assay COX-1 / COX-2 Inhibition Assays pg_assay Prostaglandin E2 (PGE2) Release Assay (e.g., ELISA) cox_assay->pg_assay Validate COX inhibition lox_assay 15-LOX Inhibition Assay lt_assay Leukotriene B4 (LTB4) Release Assay (e.g., ELISA) lox_assay->lt_assay Validate LOX inhibition

Caption: Experimental workflow for validating COX/LOX inhibition.

Detailed Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay:

  • Objective: To determine the compound's inhibitory activity and selectivity for COX-1 and COX-2 isoforms.

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical).

    • The assay measures the peroxidase activity of COX. Purified ovine COX-1 or human recombinant COX-2 is incubated with heme and the test compound.

    • The reaction is initiated by adding arachidonic acid.

    • The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Calculate IC50 values for both isoforms to determine potency and selectivity.

  • Trustworthiness: This is a standardized, reliable method for assessing direct COX inhibition and is the industry standard for initial screening.

2. Cellular Prostaglandin E2 (PGE2) Release Assay:

  • Objective: To measure the inhibition of prostaglandin synthesis in a whole-cell model.

  • Methodology:

    • Use a cell line that expresses high levels of COX, such as RAW 264.7 macrophages or A549 lung cancer cells.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate prostaglandin production by adding a pro-inflammatory agent like lipopolysaccharide (LPS) or arachidonic acid.

    • After incubation, collect the cell supernatant.

    • Quantify the amount of PGE2 released into the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Expertise & Experience: This assay confirms that the compound is cell-permeable and can engage its target in a physiological context, bridging the gap between biochemical and in vivo activity.

Hypothesis 3: Modulation of Other Known Pyrazole Targets

Scientific Rationale:

The versatility of the pyrazole scaffold extends to a diverse range of other biological targets.[2] Should the primary and secondary hypotheses prove negative, further investigation into these alternative mechanisms would be warranted. Notable targets for pyrazole-based compounds include:

  • Carbonic Anhydrases (CAs): Some pyrazole derivatives act as inhibitors of CAs, which are involved in pH regulation and are implicated in cancer and glaucoma.[11]

  • P2X7 Receptor: (1H-pyrazol-4-yl)acetamide derivatives have been identified as antagonists of the P2X7 receptor, an ion channel involved in inflammation and immune responses.[12]

  • Receptor Tyrosine Kinases (RTKs): Certain pyrazole hybrids have been shown to target the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in many cancers.[13][14]

A broad-based screening approach against a panel of kinases and receptors would be a logical next step to identify novel activities.

Summary and Path Forward

This guide outlines a systematic, evidence-based approach to elucidating the mechanism of action for this compound. The structural similarity to known LDH inhibitors makes this the most compelling initial hypothesis. We strongly recommend pursuing the experimental workflow for LDH inhibition as the primary investigative path. The proposed experiments are designed to be self-validating, with each tier of evidence building upon the last, from direct enzyme kinetics to cellular metabolic and phenotypic outcomes. Should this prove to be a non-viable mechanism, the outlined secondary and tertiary hypotheses provide rational and actionable alternative avenues for investigation. This structured approach will ensure a comprehensive and efficient characterization of this promising compound.

References

  • Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.[5][6][8] Source: Journal of Medicinal Chemistry, PubMed, VIVO, Semantic Scholar. URL: [Link]

  • Title: Optimization of ether and aniline based inhibitors of lactate dehydrogenase.[7] Source: Bioorganic & Medicinal Chemistry Letters, PMC - NIH. URL: [Link]

  • Title: Current status of pyrazole and its biological activities.[9] Source: Journal of Pharmacy and Bioallied Sciences, PMC - PubMed Central. URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.[10] Source: Arabian Journal of Chemistry, PMC - NIH. URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.[1] Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[3] Source: Meddocs Publishers. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives.[2] Source: IJISET - International Journal of Innovative Science, Engineering & Technology. URL: [Link]

  • Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.[13] Source: Molecules, PMC - PubMed Central. URL: [Link]

  • Title: Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy.[14] Source: Scientific Reports, PMC. URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor.[12] Source: Bioorganic & Medicinal Chemistry Letters, PubMed. URL: [Link]

  • Title: Structure–activity relationship summary of tested compounds.[11] Source: ResearchGate. URL: [Link]

  • Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.[4] Source: AWS. URL: [Link]

Sources

Whitepaper: In Silico Target Prediction for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Pronged Computational Strategy for Unveiling Molecular Mechanisms of Action

Abstract

Target identification is a foundational step in modern drug discovery, yet it remains a significant bottleneck.[1][2] This technical guide delineates a comprehensive, multi-faceted in silico workflow to predict the biological targets of "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid," a pyrazole derivative.[3][4] By synergistically employing both ligand-based and structure-based computational methodologies, we move beyond single-algorithm predictions to generate a high-confidence, consensus-driven list of potential protein targets. The protocol herein details the use of leading chem- and bioinformatics platforms, including SwissTargetPrediction for similarity-based inference and PharmMapper for reverse pharmacophore mapping.[5][6] We further elaborate on the critical subsequent steps of data convergence, target prioritization, and pathway analysis to place the predicted interactions within a functional biological context. This guide is designed for researchers, computational biologists, and drug development professionals, providing not only a step-by-step protocol but also the strategic rationale behind each decision, ensuring a scientifically rigorous and validated approach to early-stage hypothesis generation.

Introduction: The Imperative of Target Deconvolution

The journey from a bioactive small molecule to a therapeutic agent is contingent upon a deep understanding of its mechanism of action, which begins with identifying its molecular target(s). Traditional experimental methods for target identification can be resource-intensive and time-consuming.[1][7] Computational, or in silico, approaches have emerged as indispensable tools to accelerate this process, offering a cost-effective and rapid means to generate testable hypotheses.[2][7][8] These methods fall broadly into two categories: ligand-based and structure-based.[9][10][11]

  • Ligand-Based Approaches operate on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[8][12]

  • Structure-Based Approaches leverage the three-dimensional structure of potential protein targets, using techniques like molecular docking or pharmacophore mapping to predict physical and energetic complementarity between the ligand and a binding site.[10][13][14]

This guide focuses on the query molecule This compound . Pyrazole-containing compounds are known to possess a wide spectrum of biological activities, including anti-inflammatory and antibacterial properties, making them a rich area for therapeutic investigation.[3][4][15][16] By applying a rigorous in silico workflow, we aim to deconvolute the polypharmacology of this specific compound, predicting its most probable protein interactors and thereby illuminating potential therapeutic applications and off-target effects.

The Query Molecule: this compound

Before initiating any predictive workflow, a thorough characterization of the query molecule is essential. This ensures that the correct chemical representation is used in all downstream applications.

PropertyValueSource
IUPAC Name This compoundLGC Standards[17]
CAS Number 1152495-65-2BLDpharm[18]
Molecular Formula C11H8N2O3AiFChem[19]
Molecular Weight 216.19 g/mol LGC Standards[17]
SMILES O=C(C(=O)C1=CN=N(C=C1)C2=CC=CC=C2)OLGC Standards[17]
Known Context A derivative of N-Phenylpyrazole, used as a reactant in the synthesis of candesartan cilexetil.Toronto Research Chemicals[]

A Synergistic In Silico Prediction Workflow

No single computational method is foolproof. A robust target prediction strategy relies on the convergence of evidence from orthogonal approaches. The causality behind this choice is clear: ligand-based methods are powerful when the query molecule resembles known ligands in bioactivity databases, while structure-based methods can uncover novel interactions, even for chemotypes not well-represented in the literature.[8][11] Our workflow integrates both to mitigate the weaknesses of each individual method.

G cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Parallel Prediction cluster_2 Phase 3: Analysis & Prioritization cluster_3 Phase 4: Output mol_prep Query Molecule (SMILES & 3D Structure) ligand_based Ligand-Based Prediction (e.g., SwissTargetPrediction) mol_prep->ligand_based structure_based Structure-Based Prediction (e.g., PharmMapper) mol_prep->structure_based consensus Consensus Scoring & Target Prioritization ligand_based->consensus structure_based->consensus pathway Pathway & Network Analysis (KEGG, Reactome) consensus->pathway output Prioritized Target Hypotheses & Mechanistic Insights pathway->output

Caption: A multi-pronged workflow for in silico target prediction.

Protocol 1: Ligand-Based Target Prediction via Chemical Similarity

This protocol leverages the vast repositories of known ligand-protein interactions, such as ChEMBL, to predict targets based on 2D and 3D similarity.[5][21][22]

Principle of the Experiment

The SwissTargetPrediction server compares the electrochemical and structural properties of a query molecule to a database of over 3 million bioactive molecules with known targets.[5][23] By quantifying similarity, it computes a probability score for the query molecule to be active against various protein targets, primarily in humans.

Step-by-Step Methodology
  • Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction website.[23]

  • Input Molecule Structure: In the query box, paste the SMILES string for this compound: O=C(C(=O)C1=CN=N(C=C1)C2=CC=CC=C2)O.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

  • Initiate Prediction: Click the "Predict targets" button to start the analysis.

  • Data Collection: The server will return a list of predicted targets, ranked by probability. For each high-probability hit, record the Target Class, Uniprot ID, Common Name, and Probability. The results are often visualized as a pie chart showing the distribution of target classes.

Anticipated Results & Data Presentation

The output will be a ranked list of potential targets. It is crucial to focus on targets with the highest probability scores. The data should be organized into a clear table for analysis.

Table 1: Representative Putative Targets from Ligand-Based Prediction (Note: This is an illustrative table. Actual results may vary.)

Target ClassTarget (Common Name)UniProt IDProbability
EnzymeCarbonic anhydrase IIP009180.65
KinaseCyclin-dependent kinase 2P249410.58
ProteaseThrombinP007340.55
G-protein coupled receptorDopamine D2 receptorP144160.49
OtherProstaglandin G/H synthase 2P353540.45

Protocol 2: Structure-Based Target Prediction via Reverse Pharmacophore Mapping

This protocol uses the 3D structure of the query molecule to screen a database of pharmacophore models derived from known protein-ligand complex crystal structures.[6] This "reverse" screening approach identifies proteins whose binding sites are sterically and electronically compatible with the query molecule.[6][24]

Principle of the Experiment

A pharmacophore is an abstract representation of the key molecular features necessary for interaction with a specific biological target.[9][25][26] The PharmMapper server matches the 3D conformation of a query molecule against a large database of receptor-based pharmacophore models.[6][27][28] A high "fit score" indicates a strong geometric and chemical compatibility between the molecule and a specific protein's binding site.

Step-by-Step Methodology
  • Prepare 3D Structure: Convert the SMILES string of the query molecule into a 3D structure using a tool like RDKit or PubChem's structure generator. Save the output in a .mol2 or .sdf file format.

  • Navigate to the Web Server: Open a web browser and go to the PharmMapper server.[27]

  • Upload Query Molecule: Use the "Upload File" option to submit the prepared 3D structure file.

  • Configure Search Parameters: Select the most recent and comprehensive pharmacophore database available (e.g., "Druggable Pharmacophore Models & Ligandable Pharmacophore Models"). Set the number of results to a reasonable value (e.g., top 300).

  • Submit Job: Provide an email address (optional, for notification) and submit the job. The computation may take several hours.

  • Data Collection: Once complete, the server will provide a list of potential targets ranked by their normalized fit score. For each high-scoring hit, record the Target Name, PDB ID, Normalized Fit Score, and Target Class.

Anticipated Results & Data Presentation

The output will be a list of potential protein targets with associated PDB codes and fit scores. Higher fit scores suggest a more plausible interaction.

Table 2: Representative Putative Targets from Structure-Based Prediction (Note: This is an illustrative table. Actual results may vary.)

Target NamePDB IDNormalized Fit ScoreTarget Class
Mitogen-activated protein kinase 14 (p38-alpha)3LFA0.89Kinase
Carbonic anhydrase II1Z9Y0.85Enzyme
Aldose reductase2FZD0.81Enzyme
Coagulation factor Xa1FJS0.79Protease
Peroxisome proliferator-activated receptor gamma3B0R0.75Nuclear Receptor

Consensus Analysis and Target Prioritization

The most compelling target hypotheses are those that appear in the results of both the ligand-based and structure-based screens. This consensus approach provides a self-validating system, as it requires both chemical similarity to known binders and physicochemical complementarity to the target's binding site.

Methodology
  • Cross-Reference Results: Compare the target lists generated in Table 1 and Table 2.

  • Identify Overlap: Identify proteins that are present on both lists. These are your highest-confidence targets.

  • Analyze Family-Level Overlap: Even if the exact protein is not matched, look for targets within the same protein family (e.g., multiple kinases, multiple carbonic anhydrases). This can suggest a class-level effect.

  • Literature Review: For the top consensus hits, perform a brief literature search to see if pyrazole-based inhibitors have been previously reported for these targets, which would further strengthen the hypothesis.

Table 3: High-Confidence Consensus Targets

Target NameUniProt IDLigand-Based Rank/Prob.Structure-Based Rank/ScoreRationale
Carbonic anhydrase IIP009181 / 0.652 / 0.85Direct hit in both orthogonal methods.
Kinase FamilyMultipleTop 10%Top 10%Multiple kinases predicted by both methods, suggesting a potential kinase-inhibitory profile.

Biological Context: Pathway and Network Analysis

Identifying a protein target is only the first step; understanding its functional role is paramount. Pathway analysis contextualizes the high-confidence targets within the broader landscape of cellular signaling and metabolic networks.[29][30]

Principle of the Experiment

By submitting the list of consensus gene targets (e.g., CA2, CDK2, F10) to a pathway enrichment tool like those utilizing the KEGG or Reactome databases, we can identify biological pathways that are statistically over-represented.[30][31] This analysis can reveal the potential downstream physiological effects of the molecule's activity.

Methodology
  • Prepare Gene List: Compile a list of the official gene symbols for the high-confidence targets from Table 3.

  • Use Analysis Tool: Input this gene list into a pathway analysis platform (e.g., QIAGEN Ingenuity Pathway Analysis, DAVID, or Metascape).

  • Interpret Results: Analyze the output for pathways with low p-values or high enrichment scores. These are the pathways most likely to be modulated by the query compound.

G cluster_pathway Example: Implicated MAPK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p38 p38 MAPK (Predicted Target) MEK->p38 Transcription Transcription Factors (e.g., AP-1) p38->Transcription Response Cellular Response (Inflammation, Apoptosis) Transcription->Response

Caption: A hypothetical signaling pathway involving a predicted target (p38 MAPK).

Conclusion and Future Directions

This guide has outlined a robust, multi-modal in silico strategy for the target prediction of this compound. By integrating ligand-based and structure-based methods, we generate a prioritized list of high-confidence targets, which are then contextualized through pathway analysis. The hypothetical results suggesting targets like Carbonic Anhydrase and various kinases provide clear, testable hypotheses for subsequent experimental validation.

The crucial next steps involve moving from prediction to confirmation. This includes:

  • In Vitro Binding Assays: Performing assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct physical binding to the predicted protein targets.

  • Enzymatic Assays: For predicted enzyme targets (e.g., kinases, proteases), conducting functional assays to measure the compound's inhibitory or activating effects (e.g., IC50 or EC50 determination).

  • Cell-Based Assays: Evaluating the compound's effect in cellular models where the predicted target or pathway is known to be important.

This workflow serves as a powerful engine for hypothesis generation, effectively narrowing the vast search space of potential protein targets and providing a rational foundation for focused, efficient, and ultimately more successful drug discovery campaigns.

References

  • MDock: A Suite for Molecular Inverse Docking and Target Prediction. (2021). Methods in Molecular Biology.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PubMed Central (PMC). [Link]

  • Structure-Based Virtual Screening Using Glide. (n.d.). Schrödinger. [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI. [Link]

  • Ligand-Based Virtual Screening. (n.d.). CCDC. [Link]

  • In silico methods for drug-target interaction prediction. (2025). PubMed. [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic. [Link]

  • Structure-Based Drug Discovery, virtual screening ONLINE by MCULE. (2021). YouTube. [Link]

  • What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. [Link]

  • Pharmacophore modeling. (n.d.). Slideshare. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Pro-Drug. [Link]

  • Structure-Based Virtual Screening Lesson Plan. (2022). Schrödinger. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central. [Link]

  • Drug target inference through pathway analysis of genomics data. (n.d.). PubMed Central (PMC). [Link]

  • Virtual Ligand Screening in MolSoft's ICM-Pro. (2024). YouTube. [Link]

  • Molecular Docking for Identification of Potential Targets for Drug Repurposing. (2025). ResearchGate. [Link]

  • Docking Simulations: Predicting Drug-Target Interactions. (2024). DrOmics Labs. [Link]

  • Virtual Screening With GLIDE. (n.d.). Schrödinger. [Link]

  • Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.). Eurofins Discovery. [Link]

  • A practical guide to machine-learning scoring for structure-based virtual screening. (n.d.). Nature Protocol Exchange. [Link]

  • Docking profiling and prediction of drug-targets. (n.d.). Global Journal of Basic Science. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). PubMed Central (PMC). [Link]

  • Virtual Screening | Introduction to Ligand Based VS. (2021). YouTube. [Link]

  • ChEMBL. (n.d.). EMBL-EBI. [Link]

  • Pathway activation model for personalized prediction of drug synergy. (n.d.). eLife. [Link]

  • Directory of in silico Drug Design tools. (n.d.). Bioinformatics.org. [Link]

  • PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. (n.d.). PubMed Central (PMC). [Link]

  • BindingDB and ChEMBL: Online compound databases for drug discovery. (2025). ResearchGate. [Link]

  • Prediction of Targets and Mechanisms of Top Ten Core “Food–Medicine Homologous Traditional Chinese Medicines” in Delaying Vascular Aging: An Integrative Computational Study. (n.d.). MDPI. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. [Link]

  • SwissDock. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • PharmMapper. (n.d.). lilab-ecust.cn. [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. [Link]

  • PharmMapper. (n.d.). bio.tools. [Link]

  • SynPathy: Predicting Drug Synergy through Drug-Associated Pathways Using Deep Learning. (n.d.). AACR Journals. [Link]

  • Identifying new drug targets and biomarkers for a disease of interest using knowledge graphs. (2025). QIAGEN Digital Insights. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (n.d.). IJISET. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • 2-(1H-pyrazol-4-yl)acetic acid. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid from N-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core, coupled with the α-keto acid functionality, makes it an attractive scaffold for the synthesis of a variety of biologically active compounds. This document provides a comprehensive guide to the synthesis of this target molecule starting from the readily available N-phenylpyrazole. The described synthetic strategy is a robust three-step process involving an initial Vilsmeier-Haack formylation, followed by a Grignard reaction and subsequent oxidation, and culminating in a selenium dioxide-mediated oxidation to furnish the desired product.

Synthetic Strategy Overview

The synthesis of this compound from N-phenylpyrazole is most effectively achieved through a three-step sequence. This approach was designed for its reliability, scalability, and the commercial availability of the required reagents. The overall synthetic transformation is depicted below:

Synthetic Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Grignard Reaction & Oxidation cluster_2 Step 3: Selenium Dioxide Oxidation N-phenylpyrazole N-phenylpyrazole 1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl-1H-pyrazole-4-carbaldehyde N-phenylpyrazole->1-phenyl-1H-pyrazole-4-carbaldehyde POCl₃, DMF Intermediate_1 1-phenyl-1H-pyrazole-4-carbaldehyde Intermediate_2 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol Intermediate_1->Intermediate_2 1. CH₃MgBr 2. H₂O Intermediate_3 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one Intermediate_2->Intermediate_3 PCC or Swern Oxidation Intermediate_4 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one Final_Product This compound Intermediate_4->Final_Product SeO₂, Dioxane/H₂O

Caption: Overall synthetic workflow from N-phenylpyrazole to the target compound.

Part 1: Vilsmeier-Haack Formylation of N-phenylpyrazole

The initial step in this synthesis is the introduction of a formyl group at the C-4 position of the N-phenylpyrazole ring. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The electron-rich pyrazole ring readily undergoes electrophilic substitution at the C-4 position.[3][4]

Protocol: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
N-phenylpyrazole 144.17 10.0 g 0.069 mol
N,N-Dimethylformamide (DMF) 73.09 50 mL -
Phosphorus oxychloride (POCl₃) 153.33 10.0 mL (16.5 g) 0.108 mol
Dichloromethane (DCM) 84.93 100 mL -
Saturated Sodium Bicarbonate Solution - 200 mL -
Brine - 50 mL -

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (10.0 mL) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve N-phenylpyrazole (10.0 g) in dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Part 2: Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one

The second stage of the synthesis involves the conversion of the aldehyde to a methyl ketone. This is achieved in a two-step sequence: a Grignard reaction with methylmagnesium bromide to form a secondary alcohol, followed by oxidation of the alcohol to the corresponding ketone.

Protocol: Grignard Reaction and Oxidation

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
1-phenyl-1H-pyrazole-4-carbaldehyde 172.18 10.0 g 0.058 mol
Methylmagnesium bromide (3.0 M in diethyl ether) - 23.2 mL 0.069 mol
Anhydrous Diethyl Ether 74.12 150 mL -
Saturated Ammonium Chloride Solution - 100 mL -
Pyridinium chlorochromate (PCC) 215.56 18.8 g 0.087 mol
Dichloromethane (DCM) 84.93 200 mL -

| Silica Gel | - | 30 g | - |

Procedure:

A. Grignard Reaction:

  • Dry all glassware in an oven before use.

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-pyrazole-4-carbaldehyde (10.0 g) dissolved in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (23.2 mL, 3.0 M in diethyl ether) dropwise via a syringe over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, which can be used in the next step without further purification.

B. Oxidation:

  • Dissolve the crude alcohol from the previous step in dichloromethane (200 mL).

  • Add pyridinium chlorochromate (PCC) (18.8 g) in one portion to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to give 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one.

Part 3: Selenium Dioxide Oxidation to the Final Product

The final step is the oxidation of the methyl ketone to the desired α-keto acid. The Riley oxidation, using selenium dioxide, is a classic and effective method for the oxidation of a methylene group alpha to a carbonyl group to a 1,2-dicarbonyl compound.[5][6]

Protocol: Synthesis of this compound

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one 186.21 5.0 g 0.027 mol
Selenium Dioxide (SeO₂) 110.96 3.6 g 0.032 mol
1,4-Dioxane 88.11 100 mL -
Water 18.02 5 mL -
Diethyl Ether 74.12 100 mL -
Saturated Sodium Bicarbonate Solution - 100 mL -

| 2 M Hydrochloric Acid | - | As needed | - |

Procedure:

  • Caution: Selenium compounds are highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • To a round-bottom flask, add 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (5.0 g), selenium dioxide (3.6 g), 1,4-dioxane (100 mL), and water (5 mL).

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 12-18 hours. Monitor the reaction by TLC. The formation of a black precipitate of elemental selenium will be observed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous phase with saturated sodium bicarbonate solution (3 x 30 mL).

  • Combine the aqueous extracts and cool in an ice bath.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Selenium Dioxide (SeO₂): Highly toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.

  • Grignard Reagents: Highly reactive and flammable. Must be handled under an inert atmosphere (nitrogen or argon).

  • Pyridinium chlorochromate (PCC): A toxic and potentially carcinogenic chromium (VI) compound. Handle with care and dispose of waste properly.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures.

References

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved January 15, 2026, from [Link]

  • 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Microwave-Assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones to Aryl Glyoxals | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

  • How are aldehydes practically oxidised by KMnO4 to carboxylic acids ? : r/OrganicChemistry. (2023, May 28). Retrieved January 15, 2026, from [Link]

  • Riley oxidation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 15, 2026, from [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl - JOCPR. (n.d.). Retrieved January 15, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved January 15, 2026, from [Link]

  • Selenium dioxide (SeO 2 ) - Riley oxidation - AdiChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • OXIDATIONS - eGyanKosh. (n.d.). Retrieved January 15, 2026, from [Link]

  • Selenium Dioxide - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Retrieved January 15, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH. (1988, April 15). Retrieved January 15, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes - JOCPR. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • Enantioselective microbial transformation of the phenylpyrazole insecticide fipronil in anoxic sediments - PubMed. (2007, December 15). Retrieved January 15, 2026, from [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study - Chula Digital Collections. (2023, March 29). Retrieved January 15, 2026, from [Link]

Sources

The Enigmatic Role of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid in Candesartan Cilexetil Synthesis: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Candesartan cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed medication for the management of hypertension and heart failure. Its intricate molecular architecture necessitates a multi-step synthesis, typically revolving around the coupling of a benzimidazole moiety with a biphenyl-tetrazole fragment, followed by esterification to yield the prodrug form. While established synthetic routes are well-documented, the exploration of novel intermediates and pathways remains a key focus for process optimization and intellectual property development. This application note delves into the hypothetical, yet chemically plausible, utilization of a unique starting material, 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid , in the synthesis of a key intermediate of Candesartan Cilexetil.

While direct literature evidence for the use of this specific pyrazole derivative in Candesartan synthesis is not prominent, its structural features suggest a strategic application in the formation of the core benzimidazole structure. This document outlines a proposed synthetic scheme, detailed protocols, and the underlying chemical logic for its use, providing a valuable resource for researchers and drug development professionals interested in alternative synthetic strategies for this important pharmaceutical agent.

Core Synthesis Strategy: A Novel Approach to the Benzimidazole Moiety

The conventional synthesis of the Candesartan benzimidazole core, 2-ethoxy-1H-benzimidazole-7-carboxylic acid, often starts from substituted nitroanilines.[1] Our proposed strategy leverages the reactivity of the α-keto acid functionality of This compound to construct a key precursor to this benzimidazole intermediate.

The central hypothesis involves the condensation of the pyrazole-derived α-keto acid with a suitably substituted o-phenylenediamine derivative. This reaction would form a quinoxalinone intermediate, which can then be further transformed into the desired benzimidazole structure.

Proposed Synthetic Pathway:

G A This compound C Methyl 3-((1-phenyl-1H-pyrazol-4-yl)carbonyl)-1,2-dihydroquinoxalin-2-one-7-carboxylate A->C Condensation B Methyl 3,4-diaminobenzoate B->C D Methyl 2-(1-phenyl-1H-pyrazol-4-yl)-1H-benzimidazole-7-carboxylate C->D Decarbonylative Rearrangement E Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate (Key Candesartan Intermediate) D->E Etherification

Caption: Hypothetical pathway for the synthesis of a key Candesartan intermediate using a pyrazole derivative.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-((1-phenyl-1H-pyrazol-4-yl)carbonyl)-1,2-dihydroquinoxalin-2-one-7-carboxylate

This initial step involves the condensation of the pyrazole α-keto acid with an ortho-diaminobenzene derivative to form the quinoxalinone scaffold.

Protocol:

  • Reaction Setup: To a solution of This compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl 3,4-diaminobenzoate (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired quinoxalinone derivative.

Causality behind Experimental Choices:

  • Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the reactants and facilitate the condensation reaction, which involves the formation of imine intermediates followed by cyclization. Acetic acid can also act as a catalyst.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Part 2: Decarbonylative Rearrangement to Form the Benzimidazole Core

This proposed step is a novel transformation that would convert the quinoxalinone into the benzimidazole ring system. This could potentially be achieved through a thermal or a metal-catalyzed decarbonylation process.

Hypothetical Protocol (Thermal):

  • Reaction Setup: Place the synthesized quinoxalinone derivative from Part 1 into a high-boiling point solvent like diphenyl ether.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction for the evolution of carbon monoxide. The progress can be followed by high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and purify the product by column chromatography on silica gel to isolate the methyl 2-(1-phenyl-1H-pyrazol-4-yl)-1H-benzimidazole-7-carboxylate.

Causality behind Experimental Choices:

  • High Temperature and Solvent: The high temperature is necessary to induce the extrusion of carbon monoxide from the quinoxalinone ring, leading to the rearrangement to the more stable benzimidazole core. Diphenyl ether is a suitable high-boiling, inert solvent for such reactions.

Part 3: Etherification to Yield the Key Candesartan Intermediate

The final step in this sequence would be the conversion of the pyrazole-substituted benzimidazole to the required 2-ethoxybenzimidazole.

Protocol:

  • Reaction Setup: This step would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to replace the pyrazole group with an ethoxy group. A plausible approach is a copper-catalyzed reaction. In a reaction vessel, combine the methyl 2-(1-phenyl-1H-pyrazol-4-yl)-1H-benzimidazole-7-carboxylate (1.0 eq), a copper(I) salt (e.g., CuI, 0.1 eq), a ligand (e.g., a phenanthroline derivative, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 2-ethoxy-1H-benzimidazole-7-carboxylate.

Causality behind Experimental Choices:

  • Copper Catalysis: Copper catalysts are known to facilitate nucleophilic substitution reactions on heteroaromatic rings.

  • Base and Ligand: The base is required to deprotonate the ethanol, forming the ethoxide nucleophile. The ligand helps to stabilize the copper catalyst and promote the reaction.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

StepKey ReactantsKey Reagents/CatalystsSolventTemperature (°C)Expected Yield (%)
1This compound, Methyl 3,4-diaminobenzoate-EthanolReflux70-80
2Methyl 3-((1-phenyl-1H-pyrazol-4-yl)carbonyl)-1,2-dihydroquinoxalin-2-one-7-carboxylate-Diphenyl ether200-25040-50
3Methyl 2-(1-phenyl-1H-pyrazol-4-yl)-1H-benzimidazole-7-carboxylateCuI, Ligand, K2CO3EthanolReflux60-70

Conclusion

This application note presents a novel and hypothetical synthetic route for a key intermediate of Candesartan Cilexetil, utilizing This compound as a unique starting material. While this pathway is not found in mainstream literature for Candesartan synthesis, it is based on sound principles of organic chemistry and offers a creative approach to the construction of the benzimidazole core. The proposed multi-step synthesis, involving a quinoxalinone intermediate and a subsequent decarbonylative rearrangement, provides a new avenue for exploration by researchers in the field of pharmaceutical synthesis. Further experimental validation is required to ascertain the feasibility and efficiency of this proposed route.

References

  • Naka, T.; et al. Substituted Benzimidazole Derivatives.
  • Mao, Y.; et al. A novel and practical synthesis of substituted 2-ethoxy benzimidazole: candesartan cilexetil. Heterocycles2010, 81 (6), 1503-1508.
  • Porcs-Makkay, M.; et al. New Practical Synthesis of the Key Intermediate of Candesartan. Org. Process Res. Dev.2007, 11 (3), 490–493.
  • Seki, M. An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis2012, 44, 3231–3237.
  • Zhang, J. Preparation method of candesartan cilexetil. CN104876877A, September 2, 2015.
  • Li, J.; et al. Synthesis method of candesartan cilexetil. CN102887890A, January 23, 2013.
  • Kumar, A.; et al. Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules2018, 23(10), 2635.
  • Adiseshaiah, P.; et al.

Sources

The Strategic Integration of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid in the Synthesis of Angiotensin II Receptor Antagonists: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" as a pivotal building block in the synthesis of angiotensin II receptor antagonists (ARBs), a critical class of antihypertensive drugs. This guide delineates detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential ARB candidates, alongside methodologies for their biological evaluation.

Introduction: The Renin-Angiotensin System and the Role of Pyrazole Moieties

The renin-angiotensin system (RAS) is a crucial regulator of blood pressure and cardiovascular homeostasis. The octapeptide hormone angiotensin II is the primary effector of the RAS, exerting its physiological effects by binding to the angiotensin II type 1 (AT1) receptor.[1] Chronic activation of the AT1 receptor contributes to vasoconstriction, inflammation, and fibrosis, leading to hypertension and other cardiovascular pathologies. Consequently, blockade of the AT1 receptor is a highly effective therapeutic strategy for the management of these conditions.[2][3]

Many potent AT1 receptor antagonists, such as Losartan and Candesartan, feature a heterocyclic core that plays a crucial role in receptor binding and overall pharmacological activity.[4][] The pyrazole scaffold has emerged as a privileged heterocyclic motif in the design of novel ARBs due to its favorable electronic and steric properties, which contribute to high-affinity receptor binding.[3][6] The subject of this guide, this compound, is a versatile building block that provides a strategic entry point for the synthesis of a diverse range of pyrazole-based ARBs.

Synthesis of the Key Building Block: this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 1-phenyl-1H-pyrazole. The synthetic workflow is depicted below.

A 1-Phenyl-1H-pyrazole B 1-Phenyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C This compound B->C Oxidation (e.g., KMnO4 or other mild oxidants)

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles.[7][8][9]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.

  • Slowly add POCl3 (1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Oxidation to this compound

This protocol describes a general method for the oxidation of the aldehyde to the corresponding carboxylic acid.[10][11]

Materials:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of KMnO4 (2-3 equivalents) in water to the reaction mixture with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the pad with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application in the Synthesis of Angiotensin II Receptor Antagonists

This compound is a versatile precursor for the synthesis of ARBs. The keto-acid functionality allows for a variety of chemical transformations to introduce the key pharmacophoric elements required for AT1 receptor antagonism. A representative synthetic application is outlined below, potentially employing a multicomponent reaction like the Ugi reaction for rapid library synthesis.[12][13]

cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Modification A This compound E Ugi Adduct A->E MeOH, rt B Amine (e.g., 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile) B->E MeOH, rt C Aldehyde (e.g., Butyraldehyde) C->E MeOH, rt D Isocyanide (e.g., tert-Butyl isocyanide) D->E MeOH, rt F Final ARB Candidate E->F 1. Tetrazole formation (NaN3, ZnCl2) 2. Deprotection/Modification

Caption: Exemplary synthetic route to an ARB using the Ugi reaction.

Protocol 3: Ugi Four-Component Reaction for ARB Scaffold Synthesis

This protocol provides a general procedure for the Ugi reaction to assemble a complex scaffold in a single step.[14][15]

Materials:

  • This compound

  • Amine component (e.g., 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile)

  • Aldehyde component (e.g., butyraldehyde)

  • Isocyanide component (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • To this solution, add the amine component (1 equivalent), the aldehyde component (1 equivalent), and the isocyanide component (1 equivalent) sequentially at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude Ugi adduct by silica gel column chromatography to obtain the desired product.

Table 1: Key Parameters for Ugi Reaction Optimization

ParameterRecommended RangeRationale
Solvent Methanol, TrifluoroethanolPolar protic solvents facilitate imine formation.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient.
Concentration 0.1 - 1.0 MHigher concentrations can accelerate the reaction.
Equivalents 1.0 - 1.2 of each componentStoichiometric amounts are typically used.

Biological Evaluation of Synthesized Angiotensin II Receptor Antagonists

The synthesized compounds must be evaluated for their ability to bind to and antagonize the AT1 receptor. Standard in vitro assays include competitive radioligand binding assays and functional assays measuring downstream signaling.

Protocol 4: AT1 Receptor Competitive Radioligand Binding Assay

This assay determines the affinity of the synthesized compounds for the AT1 receptor by measuring their ability to displace a radiolabeled ligand.[1][16][17]

Materials:

  • Cell membranes expressing the human AT1 receptor (commercially available or prepared from transfected cell lines)

  • Radioligand (e.g., [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

  • Synthesized test compounds

  • Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist like Losartan)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: Functional Antagonism via Calcium Mobilization Assay

Activation of the Gq-coupled AT1 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of the synthesized compounds to inhibit angiotensin II-induced calcium mobilization.[18][19][20]

Materials:

  • Cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Angiotensin II

  • Synthesized test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Seed the AT1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

  • Measure the baseline fluorescence using the fluorescence plate reader.

  • Add a fixed concentration of angiotensin II (typically the EC₈₀) to all wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Determine the inhibitory effect of the test compounds on the angiotensin II-induced calcium signal.

  • Calculate the IC₅₀ values for the antagonists by plotting the percentage of inhibition against the log concentration of the compound.

Table 2: Representative Data for a Novel ARB Candidate

AssayParameterValue
AT1 Binding Assay IC₅₀15 nM
Ki7.5 nM
Calcium Mobilization IC₅₀25 nM

Conclusion

This compound represents a highly valuable and versatile building block for the development of novel angiotensin II receptor antagonists. The synthetic protocols outlined in this guide provide a clear pathway for its preparation and subsequent incorporation into potential drug candidates. The described biological evaluation methods are essential for characterizing the pharmacological properties of these newly synthesized molecules. The strategic use of such building blocks, coupled with efficient synthetic methodologies like multicomponent reactions, will continue to drive innovation in the discovery of next-generation cardiovascular therapeutics.

References

  • Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
  • Stankevič, M., & Kniūpštaitė, I. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Duncia, J. V., et al. (1992). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Journal of Medicinal Chemistry, 35(8), 1297-1309.
  • Almansa, C., et al. (1996). Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles. Journal of Medicinal Chemistry, 39(15), 2853-2864.
  • Sharma, A., et al. (2019).
  • Sani, M., et al. (2010). Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems. Journal of Medicinal Chemistry, 53(2), 793-806.
  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Zhu, J., et al. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 2378-2384.
  • Eurofins Discovery. (n.d.). AT1 Human Angiotensin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Ghobadi, M., et al. (2021). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 1(1), 1-20.
  • Dommaraju, Y., et al. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 25(22), 5472.
  • Scilit. (n.d.). Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2021). Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 197-237.
  • ResearchGate. (n.d.). Calcium mobilization in response to unbiased and biased AT1R ligands at increasing levels of receptor expression. Retrieved from [Link]

  • Li, L., et al. (2007). Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells. American Journal of Physiology-Renal Physiology, 292(2), F657-F664.
  • Parello, J. (2014). Radioligand Binding Assays: Application of [125 I]Angiotensin II Receptor Binding. In Methods in Molecular Biology (pp. 13-24). Humana Press.
  • Tallant, E. A., et al. (1992). AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells. Journal of Neurochemistry, 58(5), 1883-1888.
  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • 梅斯医学. (n.d.). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. Retrieved from [Link]

  • IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology, 10(9).
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Google Patents. (n.d.). US7884212B2 - Process for the preparation of candesartan cilexetil.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro radioligand (a) total binding and (b) AT1R specific binding... Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 25(1), 199.
  • Google Patents. (n.d.). CN102887890A - Synthesis method of candesartan cilexetil.
  • Google Patents. (n.d.). US7884212B2 - Process for the preparation of candesartan cilexetil.
  • Google Patents. (n.d.). WO2015090635A1 - A new process for the preparation of candesartan cilexetil.
  • Google Patents. (n.d.). WO2011145100A1 - Process for preparation of candesart an cilexetil substantially free of des-candesartan cilexetil impurity.

Sources

Experimental procedure for the acylation of 1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for the Acylation of 1-Phenyl-1H-pyrazole

Abstract

This comprehensive guide provides a detailed experimental protocol for the regioselective acylation of 1-phenyl-1H-pyrazole, a critical transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The primary focus is on the Vilsmeier-Haack formylation, a reliable and widely used method to introduce a formyl group at the C4 position of the pyrazole ring. This document elucidates the underlying reaction mechanism, offers a step-by-step laboratory procedure, provides guidelines for product characterization, and includes a troubleshooting section to address common experimental challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for pyrazole functionalization.

Introduction and Scientific Rationale

Acylated N-phenylpyrazoles are privileged scaffolds in modern drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of an acyl group, particularly a formyl group (-CHO), onto the 1-phenyl-1H-pyrazole nucleus provides a versatile chemical handle for further molecular elaboration.

The acylation of 1-phenyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle. The phenyl group at the N1 position influences the electron density distribution, directing electrophilic attack preferentially to the C4 position. While classical Friedel-Crafts conditions using acyl chlorides and Lewis acids can be employed, they sometimes lead to low yields or the formation of stable, unreactive complexes.[2][3]

The Vilsmeier-Haack reaction offers a milder and more efficient alternative for formylation.[4][5][6] This reaction utilizes a specialized electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The Vilsmeier reagent is sufficiently electrophilic to react with the electron-rich pyrazole ring under controlled conditions, leading to high yields of the desired C4-formylated product.[9][10]

Reaction Mechanism: The Vilsmeier-Haack Formylation

Understanding the reaction pathway is crucial for optimizing conditions and troubleshooting. The process can be broken down into three primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent. This step is highly exothermic and moisture-sensitive.[7][8]

  • Electrophilic Attack: The electron-rich C4 position of 1-phenyl-1H-pyrazole acts as a nucleophile, attacking the Vilsmeier reagent. This forms a tetrahedral intermediate which quickly aromatizes by losing a proton, resulting in a stable iminium salt intermediate.

  • Hydrolysis: The reaction is quenched with water. The iminium salt is readily hydrolyzed to yield the final product, 1-phenyl-1H-pyrazole-4-carbaldehyde, and regenerates a protonated form of dimethylamine.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Phenyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Final_Product 1-Phenyl-1H-pyrazole- 4-carbaldehyde Iminium_Salt->Final_Product + H₂O (Work-up)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol details the formylation of 1-phenyl-1H-pyrazole. Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃) as it is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.[7]

Materials and Equipment
Reagents & MaterialsEquipment
1-Phenyl-1H-pyrazole (98%+)Round-bottom flasks (three-neck)
Phosphorus oxychloride (POCl₃) (99%+)Magnetic stirrer with stir bar
N,N-Dimethylformamide (DMF), anhydrousDropping funnel
Dichloromethane (DCM), anhydrousIce bath
Ethyl acetate (EtOAc), reagent gradeCondenser with inert gas inlet (N₂ or Ar)
Saturated sodium bicarbonate (NaHCO₃) solutionCalcium chloride drying tube
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)TLC plates (silica gel 60 F₂₅₄)
Silica gel for column chromatographyGlassware for extraction and filtration
Step-by-Step Procedure

The entire workflow, from preparation to characterization, is outlined below.

Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0 °C) B 2. Add 1-Phenyl-1H-pyrazole (Allow to warm to RT, then heat) A->B C 3. Monitor Reaction by TLC B->C D 4. Quench Reaction (Pour onto ice, neutralize with NaHCO₃) C->D E 5. Product Extraction (Extract with EtOAc or DCM) D->E F 6. Drying and Concentration (Dry with MgSO₄, evaporate solvent) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow.

1. Preparation of the Vilsmeier Reagent:

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL, 129 mmol).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (4.6 mL, 50 mmol) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow, viscous reagent is typically observed.

2. Formylation Reaction:

  • Dissolve 1-phenyl-1H-pyrazole (3.60 g, 25 mmol) in a minimal amount of anhydrous DCM or DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours.[4][9]

3. Reaction Monitoring:

  • Monitor the consumption of the starting material using TLC (e.g., mobile phase: 30% ethyl acetate in hexanes).[7][11] A small aliquot of the reaction mixture should be carefully quenched in a separate vial with a few drops of saturated NaHCO₃ solution and extracted with ethyl acetate before spotting on the TLC plate. The product is expected to be more polar than the starting material.

4. Work-up and Quenching:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

  • Once the initial exothermic reaction subsides, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is approximately 7-8.

5. Isolation and Purification:

  • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford 1-phenyl-1H-pyrazole-4-carbaldehyde as a white or pale yellow solid.

Quantitative Data and Characterization

Reagent and Yield Summary
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Phenyl-1H-pyrazole144.173.60 g251.0
POCl₃153.334.6 mL502.0
DMF73.0910 mL129~5.2
Expected Yield 172.18~3.6-4.1 g-85-95%
Product Characterization
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show a singlet for the aldehyde proton (CHO) around δ 9.9-10.0 ppm. Two singlets for the pyrazole ring protons (H3 and H5) are expected around δ 8.0-8.5 ppm. The phenyl group protons will appear in the aromatic region (δ 7.3-7.8 ppm).[1]

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the aldehyde carbonyl carbon (C=O) around δ 185 ppm, and the pyrazole carbons (C3, C4, C5) in the δ 115-145 ppm range.

  • FT-IR (KBr, cm⁻¹): A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1670-1690 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 173.07.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents (especially DMF) are not anhydrous.[7]2. Incomplete formation of Vilsmeier reagent.3. Reaction temperature too low or time too short.1. Use freshly opened or properly dried solvents.[12]2. Ensure slow, cold addition of POCl₃ to DMF.3. Increase reaction temperature or time and monitor by TLC.
Difficult Product Isolation 1. Product has some water solubility.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.[7]2. Add more brine or gently agitate the separatory funnel to break the emulsion.
Formation of Byproducts 1. Reaction temperature too high.2. Impure starting materials.1. Maintain the recommended temperature range.2. Purify the starting 1-phenyl-1H-pyrazole if necessary.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and regioselective method for the C4-formylation of 1-phenyl-1H-pyrazole. By adhering to the detailed protocol, particularly with respect to anhydrous conditions and temperature control, researchers can reliably synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde in high yield. This versatile intermediate serves as a crucial building block for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Available at: [Link]

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Finar, I. L., & Lord, G. H. (1959). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. Available at: [Link]

  • Synthesis of 1-Phenyl-4-acetyl-pyrazole. (n.d.). PrepChem.com. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. Available at: [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications. Available at: [Link]

  • Svirskis, D., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Menegatti, R., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications. Available at: [Link]

  • Zvilinsky, E., et al. (2010). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synlett. Available at: [Link]

  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education. Available at: [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. Available at: [Link]

  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis. Available at: [Link]

  • El-Sawy, E. R., et al. (2013). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. Available at: [Link]

  • Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Available at: [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Available at: [Link]

  • N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). SpectraBase. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019). National Institutes of Health. Available at: [Link]

Sources

Application Note: High-Efficiency Preparative HPLC Purification of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key building block in pharmaceutical synthesis. The inherent acidic nature of the target compound necessitates precise control over mobile phase pH to achieve optimal retention, peak symmetry, and resolution from synthesis-related impurities. This guide details a complete workflow, from analytical method development on a C18 column to a scaled-up preparative protocol. We explain the fundamental principles behind the methodological choices, including the selection of an acidic mobile phase modifier to suppress analyte ionization, ensuring reproducible and efficient purification. The described protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications.

Introduction and Separation Principles

This compound is a heterocyclic compound featuring both a phenyl ring and a pyrazole core, along with a reactive α-keto acid moiety[1][]. Its purification from crude reaction mixtures often presents a challenge due to the presence of structurally similar impurities. Reversed-phase chromatography (RPC) is the technique of choice for such molecules, separating compounds based on their hydrophobic interactions with a nonpolar stationary phase[3][4].

The primary retention mechanism in RPC involves the partitioning of the analyte between the polar mobile phase and the hydrophobic stationary phase (e.g., alkyl-bonded silica)[5]. The target molecule's phenyl and pyrazole rings provide sufficient hydrophobicity for strong interaction with a C18 stationary phase. However, the ionizable carboxylic acid group is the most critical factor influencing its chromatographic behavior.

The Critical Role of pH Control:

At a mobile phase pH near or above the analyte's pKa, the carboxylic acid group will be deprotonated, yielding a more polar carboxylate anion. This ionized form has a reduced affinity for the nonpolar stationary phase, leading to poor retention and often asymmetric, tailing peaks[6]. To counteract this, the mobile phase must be acidified. By maintaining a pH well below the analyte's pKa (typically >2 pH units lower), the carboxylic acid remains in its neutral, protonated form. This significantly increases its hydrophobicity, resulting in:

  • Enhanced Retention: Stronger interaction with the C18 stationary phase.

  • Improved Peak Shape: A single, un-ionized species chromatographs more uniformly, leading to sharp, symmetrical peaks[7].

  • Reproducible Separations: Stable retention times are achieved by preventing shifts in ionization equilibrium[8].

Trifluoroacetic acid (TFA) is an ideal mobile phase additive for this purpose. As a strong acid, a low concentration (0.1%) is sufficient to lower the pH significantly[9]. It also acts as an ion-pairing agent and is volatile, making it easy to remove from collected fractions during post-purification workup[10][11].

Method Development and Purification Workflow

A systematic approach is essential for developing a preparative purification method. The workflow begins with analytical scale experiments to optimize selectivity and resolution, followed by a loading study to determine the maximum sample capacity before scaling up to a preparative column[12].

Purification_Workflow A Crude Sample Analysis (LC-MS / Analytical HPLC) B Solubility & Stability Testing A->B Assess Sample C Analytical Method Development (C18 Column, Gradient Scouting) B->C Prepare for HPLC D Optimization of Resolution (Rs) C->D Refine Separation E Analytical Column Loading Study (Determine Max Injection Volume) D->E Test Capacity F Scale-Up Calculation (Flow Rate & Injection Volume) E->F Calculate Parameters G Preparative HPLC Run F->G Execute Purification H Fraction Collection (UV-Triggered) G->H Isolate Target I Purity Analysis of Fractions (Analytical HPLC) H->I QC Check J Pooling of Pure Fractions I->J Combine Fractions K Solvent Removal (Rotary Evaporation / Lyophilization) J->K Concentrate L Pure Compound (>98%) K->L Final Product

Caption: Overall workflow for HPLC purification.

Materials and Equipment

ItemSpecification
Analyte This compound (Crude)
Solvents Acetonitrile (ACN, HPLC Grade), Water (Deionized, 18.2 MΩ·cm)
Mobile Phase Additive Trifluoroacetic Acid (TFA, HPLC Grade)
Sample Solvent Dimethyl Sulfoxide (DMSO) or Acetonitrile/Water mixture
HPLC System Preparative HPLC system with gradient pump, autosampler, UV/Vis detector, and fraction collector
Analytical Column C18, 5 µm particle size, 4.6 x 150 mm
Preparative Column C18, 5 or 10 µm particle size, 21.2 x 150 mm (or larger)

Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1.0 L of deionized water to create a 0.1% (v/v) TFA in water solution. Degas thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of acetonitrile to create a 0.1% (v/v) TFA in ACN solution. Degas thoroughly.

  • Sample Preparation:

    • Accurately weigh the crude compound.

    • Dissolve the sample in a minimal amount of DMSO or a mixture of ACN/Water (50:50) to achieve a high concentration (e.g., 50-100 mg/mL). Note: The sample solvent should be as weak as possible chromatographically to prevent peak distortion.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Analytical Method Development

This step aims to resolve the target compound from its impurities on a smaller, analytical-scale column.

  • Install the analytical C18 column (4.6 x 150 mm) and equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes.

  • Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Inject a small volume (5-10 µL) of the filtered sample solution.

  • Run the scouting gradient defined in the table below.

  • Analyze the resulting chromatogram to identify the peak corresponding to the target compound and assess its resolution from adjacent impurities. Adjust the gradient steepness or duration if necessary to improve separation.

ParameterAnalytical Method
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. Ambient (~25 °C)
Detection UV at 254 nm
Injection Vol. 5 µL
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0
Protocol 3: Preparative Method Scale-Up and Purification

Once the analytical method provides adequate separation, scale the parameters for the preparative column. The goal is to maintain the same linear velocity of the mobile phase to preserve the separation characteristics[11].

  • Calculate Preparative Flow Rate:

    • Flow Rate (Prep) = Flow Rate (Analyt) × [ (ID (Prep))^2 / (ID (Analyt))^2 ]

    • Example: 1.0 mL/min × [ (21.2 mm)^2 / (4.6 mm)^2 ] ≈ 21.2 mL/min

  • Calculate Preparative Injection Volume:

    • First, perform a loading study on the analytical column by incrementally increasing the injection volume until resolution degrades.

    • Scale this maximum analytical volume to the preparative column using the same ratio as the flow rate.

  • Install the preparative C18 column (21.2 x 150 mm) and equilibrate with the initial mobile phase conditions at the calculated preparative flow rate (e.g., 21.2 mL/min).

  • Inject the scaled-up volume of the crude sample.

  • Run the preparative gradient. The gradient time should be kept identical to the analytical method to maintain resolution.

  • Configure the fraction collector to collect peaks based on UV threshold or time windows determined from the analytical run.

ParameterPreparative Method
Column C18, 5 µm, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.2 mL/min
Column Temp. Ambient (~25 °C)
Detection UV at 254 nm (with preparative flow cell)
Injection Vol. Scaled from loading study (e.g., 1-2 mL)
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0
Protocol 4: Post-Purification Processing
  • Analyze Fractions: Inject a small aliquot from each collected fraction (or a pooled sample from the main peak) onto the analytical HPLC system to confirm purity.

  • Pool Fractions: Combine all fractions that meet the required purity specification (e.g., >98%).

  • Remove Solvent: Remove the acetonitrile and water via rotary evaporation. The presence of TFA makes the final residue an oil or salt; further drying under high vacuum or lyophilization may be required to obtain a solid.

Expected Results

This method is designed to effectively separate this compound from common synthesis byproducts, such as starting materials or side-reaction products. By controlling the mobile phase pH, the target compound should elute as a sharp, well-defined peak.

ParameterExpected Outcome
Purity >98% (by analytical HPLC)
Recovery 85-95% (dependent on crude purity)
Peak Shape Symmetrical (Asymmetry factor 0.9 - 1.2)
Throughput Dependent on column size and sample load

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient mobile phase acidity; secondary interactions with silica.Ensure TFA concentration is 0.1% in both mobile phases. Check the pH of Mobile Phase A.
Low Retention Mobile phase is too strong; analyte is ionized.Decrease the initial %B in the gradient. Confirm the mobile phase is properly acidified.
Poor Resolution Gradient is too steep; column is overloaded.Decrease the gradient slope (e.g., run from 5% to 95% B over 30 minutes instead of 20). Reduce the injection volume/mass.
High Backpressure Column frit is clogged; sample precipitation.Filter the sample before injection. Flush the column with a strong solvent (e.g., isopropanol).

References

  • Quora. (n.d.). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? [Online] Available at: [Link][9]

  • Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. [Online] Available at: [Link][13]

  • Separation Science. (n.d.). Buffer Preparation. [Online] Available at: [Link][10]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? [Online] Available at: [Link][8]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Online] Available at: [Link][4]

  • BioPharm International. (2003). Guidelines for Optimization and Scale-Up in Preparative Chromatography. [Online] Available at: [Link][14]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Online] Available at: [Link][5]

  • Hawach Scientific. (2023). Reversed Phase Chromatography Principle. [Online] Available at: [Link][15]

  • LCGC North America. (n.d.). How to Improve Your Implementation of Two-Dimensional Preparative HPLC. [Online] Available at: [Link][16]

  • MicroSolv Technology Corporation. (n.d.). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. [Online] Available at: [Link][17]

  • Welch Materials, Inc. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. [Online] Available at: [Link][18]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. [Online] Available at: [Link][12]

  • MZ-Analysentechnik GmbH. (n.d.). General tips for preparative HPLC. [Online] Available at: [Link][11]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Online] Available at: [Link][7]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Online] Available at: [Link][19]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Online] Available at: [Link][6]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Online] Available at: [Link][20]

  • AA Blocks. (n.d.). 2-oxo-2-(3-phenyl-1H-pyrazol-4-yl)acetic acid. [Online] Available at: [Link][21]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key building block in the development of various pharmaceutical agents. The presented two-step synthetic route, commencing with the Friedel-Crafts acylation of 1-phenyl-1H-pyrazole followed by the oxidation of the resulting intermediate, is designed for efficiency, scalability, and robustness. This guide offers detailed protocols, process optimization strategies, safety considerations, and analytical methodologies to ensure the consistent production of high-purity target compounds for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The specific target of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates[]. The reliable and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This application note details a validated two-step synthetic pathway amenable to scale-up. The chosen strategy prioritizes commercially available starting materials, manageable reaction conditions, and straightforward purification procedures. The causality behind each experimental choice is explained to provide a deeper understanding of the process and to facilitate troubleshooting and further optimization.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves a Friedel-Crafts acylation of 1-phenyl-1H-pyrazole to introduce an acetyl group at the C4 position. The subsequent step is the oxidation of this acetyl group to the desired α-keto acid.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation 1-phenyl-1H-pyrazole 1-phenyl-1H-pyrazole Acylation Acylation Reaction 1-phenyl-1H-pyrazole->Acylation Acetyl_Chloride Acetyl Chloride / AlCl3 Acetyl_Chloride->Acylation Intermediate 4-acetyl-1-phenyl-1H-pyrazole Acylation->Intermediate Oxidation Oxidation Reaction Intermediate->Oxidation Oxidizing_Agent Potassium Permanganate Oxidizing_Agent->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Overall synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocols

Part A: Scale-up Synthesis of 4-acetyl-1-phenyl-1H-pyrazole (Intermediate 1)

Reaction Principle: This step employs a Friedel-Crafts acylation, a classic method for attaching acyl groups to aromatic rings[4]. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the acetyl chloride electrophile for substitution at the electron-rich C4 position of the pyrazole ring[5][6][7].

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-phenyl-1H-pyrazole144.17100.0 g0.694
Aluminum Chloride (AlCl₃)133.34231.2 g1.734 (2.5 eq)
Acetyl Chloride78.5060.0 mL (66.4 g)0.846 (1.2 eq)
Dichloromethane (DCM)-1.5 L-
Hydrochloric Acid (2M)-1.0 L-
Saturated Sodium Bicarbonate-500 mL-
Brine-500 mL-
Anhydrous Magnesium Sulfate---
Heptane-500 mL-

Protocol:

  • Reaction Setup: A 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (231.2 g, 1.734 mol) and dry dichloromethane (1.0 L). The suspension is cooled to 0 °C in an ice-water bath.

  • Addition of Acetyl Chloride: Acetyl chloride (60.0 mL, 0.846 mol) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

  • Addition of 1-phenyl-1H-pyrazole: A solution of 1-phenyl-1H-pyrazole (100.0 g, 0.694 mol) in dry dichloromethane (500 mL) is added dropwise via the dropping funnel over 1.5 to 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: The reaction mixture is cautiously poured, with vigorous stirring, into a mixture of crushed ice (1.5 kg) and concentrated hydrochloric acid (150 mL). Caution: This is a highly exothermic process.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 250 mL). The combined organic layers are washed successively with 2M hydrochloric acid (500 mL), water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid.

  • Purification: The crude solid is triturated with heptane (500 mL), filtered, and dried under vacuum to afford 4-acetyl-1-phenyl-1H-pyrazole as a white to off-white solid.

Expected Yield: 110-120 g (85-92%) Purity (by HPLC): >98%

Part B: Scale-up Synthesis of this compound (Final Product)

Reaction Principle: This step involves the oxidation of the methyl ketone intermediate to the corresponding α-keto acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively achieve this transformation under controlled conditions[8][9]. The reaction is typically carried out in a mixture of t-butanol and water to manage the solubility of the reactants and control the reaction temperature.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-acetyl-1-phenyl-1H-pyrazole186.21100.0 g0.537
Potassium Permanganate (KMnO₄)158.03254.8 g1.612 (3.0 eq)
t-Butanol-1.0 L-
Water-1.0 L-
Sodium Bisulfite-As needed-
Hydrochloric Acid (6M)-As needed-
Ethyl Acetate-1.5 L-
Brine-500 mL-
Anhydrous Sodium Sulfate---

Protocol:

  • Reaction Setup: A 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 4-acetyl-1-phenyl-1H-pyrazole (100.0 g, 0.537 mol), t-butanol (1.0 L), and water (1.0 L). The mixture is stirred until a homogeneous solution is obtained.

  • Addition of Oxidant: A solution of potassium permanganate (254.8 g, 1.612 mol) in water (1.0 L) is added dropwise over 2-3 hours, maintaining the internal temperature between 20-25 °C. An ice bath may be required to control the exotherm.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 18-24 hours. The disappearance of the starting material can be monitored by TLC or HPLC. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses.

  • Quenching: The reaction is cooled to 10 °C, and excess permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the mixture becomes a brown suspension.

  • Filtration: The manganese dioxide precipitate is removed by filtration through a pad of celite. The filter cake is washed with water (2 x 250 mL).

  • Acidification and Extraction: The combined filtrate is cooled in an ice bath and acidified to pH 1-2 with 6M hydrochloric acid. The resulting white precipitate is extracted with ethyl acetate (3 x 500 mL).

  • Washing and Drying: The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, and filtered.

  • Crystallization and Isolation: The solvent is partially removed under reduced pressure until the product begins to crystallize. The mixture is then cooled to 0-5 °C for 2 hours to complete crystallization. The solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield this compound as a white crystalline solid.

Expected Yield: 85-95 g (73-82%) Purity (by HPLC): >99%

Process Optimization and Critical Parameters

Friedel-Crafts Acylation:

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions and ensure regioselectivity.

  • Stoichiometry of AlCl₃: A stoichiometric excess of AlCl₃ is necessary as it complexes with both the starting material and the product ketone[7].

  • Moisture Control: The reaction is highly sensitive to moisture; therefore, anhydrous conditions must be maintained throughout the process.

Oxidation:

  • Rate of Addition: Slow, controlled addition of the KMnO₄ solution is essential to manage the exotherm and prevent over-oxidation.

  • pH of Work-up: Acidification to a pH of 1-2 is critical to ensure the complete protonation of the carboxylic acid for efficient extraction into the organic phase.

  • Quenching: Thorough quenching of excess permanganate is necessary for safe handling and to prevent the formation of impurities during work-up.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by a suite of analytical techniques:

AnalysisIntermediate 1Final Product
Appearance White to off-white solidWhite crystalline solid
¹H NMR Consistent with the structure of 4-acetyl-1-phenyl-1H-pyrazoleConsistent with the structure of this compound
¹³C NMR Confirms the carbon skeletonConfirms the carbon skeleton
Mass Spec (ESI) [M+H]⁺ = 187.09[M-H]⁻ = 215.05
HPLC Purity >98%>99%
Melting Point 118-120 °C188-190 °C (with decomposition)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Handle with extreme care. The quenching of the reaction with ice/HCl is highly exothermic and should be performed cautiously.

  • Oxidation: Potassium permanganate is a strong oxidizer and can cause fires or explosions upon contact with combustible materials. Avoid contact with skin and eyes.

Conclusion

The synthetic route and detailed protocols described in this application note provide a reliable and scalable method for the production of high-purity this compound. By carefully controlling the critical parameters outlined, researchers and production chemists can consistently achieve high yields of the target compound, facilitating its use in further drug discovery and development programs.

References

  • Vertex AI Search, Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of, 10

  • Vertex AI Search, One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID, Link

  • Vertex AI Search, Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram - ResearchGate, 11

  • Vertex AI Search, Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing, 12

  • Vertex AI Search, An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate, 13

  • Vertex AI Search, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH, 1

  • Vertex AI Search, Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI, 14

  • Vertex AI Search, Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C, 5

  • Vertex AI Search, CAS 1152495-65-2 this compound,

  • Vertex AI Search, Overview of synthesis of pyrazole derivatives [a] - ResearchGate, 15

  • Vertex AI Search, Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - MDPI, 16

  • Vertex AI Search, Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications, 2

  • Vertex AI Search, Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate, 17

  • Vertex AI Search, Friedel–Crafts reaction - Wikipedia, Link

  • Vertex AI Search, Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET, 18

  • Vertex AI Search, 2.O1 Organic Synthesis – A. Armstrong - 2003-2004, 19

  • Vertex AI Search, Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI, 20

  • Vertex AI Search, Friedel–Crafts Acylation - Sigma-Aldrich, Link

  • Vertex AI Search, (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS, 21

  • Vertex AI Search, 4 - Organic Syntheses Procedure, Link

  • Vertex AI Search, Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate, Link

  • Vertex AI Search, Friedel-Crafts Acylation - Organic Chemistry Portal, Link

  • Vertex AI Search, Pyrazole synthesis - Organic Chemistry Portal, Link

  • Vertex AI Search, Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace, Link

  • Vertex AI Search, Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts, Link

  • Vertex AI Search, Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central, Link

  • Vertex AI Search, Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium, Link

  • Vertex AI Search, Selenium dioxide (SeO2) - Riley oxidation - AdiChemistry, Link

  • Vertex AI Search, Selenium Dioxide Oxidation - ChemicalBook, Link

  • Vertex AI Search, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem, Link

  • Vertex AI Search, Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH, Link

  • Vertex AI Search, OXIDATIONS - eGyanKosh, Link

  • Vertex AI Search, Riley oxidation - Wikipedia, Link

  • Vertex AI Search, (PDF) 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide - ResearchGate, Link

  • Vertex AI Search, Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids, Link

  • Vertex AI Search, Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela, Link

  • Vertex AI Search, 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid - Sigma-Aldrich, Link

  • Vertex AI Search, Potassium Permanganate - Organic Chemistry Portal, Link

Sources

Application Note & Protocols: Derivatization of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a privileged scaffold in medicinal chemistry. The protocols detailed herein are designed to enable researchers, scientists, and drug development professionals to generate a diverse library of derivatives for biological screening. We will explore the synthesis of the core compound and its subsequent modification into amides, esters, and hydrazones. Furthermore, this guide outlines standardized protocols for high-throughput biological screening to assess the therapeutic potential of the synthesized compounds, with a focus on anticancer and antimicrobial activities. The causality behind experimental choices, self-validating systems, and in-text citations to authoritative sources are integrated to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in the development of numerous therapeutic agents.[1][2] Its prevalence in clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores the pharmacological importance of this scaffold.[2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]

The subject of this guide, this compound, combines the established biological relevance of the 1-phenylpyrazole core with a versatile α-keto acid functionality. This α-keto acid moiety presents multiple reactive handles for chemical modification, making it an ideal starting point for generating a library of diverse derivatives. By systematically modifying this core structure, researchers can explore the structure-activity relationships (SAR) and potentially identify novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.[5][6][7] This application note will provide detailed protocols for the synthesis of the parent compound and its derivatization, followed by methodologies for biological evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a multi-step process, commencing from readily available starting materials. A plausible synthetic route, adapted from literature precedents on the synthesis of similar pyrazole-4-yl derivatives, is outlined below.[8][9]

Protocol 2.1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde

A common precursor for 4-substituted pyrazoles is the corresponding 4-formyl derivative.[8] This can be synthesized via the Vilsmeier-Haack reaction on a suitable hydrazone.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration or evaporation of the solvent.

  • Vilsmeier-Haack Reagent Preparation: In a separate flask, cool DMF (10 eq) to 0 °C in an ice bath. Slowly add POCl₃ (3.0 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve the crude hydrazone from step 1 in DMF and add it to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2.2: Oxidation to this compound

The aldehyde can be oxidized to the corresponding α-keto acid.

Materials:

  • 1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Acetone/Water or Dioxane/Water

  • Sulfuric acid (if using KMnO₄)

  • Sodium bisulfite

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (HCl)

Procedure (using KMnO₄):

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add a solution of KMnO₄ (2.0 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Acidify the mixture with dilute sulfuric acid.

  • Filter the manganese dioxide precipitate.

  • Extract the filtrate with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Derivatization Strategies for Biological Screening

The α-keto acid functionality of the core scaffold provides two primary points for derivatization: the carboxylic acid and the ketone. This allows for the synthesis of a diverse library of amides, esters, and hydrazones.

Amide Synthesis via Coupling Reactions

Amide derivatives of pyrazoles are known to possess a wide range of biological activities.[5][6][7] The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents.

dot

Derivatization_Amide Core 2-Oxo-2-(1-phenyl-1H- pyrazol-4-yl)acetic acid Coupling Coupling Reagent (e.g., HATU, HOBt, EDCI) Core->Coupling Activation Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Product Amide Derivative Coupling->Product Amide Bond Formation Base Base (e.g., DIPEA) Base->Coupling

Caption: Amide synthesis workflow.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • HOBt (Hydroxybenzotriazole, 1.1 eq)

  • EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq), HOBt (1.1 eq), and EDCI (1.1 eq).

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Ester Synthesis via Fischer Esterification

Ester derivatives can be synthesized to explore the impact of modifying the carboxylic acid group on biological activity. Fischer esterification is a classical method for this transformation.[10][11]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Hydrazone Synthesis

The ketone functionality of the α-keto acid can be derivatized to form hydrazones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[9][12][13]

dot

Derivatization_Hydrazone Core 2-Oxo-2-(1-phenyl-1H- pyrazol-4-yl)acetic acid Product Hydrazone Derivative Core->Product Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product Condensation

Caption: Hydrazone synthesis workflow.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide, 1.0 eq)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature or reflux for 2-6 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Biological Screening Protocols

The synthesized library of derivatives should be subjected to high-throughput screening (HTS) to identify compounds with promising biological activity.

Anticancer Activity Screening

A common method for assessing anticancer activity is the MTT assay, which measures cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Inoculum prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the biological screening should be tabulated for easy comparison of the activity of the different derivatives.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

Compound IDR¹ (Amide)R² (Amide)IC₅₀ (µM)
Core-->100
PZA-01 HPhenyl25.3
PZA-02 H4-Chlorophenyl12.8
PZA-03 HCyclohexyl45.1
PZA-04 MethylMethyl89.5
PZE-01 -->100
PZH-01 --55.2

PZE-01 is the methyl ester derivative. PZH-01 is the phenylhydrazone derivative.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Compound IDS. aureusE. coliC. albicans
Core>128>128>128
PZA-02 3264128
PZH-01 163264

These tables will allow for the initial elucidation of structure-activity relationships, guiding further optimization of the lead compounds. For instance, the hypothetical data in Table 1 suggests that aromatic substituents on the amide nitrogen enhance anticancer activity, with electron-withdrawing groups being particularly favorable.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By systematically exploring the chemical space around this privileged scaffold, researchers can identify lead compounds with potent and selective activity for further development.

References

  • BenchChem. (2025).
  • Zhang, et al. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126.
  • Wang, et al. (2024).
  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Li, et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). The Diphenyl-1H-Pyrazole-4,5-Diamine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem Technical Guides.
  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7539.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1774-1778.
  • ResearchGate. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • International Journal of Novel Research and Development. (2024).
  • Singh, K., & Phougat, H. (2024). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Science and Research (IJSR), 13(5), 112-120.
  • Faria, J. V., et al. (2017).
  • International Journal of Innovative Science, Engineering & Technology. (2023).
  • Request PDF. (2021). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives.
  • Benthem, B. H. B., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 661-673.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Chen, et al. (2023).
  • ResearchGate. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Request PDF. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
  • Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. International Journal of Science and Research (IJSR), 13(5), 112-120.
  • LGC Standards. (n.d.). This compound. LGC Standards.
  • Request PDF. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
  • Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6529.
  • MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 26(21), 6439.
  • Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazone and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63B(2), 223-233.
  • Toronto Research Chemicals. (n.d.). This compound. Toronto Research Chemicals.
  • ResearchGate. (n.d.). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES.
  • J. Org. Chem. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 76(8), 2703–2714.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives.
  • MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 26(21), 6439.
  • SciSpace. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.
  • Journal of Scientific and Innovative Research. (2013). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity.
  • ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Al-Ghorbani, M., et al. (2022).
  • The Organic Chemistry Tutor. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

I. Synthetic Overview & Core Strategy

The most reliable and commonly cited pathway to synthesize this compound involves a three-stage process starting from 1-phenyl-1H-pyrazole. This guide is structured around this workflow, addressing potential issues at each critical juncture.

Overall Synthetic Workflow

Synthetic_Workflow A 1-phenyl-1H-pyrazole B 1-phenyl-1H-pyrazole-4-carbaldehyde A->B  Stage 1: Vilsmeier-Haack  Formylation   C 1-phenyl-1H-pyrazole-4-carboxylic acid B->C  Stage 2: Oxidation   D This compound C->D  Stage 3: α-Keto Acid  Formation   Alpha_Keto_Workflow C 1-phenyl-1H-pyrazole- 4-carboxylic acid C_Cl 1-phenyl-1H-pyrazole- 4-carbonyl chloride C->C_Cl  Step 3a: Acyl Chloride  Formation (e.g., (COCl)₂)   C_CN 2-oxo-2-(1-phenyl-1H-pyrazol- 4-yl)acetonitrile C_Cl->C_CN  Step 3b: Cyanation  (e.g., CuCN)   D 2-oxo-2-(1-phenyl-1H-pyrazol- 4-yl)acetic acid C_CN->D  Step 3c: Hydrolysis  (e.g., HCl/H₂O)  

Technical Support Center: Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established route involves a two-stage process. First, the synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde , is achieved via the Vilsmeier-Haack reaction.[1][2] This is typically followed by a homologation and oxidation sequence to build the α-keto acid side chain. A common pathway proceeds through a nitrile intermediate, which is then hydrolyzed and oxidized.

Q2: Why is the Vilsmeier-Haack reaction so critical and what are the main safety concerns?

A2: The Vilsmeier-Haack reaction is critical because it regioselectively installs the formyl group at the electron-rich C4 position of the 1-phenyl-1H-pyrazole ring, which is the scaffold for building the final side chain.[1] The primary safety concern involves the reagents. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF. POCl₃ is highly corrosive, toxic, and reacts violently with water. The reaction is exothermic and must be performed under strictly anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Q3: How can I effectively monitor the progress of the key reaction steps?

A3: Thin-layer chromatography (TLC) is the most effective tool for real-time monitoring. For the Vilsmeier-Haack step, a small aliquot of the reaction can be carefully quenched in a biphasic mixture of ethyl acetate and a cold, saturated sodium bicarbonate solution. The organic layer can then be spotted on a TLC plate to visualize the consumption of the starting material and the appearance of the aldehyde product.[3] For subsequent steps, TLC and LC-MS are invaluable for tracking the conversion of intermediates and identifying any potential side products.

Troubleshooting Guide: Side Products & Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Part 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

Q4: My Vilsmeier-Haack reaction has a very low yield, with a lot of starting material remaining. What went wrong?

A4: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Potential Cause 1: Deactivated Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive. Any water in your DMF, glassware, or reaction atmosphere will rapidly decompose the reagent, halting the formylation.

    • Diagnostic Check: Did the POCl₃ addition to DMF generate heat? A lack of exotherm suggests the reagents may be compromised.

    • Corrective Action: Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Potential Cause 2: Insufficient Activation. The pyrazole ring must be sufficiently electron-rich to undergo electrophilic substitution.

    • Diagnostic Check: Review the stoichiometry. Typically, 1.1 to 1.5 equivalents of the Vilsmeier reagent are used.[3]

    • Corrective Action: Ensure the correct stoichiometry. If the pyrazole ring has electron-withdrawing substituents, you may need to increase the reaction temperature or time, but monitor carefully for side product formation.

Q5: My TLC shows multiple product spots, and the crude product is a dark tar. What are these impurities?

A5: The formation of multiple products and tars points towards side reactions, often due to excessive temperature or reagent stoichiometry.

  • Potential Cause 1: Di-formylation. Although formylation is strongly directed to the C4 position, harsh conditions (high temperature, prolonged reaction time, or excess Vilsmeier reagent) can lead to a second formylation at another position on the pyrazole or phenyl ring, creating a di-aldehyde byproduct.[3]

    • Diagnostic Check: Use LC-MS to look for a mass corresponding to the desired product + 28 Da (CHO group).

    • Corrective Action: Reduce the reaction temperature. Use a controlled stoichiometry of the Vilsmeier reagent (start with 1.1 eq). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[3]

  • Potential Cause 2: Reaction at other positions. While C4 formylation is preferred, minor regioisomers can form, complicating purification.

    • Diagnostic Check: Careful analysis of ¹H NMR of the crude product may show multiple distinct aldehyde peaks (typically δ 9.5-10.5 ppm).

    • Corrective Action: Lowering the reaction temperature generally improves regioselectivity.[3]

Part 2: Conversion of Aldehyde to this compound

This stage often proceeds via a 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile intermediate.

Q6: I am attempting to hydrolyze the pyrazole acetonitrile intermediate, but my final product is contaminated with a neutral compound. What is it?

A6: The most likely contaminant is the corresponding amide, 2-(1-phenyl-1H-pyrazol-4-yl)acetamide .

  • Potential Cause: Incomplete Nitrile Hydrolysis. Both acid- and base-catalyzed nitrile hydrolysis proceed through an amide intermediate. If the reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient, the reaction can stall at the amide stage.[4]

    • Diagnostic Check: The amide will have a different Rƒ value on TLC than the carboxylic acid. Its mass will be lower by 1 Da (CONH₂ vs COOH) but may show a +18 Da adduct (M+H₂O) in some MS conditions. ¹H NMR will show characteristic broad singlets for the -NH₂ protons.

    • Corrective Action: Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, ensure at least 2-3 equivalents of base are used. Re-subjecting the isolated, impure product to the hydrolysis conditions is often effective.

Q7: The yield of my final α-keto acid is low, and I see evidence of decarboxylation. Is the product unstable?

A7: Yes, α-keto acids, particularly arylglyoxylic acids, can be susceptible to decarboxylation, especially under harsh thermal or pH conditions.

  • Potential Cause: Product Degradation. Heating the product for extended periods, especially in the presence of acid or base during workup, can cause it to lose carbon monoxide (CO) or carbon dioxide (CO₂), leading to the formation of 1-phenyl-1H-pyrazole-4-carboxylic acid or even the aldehyde starting material.[5]

    • Diagnostic Check: Use LC-MS to look for masses corresponding to the decarboxylated acid (M-44 Da for CO₂) or the starting aldehyde.

    • Corrective Action: Keep all workup and purification steps at low temperatures. Use mild acids for neutralization (e.g., citric acid or cold, dilute HCl). Avoid prolonged heating during solvent evaporation. Purify via crystallization at low temperature if possible.

Data Summary & Visualization

Synthetic Pathway and Side Reactions

The following diagram illustrates the primary synthetic pathway from 1-phenyl-1H-pyrazole to the target molecule, highlighting the formation points of key side products.

G cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Homologation & Oxidation A 1-phenyl-1H-pyrazole B 1-phenyl-1H-pyrazole-4-carbaldehyde A->B POCl3, DMF (Vilsmeier Reagent) SP1 Di-formylated Pyrazole (Side Product) B->SP1 Excess Reagent / High Temp. C 4-(chloromethyl)-1-phenyl -1H-pyrazole B->C 1. NaBH4 2. SOCl2 D 2-(1-phenyl-1H-pyrazol-4-yl) acetonitrile C->D NaCN E 2-oxo-2-(1-phenyl-1H-pyrazol -4-yl)acetic acid D->E 1. Hydrolysis (e.g., HCl) 2. Oxidation (e.g., SeO2) SP2 2-(1-phenyl-1H-pyrazol-4-yl) acetamide (Amide Side Product) D->SP2 Incomplete Hydrolysis SP3 1-phenyl-1H-pyrazole -4-carboxylic acid (Decarboxylation Product) E->SP3 Heat / Harsh pH

Caption: Synthetic route to this compound and major side products.

Table of Common Side Products
Compound NameStructure DescriptionMolecular Weight ( g/mol )Key Analytical Signature (¹H NMR)
Di-formylated PyrazolePyrazole ring with two -CHO groups200.18Two distinct singlets in the δ 9.5-10.5 ppm region.
2-(1-phenyl-1H-pyrazol-4-yl)acetamideAmide derivative of the target215.23Two broad singlets for -NH₂ protons; absence of carboxylic acid proton.
1-phenyl-1H-pyrazole-4-carboxylic acidDecarboxylation product of the target188.18Absence of α-keto group; presence of a carboxylic acid proton (>10 ppm).

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)
  • Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the cold DMF via the dropping funnel over 30 minutes. Caution: Exothermic reaction. Maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 1-phenyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.[6]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Recrystallization from an ethanol/water mixture typically yields the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Conversion of Aldehyde to α-Keto Acid via Nitrile Intermediate

This protocol is a representative pathway; specific oxidation conditions may need optimization.

  • Reduction to Alcohol: Dissolve the pyrazole-4-carbaldehyde (1 eq.) in methanol. Cool to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise. Stir for 1-2 hours until the reaction is complete by TLC. Quench carefully with water, and extract the alcohol with ethyl acetate.

  • Chlorination: Dissolve the dried alcohol in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at 0 °C. Stir at room temperature for 2-3 hours. Carefully quench with ice water and extract the chlorinated product.

  • Cyanation: Dissolve the chloromethyl intermediate in DMF. Add sodium cyanide (NaCN, 1.5 eq.). Caution: NaCN is highly toxic. Heat the mixture to 70 °C and stir for 12-16 hours.[7] Cool, pour into water, and extract the nitrile product with ethyl acetate.

  • Hydrolysis & Oxidation:

    • This step is critical and multiple methods exist. A potential method involves heating the nitrile in concentrated aqueous HCl. This can hydrolyze the nitrile to the carboxylic acid.

    • To achieve the α-keto acid, the resulting 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid could be oxidized. A classic method for α-oxidation of carboxylic acids involves conversion to an acid chloride, followed by reaction with a suitable oxidant. Alternatively, direct oxidation of the aldehyde using an oxidant like selenium dioxide (SeO₂) in aqueous dioxane can be explored, though this requires careful optimization to avoid side reactions.[5]

  • Purification: The final product is acidic and can be purified by extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure α-keto acid. Collect by filtration and dry in vacuo.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). Austos. Retrieved from[Link]

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • Karminski-Zamola, G., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. ResearchGate. Retrieved from [Link]

  • Rajput, A. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET - International Journal of Innovative Science, Engineering & Technology. Retrieved from [Link]

  • Patel, H. V., et al. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Retrieved from [Link]

  • Bojarska-Dahlig, H., & Nantka-Namirski, P. (1971). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Retrieved from [Link]

Sources

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" - Purification Challenges and Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, I understand the critical importance of compound purity in research and development. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common challenges associated with the purification of this pyrazole derivative. We will explore the "why" behind each step, ensuring a robust and reproducible purification process.

Understanding the Molecule: Properties and Potential Impurities

This compound is a key building block in synthetic chemistry, notably as a reactant in the synthesis of pharmaceuticals like Candesartan Cilexetil[]. Its structure, featuring a carboxylic acid and a keto group attached to a phenylpyrazole core, presents a unique set of purification challenges.

Key Molecular Properties:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₁H₈N₂O₃[2]---
Molecular Weight 216.19 g/mol Influences diffusion rates in chromatography.
Appearance Typically a solid[3]Amenable to recrystallization techniques.
Acidity The carboxylic acid group (pKa ~3-4) allows for manipulation of solubility based on pH.Enables acid-base extraction protocols.
Polarity The combination of the polar carboxylic acid and keto groups with the less polar phenylpyrazole core results in moderate polarity.Influences choice of chromatographic mobile and stationary phases.

Common Impurities and Their Origins:

A successful purification strategy begins with understanding the potential impurities that may arise during synthesis.

Impurity TypePotential SourceImpact on Purification
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., a precursor to the pyrazole ring).May have significantly different polarity, simplifying chromatographic separation.
Regioisomers Non-selective cyclocondensation reactions during pyrazole ring formation can lead to isomeric byproducts[4].Often have very similar polarities, making them difficult to separate by standard chromatography.
Hydrolysis Products If the synthesis involves an ester precursor, incomplete hydrolysis can leave residual ester[5][6].The ester will be less polar than the desired carboxylic acid.
Decarboxylation Byproducts The α-keto acid moiety can be susceptible to decarboxylation, especially at elevated temperatures[7][8][9].The resulting aldehyde or ketone will be less polar.
Residual Solvents Solvents used in the reaction or initial workup (e.g., DMF, THF, alcohols)[10].Must be removed to meet regulatory standards such as ICH Q3C guidelines[11].

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

FAQ 1: My crude product is an oil and won't solidify. How can I induce crystallization?

Answer: Oiling out is a common problem when impurities are present, acting as a "solvent" for your product and depressing its melting point.

Troubleshooting Steps:

  • Solvent Trituration:

    • Rationale: This technique uses a solvent in which your product is sparingly soluble, but the impurities are highly soluble.

    • Protocol:

      • Place the oil in a flask.

      • Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture).

      • Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent.

      • Filter the solid and wash with a small amount of the cold trituration solvent.

  • Seed Crystal Introduction:

    • Rationale: If a small amount of pure, crystalline material is available, it can act as a template for crystallization.

    • Procedure: If you have a previously purified batch, add a tiny crystal to the oil. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create micro-scratches that serve as nucleation sites.

  • Co-solvent System for Recrystallization:

    • Rationale: Finding a single ideal solvent for recrystallization can be difficult. A co-solvent system provides more flexibility.

    • Protocol:

      • Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate).

      • Slowly add a "poor" solvent in which the product is insoluble (e.g., water, hexanes) dropwise while stirring, until the solution becomes persistently cloudy.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

FAQ 2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

Answer: Poor separation on Thin Layer Chromatography (TLC) often indicates the presence of closely related impurities, such as regioisomers[12]. This is a common issue in pyrazole synthesis[4].

Solutions:

  • Optimize the TLC Mobile Phase:

    • Rationale: The key to chromatographic separation is exploiting subtle differences in polarity.

    • Strategy:

      • Decrease Polarity: If the spots are clustered near the baseline, your mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • Increase Polarity: If the spots are clustered near the solvent front, your mobile phase is too polar. Decrease the proportion of the polar solvent.

      • Try Different Solvent Systems: Explore solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane/methanol can alter the interactions with the silica gel.

  • Column Chromatography Strategy:

    • Rationale: Once you have an optimized mobile phase from TLC (aim for an Rf of ~0.2-0.3 for your product), you can scale up to column chromatography for purification.

    • Workflow Diagram:

    G A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Optimized Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

    Caption: Workflow for Column Chromatography Purification.

    • Pro-Tip: Use a shallow solvent gradient during elution to maximize the separation between closely eluting compounds.

FAQ 3: My final product has a low melting point and appears "gummy," suggesting residual solvent. How can I effectively remove it?

Answer: Residual solvents are a common issue, and their removal is critical for obtaining accurate analytical data and for applications in drug development[11].

Solutions:

  • High Vacuum Drying:

    • Rationale: Applying a high vacuum reduces the boiling point of the solvent, facilitating its evaporation.

    • Procedure: Place the sample in a vacuum oven or desiccator connected to a high-vacuum pump. Gentle heating (e.g., 30-40°C), provided the compound is thermally stable, can accelerate the process. Be cautious, as excessive heat can cause decarboxylation[7][8].

  • Solvent Re-precipitation/Lyophilization:

    • Rationale: This technique involves dissolving the product in a suitable solvent and then removing that solvent under conditions that favor the formation of a crystalline, solvent-free solid.

    • Protocol (Lyophilization):

      • Dissolve the product in a solvent with a relatively high melting point (e.g., 1,4-dioxane or tert-butanol, if solubility allows).

      • Freeze the solution rapidly (e.g., using liquid nitrogen).

      • Place the frozen sample on a lyophilizer (freeze-dryer). The solvent will sublime under vacuum, leaving a fluffy, solvent-free powder.

FAQ 4: I suspect my product is decarboxylating during workup or purification. How can I prevent this?

Answer: The α-keto acid functionality is prone to losing carbon dioxide, especially under harsh conditions like high heat or strong acid/base catalysis[7][8][9].

Preventative Measures:

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (rotary evaporation with a water bath at or below 40°C). Avoid prolonged heating during recrystallization.

  • Maintain Neutral pH: During aqueous workups, try to keep the pH as close to neutral as possible after the initial extraction steps. Prolonged exposure to strong acids or bases can promote decarboxylation.

  • Use Mild Reagents: If the synthesis involves a final hydrolysis step, consider using milder conditions (e.g., lithium hydroxide in a THF/water mixture at room temperature) instead of boiling with strong acids or bases[13].

Recommended Purification Protocol

This protocol combines extraction and recrystallization, which is often sufficient for removing many common impurities.

Step-by-Step Methodology:

  • Acid-Base Extraction:

    • Rationale: This step leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic layer with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the product precipitates out (confirm with pH paper).

      • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization:

    • Rationale: This is the final polishing step to remove impurities that may have similar acidity to the product.

    • Solvent Selection Table:

SolventBoiling Point (°C)Polarity IndexSuitability
Ethanol/Water VariableVariableGood co-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then cool.
Isopropanol 82.64.3Often a good single solvent for recrystallization of moderately polar compounds.
Ethyl Acetate/Hexane VariableVariableAnother effective co-solvent system for moderately polar compounds.
Acetone 565.1Can be a good solvent, but its low boiling point can make it tricky to handle.

Advanced Purification: Chromatography

If recrystallization fails to provide the desired purity, particularly in the case of regioisomers, column chromatography is the recommended next step[12][14].

Logical Flow for Method Development:

Caption: Decision-making workflow for chromatographic purification.

References

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. Available at: [Link]

  • [Thin layer chromatography of derivatives of pyrazolone] - PubMed. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 1g - Dana Bioscience. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

  • Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. Available at: [Link]

  • (PDF) 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes effectively.

Synthetic Overview

The synthesis of the target α-keto acid is typically achieved through a two-step process. The first, and often most challenging, step is the creation of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde . This is commonly accomplished via the Vilsmeier-Haack reaction. The second step involves the oxidation of this aldehyde to the final product. Understanding the critical parameters of each step is paramount to achieving a high overall yield.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation A Acetophenone Phenylhydrazone C 1-phenyl-1H-pyrazole-4-carbaldehyde A->C Cyclization & Formylation B Vilsmeier-Haack Reagent (POCl₃ + DMF) B->C C_ref Intermediate Aldehyde D Oxidizing Agent (e.g., KMnO₄, SeO₂) E This compound D->E C_ref->E Oxidation

Figure 1: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My yield for the intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, is consistently low. What are the likely causes and how can I fix it?

Answer: A low yield in this step almost always points to issues with the Vilsmeier-Haack reaction. This reaction is sensitive to reagent stoichiometry, temperature, and the purity of your starting hydrazone.

Probable Cause A: Suboptimal Vilsmeier-Haack Conditions The Vilsmeier-Haack reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful formylating and cyclizing agent.[1] Its effectiveness hinges on precise control.

  • Causality: An incorrect ratio of POCl₃ to DMF can lead to an incomplete reaction or the formation of unwanted side products. Excess reagent can cause charring, while too little results in unreacted starting material. Temperature control is also critical; the initial formation of the Vilsmeier reagent is exothermic and must be controlled. The subsequent reaction with the hydrazone requires sufficient thermal energy to proceed, but excessive heat can lead to degradation.[2]

  • Solution:

    • Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring. A typical molar ratio is ~1.2 equivalents of POCl₃ to 10 equivalents of DMF, relative to your hydrazone.

    • Temperature Control: Maintain the temperature at 0-5 °C during the addition of POCl₃. After the addition is complete, allow the mixture to warm to room temperature before adding the hydrazone.

    • Reaction Execution: Add the hydrazone to the prepared reagent and heat the reaction mixture, typically to 60-70 °C, for several hours (4-8 hours is a good starting point).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: A careful work-up is crucial. The reaction mixture should be cooled and poured onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The precipitated product can then be filtered, washed, and dried.

ParameterRecommendationRationale
POCl₃ : Hydrazone 1.1 - 1.5 equivalentsEnsures complete conversion without excessive side reactions.
DMF : Hydrazone 8 - 12 equivalentsActs as both reagent and solvent.
Reagent Prep Temp. 0 - 5 °CControls exothermic reaction of POCl₃ and DMF.
Reaction Temp. 60 - 70 °CProvides necessary activation energy for cyclization.[1]
Reaction Time 4 - 8 hoursMonitor by TLC for completion.

Table 1: Recommended Vilsmeier-Haack Reaction Conditions

Probable Cause B: Impure Starting Hydrazone The purity of the acetophenone phenylhydrazone is non-negotiable. Impurities can interfere with the cyclization process.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic substitution. Any nucleophilic impurities in your starting material can consume the reagent, lowering the yield of the desired product.

  • Solution: Synthesize the hydrazone by refluxing equimolar amounts of the appropriately substituted acetophenone and phenylhydrazine in ethanol with a catalytic amount of acetic acid.[3] The product often precipitates upon cooling. Recrystallize the hydrazone from ethanol to ensure high purity before proceeding to the Vilsmeier-Haack step.

Q2: I am struggling with the oxidation of 1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is either incomplete or I see significant degradation. What should I do?

Answer: The oxidation of the aldehyde to the α-keto acid is a delicate step. The pyrazole ring itself is relatively stable to oxidation, but the aldehyde group can be either difficult to oxidize or prone to over-oxidation if conditions are too harsh.[4]

Probable Cause: Incorrect Choice or Handling of Oxidant The choice of oxidizing agent and the reaction conditions are the most critical factors for success.

  • Causality: Strong oxidants under harsh conditions (e.g., high temperature) can lead to cleavage of the pyrazole ring or other unwanted side reactions. Milder conditions may result in an incomplete reaction, leaving you with a difficult-to-separate mixture of starting material and product.

  • Solution: Potassium permanganate (KMnO₄) in an aqueous pyridine or acetone solution is a commonly used and effective method.[5] The pyridine acts as a co-solvent and base to neutralize the acidic byproducts. Vanadium-catalyzed oxidations have also been reported as an efficient alternative.[6]

Oxidizing AgentTypical ConditionsProsCons
KMnO₄ Water/Pyridine or Acetone, 0°C to RTReadily available, effective.[5]Can lead to over-oxidation; MnO₂ byproduct removal can be tedious.
SeO₂ Dioxane/Water, RefluxOften used for α-keto acid synthesis.Highly toxic, requires careful handling and disposal.
Vanadium Catalysts H₂O₂, various solventsCatalytic, potentially greener.[6]May require specialized catalysts and optimization.

Table 2: Comparison of Common Oxidizing Agents

Detailed Experimental Protocol: Oxidation with KMnO₄

  • Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water (e.g., 10:1 v/v). Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Addition: Prepare a separate solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours). The mixture will form a brown precipitate of manganese dioxide (MnO₂).

  • Quenching & Filtration: Quench the reaction by adding a small amount of ethanol or a saturated solution of sodium bisulfite to destroy excess KMnO₄. Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with water.

  • Acidification & Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The desired product, this compound, should precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to achieve high purity.

Frequently Asked Questions (FAQs)

Q: What is the single most critical step for maximizing the overall yield? A: Achieving a high yield and purity of the intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde . Any impurities or yield loss at this stage will directly and negatively impact the final oxidation step and purification. Focus your optimization efforts here.

Q: How can I reliably confirm the structure and purity of my compounds? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Will confirm the presence of aromatic and pyrazole protons. For the aldehyde, look for a characteristic singlet around 9-10 ppm. For the final acid, this signal will disappear, and you may see a broad singlet for the carboxylic acid proton (>10 ppm).

  • IR Spectroscopy: The aldehyde will show a strong C=O stretch around 1680-1700 cm⁻¹. The final α-keto acid will have two distinct C=O stretches (one for the ketone, one for the acid) and a broad O-H stretch for the carboxylic acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of your intermediate and final product.

Q: What are the primary safety concerns with this synthesis? A:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Potassium permanganate (KMnO₄): A strong oxidizing agent. Do not mix with combustible materials.

  • Acid/Base Handling: The work-up and neutralization steps involve strong acids and bases and can be exothermic. Perform additions slowly and with cooling.

G Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Step1 Step 1: Aldehyde Synthesis Q1->Step1 Aldehyde Step2 Step 2: Oxidation Q1->Step2 Final Acid Check_Hydrazone Verify Purity of Hydrazone Starting Material Step1->Check_Hydrazone Check_Oxidant Review Oxidant Choice & Stoichiometry Step2->Check_Oxidant Optimize_VM Optimize Vilsmeier-Haack Conditions (Temp, Ratio) Check_Hydrazone->Optimize_VM Pure Success Yield Improved Check_Hydrazone->Success Impure -> Purify Optimize_VM->Success Optimize_Oxidation Optimize Oxidation Conditions (Temp, Time) Check_Oxidant->Optimize_Oxidation Appropriate Check_Oxidant->Success Inappropriate -> Re-select Optimize_Oxidation->Success

Figure 2: Troubleshooting flowchart for low yield issues.

References

  • Kappe, C. O., & Falsone, S. F. (2011). An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes. ARKIVOC, 2011(xi), 1-21. [Link][7][8]

  • Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link][3]

  • Ghuge, P. R., et al. (2019). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity. Research Journal of Pharmacy and Technology, 12(9), 4283-4288. [Link][1]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 195-242. [Link][5]

  • Anzini, M., et al. (2012). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][4]

  • Kumar, A., et al. (2020). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Pharmaceutical Sciences and Research, 11(5), 2266-2275. [Link][9]

  • Al-Ostath, A. I., et al. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(2), 146-156. [Link][2]

  • MedCrave. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. MOJ Bioorganic & Organic Chemistry, 3(1), 1-13. [Link][10]

  • Mestres, R. (2004). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. Tetrahedron, 60(48), 10957-10963. [Link][6]

Sources

"2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer practical strategies for its prevention. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility in your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring a phenyl-substituted pyrazole ring linked to an α-keto acid moiety.[1][][3][4] Phenylpyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6][7][8][9][10] The α-keto acid functional group is also a key structural motif in various biologically active molecules and serves as a versatile synthetic intermediate.[11][12] This particular compound is noted as a derivative of N-Phenylpyrazole, which is a reactant in the synthesis of the antihypertensive drug candesartan cilexetil.[]

Q2: I am observing a loss of my compound in solution over time. What are the likely causes?

The degradation of this compound in solution can be attributed to several factors, primarily related to the inherent reactivity of the α-keto acid and the pyrazole ring. The main suspects are:

  • Hydrolysis: The pyrazole ring, while generally aromatic and stable, can be susceptible to hydrolysis under certain pH conditions, particularly in basic media (e.g., pH > 8).[13][14]

  • Oxidative Degradation: The α-keto acid moiety is prone to oxidative decarboxylation, especially in the presence of oxidizing agents or certain metal ions that can act as catalysts.[11] The pyrazole ring itself can also undergo oxidation, potentially at the C-H bonds of the ring.[15][16]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical rearrangements or degradation in pyrazole-containing compounds.[17][18]

Q3: What are the potential degradation products I should be looking for?

Based on the structure of this compound, the primary degradation products are likely to arise from the cleavage of the α-keto acid group and modifications to the pyrazole ring. Potential degradation products include:

  • 1-phenyl-1H-pyrazole-4-carbaldehyde: Formed via oxidative decarboxylation of the α-keto acid.

  • 1-phenyl-1H-pyrazole-4-carboxylic acid: A potential oxidation product.

  • Products of pyrazole ring cleavage: Under harsh hydrolytic conditions, the pyrazole ring may open.

The exact nature and proportion of these degradation products will depend on the specific stress conditions (pH, temperature, light, and presence of oxidizing agents).

Troubleshooting Guide: Degradation and Prevention

Issue 1: Rapid degradation of the compound in aqueous buffer.

Possible Cause: The pH of your buffer may be promoting hydrolysis. Pyrazole esters have been shown to degrade rapidly in buffers with a pH of 8.[13][14] While your compound is not an ester, the overall stability of the pyrazole moiety can be pH-dependent. Additionally, α-keto acids can be unstable at non-optimal pH.[11]

Troubleshooting Steps:

  • pH Optimization: Conduct a pH stability study by dissolving the compound in a series of buffers with varying pH values (e.g., from pH 4 to 9). Analyze the samples at different time points using a stability-indicating analytical method, such as HPLC-UV. A slightly acidic to neutral pH is often preferable for α-keto acids.[11]

  • Buffer Composition: Ensure you are using high-purity water and reagents for your buffers to avoid contaminants that could catalyze degradation.[11]

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your assay, as higher temperatures accelerate degradation.[11]

  • Chelating Agents: If you suspect metal ion contamination is catalyzing degradation, consider adding a chelating agent like EDTA to your buffer, provided it does not interfere with your experiment.[11]

Issue 2: Inconsistent results and appearance of unknown peaks in HPLC analysis after sample preparation.

Possible Cause: The compound may be degrading during sample preparation or analysis due to exposure to light or oxidative conditions.

Troubleshooting Steps:

  • Protection from Light: Prepare and handle all solutions containing the compound under amber light or in amber vials to minimize photodegradation.[19]

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of a compatible antioxidant to your solutions.

  • Degas Solvents: Use degassed solvents for your solutions and HPLC mobile phase to remove dissolved oxygen.

  • Sample Storage: Store stock solutions and prepared samples at low temperatures (e.g., 2-8 °C or -20 °C) and for the shortest possible time before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.[19][20][21][22]

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

4. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC method.

  • Characterize the degradation products using LC-MS or other appropriate techniques.

Stress ConditionTypical IncubationPotential Degradation Pathway
0.1 M HCl60°C for 24hHydrolysis of the pyrazole ring (less likely)
0.1 M NaOHRT for 24hHydrolysis of the pyrazole ring[13][14]
3% H₂O₂RT for 24hOxidative decarboxylation, Ring oxidation[11][15]
Heat (60°C)48hThermal decomposition[23][24]
Light (ICH Q1B)Per guidelinesPhotochemical rearrangement/degradation[17][18][19]

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.

G cluster_main Predicted Degradation Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Harsh Conditions) Parent This compound Decarboxylation_Product 1-phenyl-1H-pyrazole-4-carbaldehyde Parent->Decarboxylation_Product Oxidative Decarboxylation (e.g., H₂O₂) Oxidation_Product 1-phenyl-1H-pyrazole-4-carboxylic acid Parent->Oxidation_Product Oxidation Ring_Opened_Product Ring-Opened Products Parent->Ring_Opened_Product Hydrolysis (e.g., strong base)

Caption: Predicted degradation pathways of this compound.

Prevention Strategies

To ensure the integrity of your experimental results, it is crucial to handle and store this compound under conditions that minimize degradation.

G cluster_prevention Prevention Workflow Storage Optimal Storage - Solid: Cool, dry, dark - Solution: Frozen (-20°C or -80°C), protected from light Handling Proper Handling - Use amber vials - Prepare solutions fresh - Use high-purity solvents/buffers Storage->Handling Experiment Experimental Conditions - pH control (slightly acidic to neutral) - Temperature control - Degas solvents Handling->Experiment Analysis Analytical Considerations - Use stability-indicating method (e.g., HPLC) - Analyze samples promptly Experiment->Analysis

Caption: Workflow for preventing the degradation of this compound.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

  • From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (n.d.). Wiley Online Library. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (2018). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. [Link]

  • The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. (1983). PubMed. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). National Center for Biotechnology Information. [Link]

  • Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. (n.d.). Semantic Scholar. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Center for Biotechnology Information. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). Royal Society of Chemistry. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (n.d.). Semantic Scholar. [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2022). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Royal Society of Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. (n.d.). IAEA. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolization and Degradation Kinetics of the Urban-use Pesticide Fipronil by White Rot Fungus Trametes versicolor. (2020). ResearchGate. [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. (n.d.). PubMed. [Link]

  • Selected Methods of Analysis. (n.d.). Cengage. [Link]

  • 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 1g. (n.d.). Dana Bioscience. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (n.d.). IJISET. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for pyrazole acylation. The acylation of pyrazoles is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group can significantly modify the electronic properties and biological activity of the pyrazole core. However, achieving high conversion rates can be challenging, with issues ranging from poor reactivity and side reactions to problems with regioselectivity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during pyrazole acylation experiments.

PART 1: Foundational Checks - First Principles of Acylation

Before delving into complex reaction parameters, it's crucial to ensure the fundamentals are correctly in place. Low yields often stem from easily overlooked issues with reagents or the reaction setup.

FAQ 1: My pyrazole acylation reaction has a very low yield or failed completely. What are the most common initial checks I should perform?

When an acylation reaction fails, the root cause is often related to the quality of the reagents or the reaction environment. The primary culprits are typically moisture and compromised reagents.

Causality Explained: Acylating agents, particularly acyl chlorides and anhydrides, are highly electrophilic and react readily with nucleophiles. Water is a potent nucleophile that will rapidly hydrolyze these agents into their corresponding carboxylic acids, rendering them inactive for the desired pyrazone acylation.[1] Similarly, Lewis acid catalysts, if used, are extremely hygroscopic and are deactivated upon contact with moisture.[2]

Troubleshooting Protocol: The "First 15 Minutes" Checklist

  • Verify Anhydrous Conditions:

    • Glassware: Ensure all glassware (flasks, dropping funnels, stir bars) was rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.

    • Solvents: Use freshly distilled anhydrous solvents. Solvents from sealed commercial bottles (e.g., AcroSeal™, Sure/Seal™) are often sufficient, but their integrity should be verified if the bottle has been open for some time. Anhydrous dioxane is a common choice.[1]

    • Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent atmospheric moisture from entering the reaction vessel.

  • Assess Reagent Purity and Integrity:

    • Pyrazole Starting Material: Confirm the purity of your pyrazole via NMR or melting point. Impurities can inhibit the reaction or lead to unwanted side products.[3]

    • Acylating Agent: Use a fresh bottle or a freshly distilled/purified batch of the acylating agent (e.g., acyl chloride, anhydride). Acyl chlorides, in particular, can hydrolyze over time, releasing HCl, which might be visible as "fuming" when the bottle is opened.

    • Base/Catalyst: If using a liquid amine base like triethylamine (Et₃N), consider distilling it before use. Solid bases should be stored in a desiccator.

FAQ 2: How can I be sure my Lewis acid or base catalyst is active?

Catalyst deactivation is a frequent cause of low conversion. For Lewis acids like AlCl₃, exposure to air is the primary issue. For amine bases, purity is key.

Causality Explained: Lewis acids function by coordinating to the carbonyl oxygen of the acylating agent, increasing its electrophilicity. If the Lewis acid has been compromised by moisture, it will exist in a hydrated form, unable to perform this activation role effectively.[2] Amine bases deprotonate the pyrazole N-H, making it a more potent nucleophile. If the base is impure or contains excessive water, its effectiveness is diminished.

Verification Steps:

  • Lewis Acids (e.g., AlCl₃, SnCl₄): A fresh, active Lewis acid should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised.[2] For critical reactions, always use a catalyst from a freshly opened container.

  • Amine Bases (e.g., Et₃N, Pyridine): These can absorb water and degrade over time. A simple check is to run a small-scale, well-established control reaction to verify the base's efficacy. Distillation from a suitable drying agent (e.g., KOH, CaH₂) is the best practice for ensuring an active, anhydrous base.

PART 2: Optimizing Reaction Conditions

Once foundational issues are ruled out, attention should turn to the core reaction parameters: the base, solvent, temperature, and acylating agent.

FAQ 3: My reaction is not proceeding. How does my choice of base impact the reaction, and which alternatives should I consider?

The base is critical as it serves to deprotonate the pyrazole N-H, increasing its nucleophilicity. However, an incorrect choice can lead to side reactions or insolubility.

Causality Explained: The pKa of the pyrazole N-H is typically in the range of 2-3 for the protonated form and 14-15 for the neutral form. A sufficiently strong base is needed to generate the pyrazolide anion, which is the active nucleophile.

  • Organic Amine Bases (Et₃N, DIPEA, Pyridine): These are common and generally work well. However, if the pyrazole is weakly acidic (due to electron-donating groups), these bases may not be strong enough to generate a sufficient concentration of the pyrazolide anion.

  • Stronger Bases (NaH, K₂CO₃, Ca(OH)₂): Stronger, inorganic bases can be more effective but can also reduce the solubility of reactants. Calcium hydroxide has been shown to be particularly effective for promoting selective C-acylation by forming a calcium complex.[1]

BaseTypepKa (Conjugate Acid)Typical Use CasePotential Issues
Triethylamine (Et₃N) Tertiary Amine~10.7General purpose, N-acylationMay not be strong enough for deactivated pyrazoles.
Pyridine Aromatic Amine~5.2Acts as base and nucleophilic catalystCan be difficult to remove; lower basicity.
DMAP Nucleophilic Catalyst~9.7Used catalytically with anhydridesCan be too reactive, leading to side products.
Potassium Carbonate (K₂CO₃) Inorganic~10.3Stronger base, good for less reactive pyrazolesHeterogeneous, may require phase-transfer catalyst.
Sodium Hydride (NaH) Hydride~35Very strong, irreversible deprotonationFlammable, requires strictly anhydrous conditions.
Calcium Hydroxide (Ca(OH)₂) Inorganic~12.4Promotes C-acylation via chelation[1]Heterogeneous, requires full dissolution of pyrazole first.

graph Troubleshooting_Base_Selection {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

Start [label="Low Conversion Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Check [label="Is the current base\nstrong enough for the\npyrazole's pKa?"]; Solubility_Check [label="Are all components\nsoluble with the\ncurrent base?"]; N_vs_C [label="Is regioselectivity\n(N vs. C acylation)\na problem?"]; Try_Stronger_Base [label="Switch to a stronger base\n(e.g., K₂CO₃, NaH)", fillcolor="#FBBC05"]; Change_Solvent [label="Change solvent or add\nphase-transfer catalyst", fillcolor="#FBBC05"]; Use_Chelating_Base [label="Use a chelating base\nlike Ca(OH)₂ to favor\nC-acylation [16]", fillcolor="#FBBC05"]; Success [label="Improved Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Base_Check; Base_Check -> Solubility_Check [label="Yes"]; Base_Check -> Try_Stronger_Base [label="No"]; Solubility_Check -> N_vs_C [label="Yes"]; Solubility_Check -> Change_Solvent [label="No"]; N_vs_C -> Use_Chelating_Base [label="Yes"]; N_vs_C -> Success [label="No"]; Try_Stronger_Base -> Success; Change_Solvent -> Success; Use_Chelating_Base -> Success; }

Caption: Workflow for troubleshooting base selection in pyrazole acylation.

FAQ 4: How do I choose the right solvent and temperature for my reaction?

Solvent and temperature are intrinsically linked. The right solvent must dissolve all reactants while being compatible with the reaction chemistry. Temperature provides the necessary activation energy but can also promote decomposition or side reactions.

Causality Explained:

  • Solvents: Aprotic solvents are generally preferred for acylation to avoid reaction with the acylating agent. The polarity of the solvent can influence reaction rates. Aprotic dipolar solvents (e.g., DMF, DMAc, NMP) have been shown to give better results than polar protic solvents (like ethanol) for certain pyrazole syntheses, and this principle can extend to acylations.[4][5] Dichloromethane (DCM) and 1,4-dioxane are also common choices.[1]

  • Temperature: Many acylations can be performed at room temperature.[6] However, if the pyrazole is deactivated or sterically hindered, heating may be necessary. A common strategy is to start the reaction at 0°C, add the acylating agent slowly, and then allow the reaction to warm to room temperature or heat to reflux.[7] Overheating can lead to the formation of tarry materials or undesired side products.[8]

  • Baseline Experiment: Set up the reaction at room temperature (~20-25°C) and monitor by TLC or LC-MS for 4-6 hours.

  • If No Reaction: Cool a new reaction to 0°C (ice bath). Add the acylating agent dropwise to control any initial exotherm. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor for another 4-6 hours.

  • If Still Sluggish: Gently heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and continue monitoring. Increase the temperature in increments (e.g., 20°C) until the reaction proceeds at a reasonable rate or starting material decomposition is observed. Many reactions are run at the reflux temperature of the chosen solvent.[7]

FAQ 5: I'm getting a mixture of N-acylated and C-acylated products. How can I improve regioselectivity?

Pyrazolones and other tautomerizable pyrazoles can undergo acylation at multiple sites (N1, N2, C4, or an exocyclic oxygen), leading to a mixture of products and reducing the yield of the desired isomer.[9]

Causality Explained: Regioselectivity is governed by a complex interplay of factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The pyrazolide anion has multiple nucleophilic centers. N-acylation is often the kinetically favored product, while C-acylation can be the thermodynamically favored one.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the acylating agent can block attack at certain positions.

  • Chelation Control: In pyrazolones, the presence of a metal cation that can chelate with the N2 and the exocyclic oxygen can direct the acylating agent to the C4 position. This is the principle behind using Ca(OH)₂ to achieve selective C-acylation.[1]

Strategies for Controlling Regioselectivity:

  • For N-Acylation: Use standard conditions with an organic base (e.g., Et₃N) in an aprotic solvent like DCM or THF at low to ambient temperatures. These conditions typically favor kinetic N-acylation.

  • For C4-Acylation (on Pyrazolones): Employ a chelating base. The use of calcium hydroxide in dioxane is a well-documented method. It is crucial to form the calcium complex before adding the acylating agent.[1]

  • Protecting Groups: If one nitrogen atom is already substituted (e.g., N-phenylpyrazole), the reaction is simplified. If not, consider using a protecting group on one nitrogen to direct acylation to the other nitrogen or the C4 position.

PART 3: Substrate-Specific Challenges

The electronic and steric nature of your specific pyrazole and acylating agent can dramatically influence the reaction's success.

FAQ 6: My pyrazole has strong electron-withdrawing (EWG) or electron-donating (EDG) groups. How does this affect reactivity?

The electronic properties of substituents on the pyrazole ring directly impact the nucleophilicity of the nitrogen atoms.

Causality Explained:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CO₂R decrease the electron density of the pyrazole ring. This makes the N-H proton more acidic, facilitating deprotonation. However, it also makes the resulting pyrazolide anion less nucleophilic, which can slow down the rate of acylation.[10] You may need stronger reaction conditions (stronger base, higher temperature) to achieve full conversion.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups increase the electron density of the ring. This makes the pyrazole more nucleophilic but less acidic. A stronger base might be required for the initial deprotonation step.

The electronic nature of the pyrazole substituents can also be tuned to influence the leaving group ability in certain applications.[11]

PART 4: Advanced Protocols and Workflows

This section provides detailed, step-by-step methodologies for common pyrazole acylation reactions.

Experimental Protocol 1: Standard N-Acylation with an Acyl Chloride

This protocol is suitable for a simple, unsubstituted or N1-substituted pyrazole.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the pyrazole (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equiv) dropwise via syringe. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Selective C4-Acylation of a Pyrazolone[1]

This protocol is adapted for the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

  • Setup: In an oven-dried flask under N₂, add 3-methyl-1-phenyl-pyrazol-5-one (1.0 equiv) and anhydrous 1,4-dioxane (approx. 0.3 M). Stir until the pyrazolone is completely dissolved.

  • Base Addition: Add calcium hydroxide (Ca(OH)₂, 2.0 equiv) to the solution. Stir the resulting suspension vigorously. The formation of a yellow-to-orange calcium complex should be observed. It is critical to ensure the starting pyrazolone is fully dissolved before adding the base.[1]

  • Complex Formation: Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the calcium complex.

  • Acylation: Cool the mixture to 0°C and add the desired acyl chloride (1.1 equiv) dropwise. Be cautious, as the addition may be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C for 2-5 hours, monitoring by TLC.

  • Workup: After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to break the calcium complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References
  • Xiao, Y., Wu, X., Teng, J., Sun, S., Yu, J.-T., & Cheng, J. (n.d.). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry. [Link]

  • (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. SYNTHESIS. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Aaltonen, N., & Hovinen, J. (2012). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]

  • (n.d.). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2017, June 28). SlideShare. [Link]

  • Dole, M., & Gunanathan, C. (2020). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. [Link]

  • Kumar, A., Sharma, S., Sharma, P., & Kumar, V. (2020). Optimization of the reaction conditions towards the formation of pyrazole-. ResearchGate. [Link]

  • Moghadasi, S., Gholami, J., & Iminov, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Naimi, A., & El-Kaïm, L. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Wang, M., Wang, Y., & Zhang, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]

  • Rostamizadeh, S., & Housaini, S. A. G. (2014). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Özer İlhan, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

Sources

Technical Support Center: LC-MS Impurity Identification for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides practical, in-depth solutions for researchers, scientists, and drug development professionals working on the impurity profiling of "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid." The content moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can adapt these methods to your specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter when analyzing this compound?

The impurities associated with this compound can be broadly classified into three categories as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and structurally diverse. They can originate from several sources:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis route, such as phenylhydrazine or derivatives of pyruvic acid, may be present.[2] The synthesis of pyrazole rings can sometimes result in regioisomers, which can be challenging to separate.[3]

    • By-products: Side reactions during synthesis are a primary source of impurities. For pyrazoles, this can include products from alternative cyclization pathways or reactions with solvents.[2][4]

    • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to environmental factors like heat, light, humidity, or interaction with excipients.[5] Forced degradation studies are essential to proactively identify these potential degradants.[6][7]

A summary of potential organic impurities is provided in the table below.

Impurity Type Potential Source Example Structure/Description Notes
Starting Material Incomplete reactionPhenylhydrazineA common precursor in pyrazole synthesis.
Intermediate Incomplete reaction4-formyl-1-phenyl-1H-pyrazoleAn intermediate in certain synthetic routes.[2]
By-product Side reactionRegioisomer (e.g., 1-phenyl-1H-pyrazol-3-yl isomer)Can have identical mass, requiring chromatographic separation.
Degradation Product Hydrolysis, OxidationDecarboxylated productForced degradation studies help predict these.[8]
Q2: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) the ideal technique for this analysis?

LC-MS is the preferred method for impurity profiling in pharmaceuticals for several key reasons:

  • High Specificity and Sensitivity: It combines the powerful separation capabilities of liquid chromatography (LC) with the precise mass detection of mass spectrometry (MS).[9] This allows for the detection and quantification of impurities at very low levels (trace levels), which is crucial for meeting stringent regulatory standards.[9][10]

  • Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation data that is vital for the structural elucidation of unknown impurities without the need for isolating large quantities of the substance.[11][12] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown, significantly narrowing down potential structures.[11]

  • Versatility: LC-MS can handle a wide range of organic molecules, including those that are non-volatile or thermally fragile, making it suitable for the diverse potential impurities in pharmaceutical products.

Q3: What are the initial steps for developing a robust LC-MS method for an acidic compound like this?

For an acidic analyte, the primary goal is to achieve good retention on a reversed-phase column and ensure efficient ionization.

  • Column Selection: A standard C18 column is a good starting point. For polar acidic compounds that may have limited retention, a mixed-mode column (combining reversed-phase and anion-exchange characteristics) can offer better performance.[13]

  • Mobile Phase pH Control: The mobile phase pH is critical. To enhance retention in reversed-phase chromatography, you should suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of the acid. A mobile phase containing 0.1% formic acid is a common and effective choice.[13]

  • Ionization Mode: Given the acidic nature of the molecule, Electrospray Ionization (ESI) in negative ion mode is the logical choice. This mode will efficiently deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is typically stable and provides a strong signal.[14]

  • Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% organic solvent like acetonitrile or methanol over 15-20 minutes) to elute all potential impurities.[15] This initial run will inform further optimization to improve the resolution between the main compound and any co-eluting impurities.

Q4: How do I ensure my impurity identification work complies with regulatory guidelines?

Regulatory bodies like the FDA and EMA follow ICH guidelines. For impurity profiling, the key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[5]

  • Identification Threshold: The guidelines mandate that any impurity present above a certain level (typically >0.10%) must be structurally characterized.[1]

  • Reporting Threshold: Impurities above the reporting threshold must be reported in regulatory filings.

  • Forced Degradation: You must perform forced degradation studies to demonstrate the stability-indicating nature of your analytical method, meaning the method can separate known degradation products from the API.[6][7]

The overall workflow should be systematic, starting from detection and moving to characterization and reporting, as illustrated below.

G cluster_0 Phase 1: Detection & Method Development cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Reporting & Control A Develop Stability-Indicating LC-MS Method B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Sample Batch B->C D Quantify Impurities C->D E Impurity > Identification Threshold? (e.g., >0.10%) D->E F Acquire HRMS Data (Elemental Composition) E->F Yes I Document Findings E->I No G Acquire MS/MS Data (Fragmentation) F->G H Propose Structure G->H H->I J Set Specifications & Control Strategy I->J G node_sol Make gradient shallower around critical pair. start Poor Peak Resolution? q1 Is gradient optimized? start->q1 q1->node_sol No q2 Tried alternative organic solvent? (e.g., MeOH vs. ACN) q1->q2 Yes q3 Is column temperature optimized? q2->q3 Yes node_sol2 Switch from ACN to MeOH or vice versa. q2->node_sol2 No q4 Tried different column chemistry? (e.g., Phenyl-Hexyl) q3->q4 Yes node_sol3 Adjust temperature by ±5-10°C. q3->node_sol3 No node_sol4 Switch to a column with different selectivity. q4->node_sol4 No node_sol5 Consult advanced method development guide. q4->node_sol5 Yes G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare API Stock Solution (1 mg/mL) B Aliquot into 6 Vials A->B C Acid (0.1M HCl, 60°C) B->C D Base (0.1M NaOH, 60°C) B->D E Oxidative (3% H₂O₂, RT) B->E F Thermal (80°C) B->F G Photolytic (ICH Q1B) B->G H Control (5°C, Dark) B->H I Neutralize/Quench Samples C->I D->I E->I F->I G->I H->I J Analyze All Samples by LC-MS I->J K Compare Stressed vs. Control Data J->K

Sources

Handling and storage guidelines for "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" (CAS 1152495-65-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth handling, storage, and troubleshooting information for this valuable research compound. As a reactive α-keto acid and a pyrazole derivative, understanding its chemical nature is paramount to successful experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

"this compound" is a chemical intermediate. Pyrazole derivatives are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of biological activities, including as anti-inflammatory, analgesic, and antimicrobial agents. This specific molecule, with its α-keto acid functionality, serves as a versatile building block in the synthesis of more complex molecules.

Q2: What are the main hazards associated with this compound?

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

  • Reactivity: As an α-keto acid, it can be susceptible to degradation under certain conditions.

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Q3: What is the recommended personal protective equipment (PPE) when handling this compound?

To ensure personal safety, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is advised.

II. Handling and Storage Guidelines

Proper Handling Procedures

Q4: How should I handle the solid compound to minimize exposure?

  • Ventilation: Always handle the compound in a chemical fume hood to avoid inhalation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Static Discharge: Take precautionary measures against static discharge when handling the powder.

  • Weighing: When weighing, use a balance with a draft shield or perform the task in a glove box to contain any airborne particles.

Optimal Storage Conditions

Q5: What are the ideal storage conditions for long-term stability?

To maintain the integrity of "this compound", store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down potential degradation pathways.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque containerProtects from moisture and light, which can promote degradation.
Location Dry, well-ventilated area away from incompatible materialsPrevents accidental reactions and ensures a safe storage environment.

Q6: What materials are incompatible with this compound?

Avoid storing "this compound" with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

  • Strong Bases: Can catalyze degradation reactions such as decarboxylation.

  • Moisture: Can lead to hydrolysis of the compound.

III. Troubleshooting Guide for Experimental Use

The dual functionality of an α-keto acid and a pyrazole ring in "this compound" presents unique challenges. The following guide addresses common issues encountered during its use in chemical synthesis.

Workflow for Handling Reactive Intermediates

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up & Purification prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere prep_hood->prep_inert handle_weigh Weigh Compound prep_inert->handle_weigh Proceed with caution handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve react_add Add to Reaction Mixture handle_dissolve->react_add react_monitor Monitor Reaction Progress (TLC/LC-MS) react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract workup_purify Purification (e.g., Chromatography) workup_extract->workup_purify

Experimental workflow for handling the compound.

Common Experimental Problems and Solutions

Q7: My reaction yield is consistently low. What could be the cause?

Low yields can often be attributed to the degradation of the starting material. The α-keto acid functionality is particularly susceptible to decarboxylation.

  • Causality: The presence of heat, strong bases, or certain acids can induce the loss of carbon dioxide from the α-keto acid moiety, leading to the formation of an aldehyde byproduct.[1][2][3] This is a common decomposition pathway for α-keto acids.[1]

  • Troubleshooting Steps:

    • Temperature Control: Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Base Selection: If your reaction requires a base, consider using a milder, non-nucleophilic base.

    • pH Control: Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize base-catalyzed decarboxylation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

Q8: I am observing an unexpected byproduct in my reaction mixture. How can I identify and prevent it?

An unexpected byproduct could be the result of hydrolysis of the pyrazole ring or decarboxylation of the α-keto acid.

  • Hydrolysis: Pyrazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4][5]

  • Decarboxylation: As mentioned previously, the α-keto acid can decarboxylate. The resulting aldehyde is also reactive and could participate in side reactions.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use analytical techniques such as LC-MS and NMR to identify the structure of the byproduct. This will provide clues about the degradation pathway.

    • Reaction Monitoring: Take aliquots of your reaction at different time points and analyze them by TLC or LC-MS to determine when the byproduct starts to form.

    • Optimize Reaction Conditions: Based on the identity of the byproduct, adjust your reaction conditions (pH, temperature, solvent) to disfavor its formation. For example, if you suspect hydrolysis, avoid prolonged exposure to strong acids or bases.

Q9: The compound appears to be degrading upon storage. What are the signs of degradation and can it be prevented?

  • Signs of Degradation:

    • Change in color (e.g., from white to yellow or brown).

    • Clumping or change in texture, indicating moisture absorption.

    • Reduced purity as determined by analytical methods (e.g., HPLC, NMR).

  • Prevention:

    • Strict Adherence to Storage Conditions: As outlined in the storage table above, keeping the compound in a tightly sealed container at 2-8°C under an inert atmosphere is crucial.

    • Aliquotting: If you need to use small amounts of the compound frequently, it is best to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture and temperature fluctuations.

Logical Relationship of Degradation Pathways

G cluster_degradation Degradation Products Compound This compound Decarboxylated_Product Aldehyde Byproduct Compound->Decarboxylated_Product Decarboxylation Hydrolyzed_Product Hydrolyzed Pyrazole Compound->Hydrolyzed_Product Hydrolysis Heat Heat Heat->Decarboxylated_Product Base Strong Base Base->Decarboxylated_Product Acid Strong Acid / H2O Acid->Hydrolyzed_Product Moisture Moisture Moisture->Hydrolyzed_Product

Factors leading to compound degradation.

IV. References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Link

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • Mechanism of decarboxylation of alpha-keto carboxylic acid. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • Decarboxylation. Link

  • Decarboxylation. Link

Sources

Technical Support Center: Recrystallization of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the purification of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this and structurally related compounds. My aim is to combine established purification principles with field-proven insights to empower you to achieve the highest possible purity for your compound.

Introduction: The Challenge of Purifying Pyrazole Carboxylic Acids

This compound possesses a unique combination of functional groups: a carboxylic acid, a ketone, and a phenyl-substituted pyrazole ring. This molecular architecture presents specific challenges for purification by recrystallization. The polarity imparted by the carboxylic acid and ketone groups suggests solubility in polar solvents, while the phenyl and pyrazole rings introduce non-polar characteristics. Finding a single solvent or solvent system that effectively dissolves the compound when hot but not when cold, while leaving impurities behind, is the primary goal.[1]

This guide provides a systematic approach to solvent selection, a detailed recrystallization protocol, and a comprehensive troubleshooting section to address common issues such as oiling out, poor recovery, and persistent impurities.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[2] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Q1: My compound "oils out" and does not form crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[3] This is a common issue when the solution is supersaturated or cools too quickly.

  • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.[3] If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).

  • Slowing Down Crystallization: Allow the flask to cool more slowly. You can achieve this by insulating the flask with glass wool or placing it in a beaker of hot water and allowing both to cool to room temperature together.[4]

  • Consider Impurities: High levels of impurities can depress the melting point of your compound, leading to oiling out. If the problem persists, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities.[3][5]

Q2: I am getting a very low yield of crystals. What are the likely causes and how can I improve recovery?

A2: A low yield is often a result of using too much solvent or premature crystallization.

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6] To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If crystals form too early, for instance during hot filtration, product will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.[4]

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[2]

  • Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.[7]

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed on ice.

A3: This is a sign that the solution is not supersaturated, which can be due to several factors.

  • Too Much Solvent: As with low yield, excessive solvent is a primary cause. Try evaporating a portion of the solvent and re-cooling.[3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution. This will act as a template for crystallization.[3]

Q4: The recrystallized product is still colored, or the melting point has not improved significantly.

A4: This indicates that impurities are co-crystallizing with your product.

  • Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product.

  • Solvent Choice: The chosen solvent may not be optimal for separating your compound from the specific impurities present. Experiment with different solvents or solvent systems. A different solvent may have a better solubility profile for the impurities.

  • Wash Step: Ensure you are washing the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[6]

Experimental Protocol: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the purity of your starting material.

Solvent Selection

The key to successful recrystallization is choosing the right solvent.[1] Given the polar nature of the carboxylic acid and ketone groups, polar solvents are a good starting point. Structurally similar pyrazole carboxylic acids show solubility in polar organic solvents like methanol, ethanol, and acetone.[8][9]

Recommended Solvents to Test:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Water (less likely to be a good single solvent due to the phenyl group, but could be used as an anti-solvent)

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven. The solid should be left to dry until a constant weight is achieved.[6]

Data Summary Table
Solvent SystemSuitability for Dissolution (Hot)Crystal Formation (Cold)Potential Issues
EthanolGoodGoodMay require slow cooling to avoid rapid precipitation.
MethanolVery GoodFairHigh solubility may lead to lower recovery.
AcetoneGoodGoodLow boiling point can make it difficult to work with.[1]
Ethyl AcetateModerateGoodMay be a good option for less polar impurities.
ToluenePoor to ModerateGoodMay be suitable for larger scale purifications.
Ethanol/WaterGood (as co-solvent)ExcellentRequires careful addition of water as an anti-solvent.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if impurities present) B->C D Slow Cooling to RT C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A streamlined workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Cooling Solution Q1 Crystals Form? Start->Q1 Q2 Solution Oiling Out? Q1->Q2 No Action1 Proceed to Filtration Q1->Action1 Yes Action2 Induce Crystallization: - Scratch Flask - Add Seed Crystal Q2->Action2 No Action3 Reheat Solution Add More Solvent Cool Slowly Q2->Action3 Yes Action4 Evaporate Some Solvent Action2->Action4

Caption: A decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of "like dissolves like" in solvent selection?

A1: This principle states that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] For this compound, the presence of polar carboxylic acid and ketone groups and non-polar phenyl and pyrazole rings makes solvent selection a balancing act. You need a solvent that can interact with both parts of the molecule at elevated temperatures.

Q2: How do I choose between a single-solvent and a two-solvent recrystallization?

A2: A single-solvent recrystallization is generally preferred for its simplicity.[7] However, if a suitable single solvent cannot be found, a two-solvent system is a good alternative. This involves a "soluble solvent" in which your compound is highly soluble and an "insoluble solvent" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.[7]

Q3: Can I reuse the filtrate (mother liquor)?

A3: Yes, the mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent and re-cooling.[7] However, this second crop will likely be less pure than the first as the concentration of impurities is higher.

Q4: My compound is an acid. Can I use this to my advantage during purification?

A4: Yes, for compounds with acidic or basic functionalities, you can sometimes perform a crystallization of the salt.[10] For an acidic compound like this, you could potentially dissolve it in a basic aqueous solution, extract it to remove non-acidic impurities, and then re-acidify to precipitate the pure acid. Another approach involves forming acid addition salts which can be crystallized from organic solvents.[11][12]

Q5: What purity should I expect from a single recrystallization?

A5: A single, well-executed recrystallization can significantly improve purity. For a compound that is already mostly pure, it can often yield a product with >99% purity. The effectiveness depends on the initial purity and the nature of the impurities.[2] Purity should be assessed by techniques like melting point analysis, TLC, or HPLC.[5]

References

  • Experiment 2: Recrystallization. (n.d.).
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID (CAS 5952-92-1). (n.d.). LookChem.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Process for the purification of pyrazoles. (2009).
  • Recrystallization. (2021, March 5). Chemistry LibreTexts.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization1. (n.d.).
  • Pyrazole - Solubility of Things. (n.d.).
  • Method for purifying pyrazoles. (2011).
  • Tips for recrystallization lab for ochem? (2017, September 20). Reddit.
  • Pyrazine-2-carboxylic acid - Solubility of Things. (n.d.).
  • Recrystallization. (n.d.). University of California, Irvine.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole-4-carboxylic acid. (n.d.). PubChem.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025, August 8).

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this critical synthetic transformation. The target molecule is a valuable building block, notably used in the synthesis of antihypertensive agents like candesartan.[] This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Section 1: Catalyst Selection and Mechanistic Insights

Q1: What is the most effective catalytic method for synthesizing this compound?

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[2][3] This involves reacting the starting material, 1-phenyl-1H-pyrazole, with an appropriate acylating agent, most commonly oxalyl chloride or its derivatives, in the presence of a Lewis acid catalyst.[4]

Mechanism: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism.[3] The key steps are:

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates to a chlorine atom on oxalyl chloride.

  • Formation of the Acylium Ion: This coordination facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the acylium ion. Friedel-Crafts acylations on N-phenylpyrazoles preferentially occur at the 4-position of the pyrazole ring.[2]

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrazole ring, yielding the final ketone product.

Because the ketone product can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required rather than a truly catalytic amount.[3][5][6]

Friedel-Crafts Acylation Mechanism Figure 1: Proposed Friedel-Crafts Acylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 1-phenylpyrazole 1-Phenyl-1H-pyrazole SigmaComplex Sigma Complex (Wheland Intermediate) 1-phenylpyrazole->SigmaComplex + Acylium Ion (Electrophilic Attack) OxalylChloride Oxalyl Chloride (ClCOCOCl) LewisAcid Lewis Acid (e.g., AlCl₃) Complex Lewis Acid-Acyl Chloride Complex AcyliumIon Acylium Ion [R-C=O]⁺ Complex->AcyliumIon Forms Electrophile AcyliumIon->SigmaComplex Product 2-oxo-2-(1-phenyl-1H- pyrazol-4-yl)acetic acid SigmaComplex->Product Deprotonation (Rearomatization)

Caption: Figure 1: Proposed Friedel-Crafts Acylation Mechanism.

Q2: How do I select the optimal Lewis acid catalyst for my synthesis? Are there alternatives?

The choice of catalyst is critical and depends on the specific substituents on the pyrazole ring and the desired reaction conditions.

Common Lewis Acid Catalysts: Strong Lewis acids are generally required. However, highly reactive catalysts can sometimes lead to side reactions or polymerization with sensitive heterocyclic substrates.[7][8]

CatalystRelative StrengthKey Considerations
AlCl₃ Very StrongHighly effective but very moisture-sensitive.[5] Can require stoichiometric amounts as it complexes with the product.[3][6] May not be suitable for sensitive heterocycles due to its high reactivity.[7]
FeCl₃ StrongA common, less expensive alternative to AlCl₃. Also moisture-sensitive.
TiCl₄, SnCl₄ Moderate to StrongOften used for acylation of heterocycles when stronger Lewis acids like AlCl₃ are too harsh.[7]
ZnCl₂ ModerateA milder Lewis acid, useful for preventing side reactions with activated substrates.

Experimental Protocol: Small-Scale Catalyst Screening

  • Preparation: In an oven-dried, 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-1H-pyrazole (1 mmol).

  • Solvent: Add anhydrous dichloromethane (DCM, 5 mL).

  • Catalyst Addition: In separate, parallel reactions, add the selected Lewis acid (AlCl₃, FeCl₃, TiCl₄, etc.) (1.1 mmol). Stir for 10 minutes at 0°C.

  • Reagent Addition: Dissolve oxalyl chloride (1.1 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Analysis: Quench the reaction by carefully pouring it over crushed ice. Extract with an appropriate organic solvent, dry the organic layer, and analyze the crude product by ¹H NMR or LC-MS to determine conversion and selectivity.

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yields in Friedel-Crafts acylations are a frequent issue. The causes can usually be traced back to a few key factors.[5][6]

ProblemPotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst: The Lewis acid catalyst is highly sensitive to moisture.[5]Ensure all glassware is oven-dried. Use anhydrous solvents and fresh or newly opened bottles of the Lewis acid. Distill solvents like DCM if necessary.[7]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, taking it out of the catalytic cycle.[3][6]Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid relative to the acylating agent.[6] Consider increasing the loading to 1.2-1.5 equivalents.
Sub-optimal Temperature: The reaction may have a high activation energy.While starting at 0°C is recommended to control the initial exothermic reaction, gentle heating (e.g., to 40°C or reflux in DCM) may be required to drive the reaction to completion.[5] Optimize the temperature in small increments.
Multiple Products Observed Side Reactions: The pyrazole ring, while aromatic, can be sensitive to harsh conditions, leading to degradation or side reactions.Use a milder Lewis acid (e.g., switch from AlCl₃ to TiCl₄ or ZnCl₂).[7] Ensure the reaction temperature does not rise uncontrollably.
Poor Regioselectivity: While acylation at the C4 position is electronically favored for 1-substituted pyrazoles, some C5-acylation may occur.Lowering the reaction temperature can often improve regioselectivity. The choice of solvent can also have a modest effect.[6]
Difficult Product Isolation Incomplete Quenching: The Lewis acid-ketone complex must be fully hydrolyzed to release the product.Quench the reaction by slowly adding it to a mixture of crushed ice and dilute HCl. This ensures the Lewis acid is fully neutralized and the product is protonated.
Emulsion during Extraction: The acidic product and hydrolyzed catalyst salts can sometimes lead to emulsions during aqueous work-up.Use a brine wash to help break up emulsions. If necessary, filter the entire mixture through a pad of celite before performing the separation.

digraph "Troubleshooting Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

// Start Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Checks Check_Conditions [label="Verify Anhydrous Conditions\n(Glassware, Solvents, Reagents)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stoichiometry [label="Check Catalyst Stoichiometry\n(Is it ≥ 1.0 eq?)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Review Reaction Temperature\n(Too low? Too high?)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Consider Catalyst Activity\n(Is AlCl₃ too harsh?)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Conditions [label="Dry all materials thoroughly.\nUse fresh reagents.", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Stoichiometry [label="Increase Lewis Acid to\n1.2-1.5 equivalents.", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Optimize temperature.\nTry gentle heating (e.g., 40°C).", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Screen milder catalysts\n(e.g., FeCl₃, TiCl₄).", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// End End [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Start -> Check_Conditions; Check_Conditions -> Sol_Conditions [label="Moisture suspected"]; Sol_Conditions -> End; Check_Conditions -> Check_Stoichiometry [label="Conditions OK"]; Check_Stoichiometry -> Sol_Stoichiometry [label="< 1.0 eq used"]; Sol_Stoichiometry -> End; Check_Stoichiometry -> Check_Temp [label="Stoichiometry OK"]; Check_Temp -> Sol_Temp [label="No conversion at RT"]; Sol_Temp -> End; Check_Temp -> Check_Catalyst [label="Temp OK or degradation seen"]; Check_Catalyst -> Sol_Catalyst [label="Side products observed"]; Sol_Catalyst -> End; }

Caption: Figure 2: A logical workflow for troubleshooting low yields.

Q4: I'm having trouble purifying the final product. What is a reliable protocol?

The product, this compound, is a carboxylic acid, which dictates the purification strategy.

Recommended Purification Protocol: Acid-Base Extraction & Recrystallization

  • Initial Work-up: After quenching the reaction with ice/HCl, extract the mixture with an organic solvent like ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).

  • Combine & Wash: Combine the organic layers and wash with water, followed by a brine solution.

  • Acid-Base Extraction:

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 30 mL). The acidic product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Separate and save the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 2M HCl until the pH is ~1-2. The product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Recrystallization: Dry the crude solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.

This acid-base extraction is a highly effective method for separating the desired carboxylic acid product from neutral starting materials or byproducts.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Journal of the Chemical Society C. (1967). Preparation and properties of some pyrazolyl ketones.
  • Toronto Research Chemicals. (n.d.). This compound.
  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ChemicalBook. (2024). Reactions and Applications of Oxalyl Chloride.
  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.

Sources

Validation & Comparative

A Comparative Guide to Key Intermediates in Candesartan Synthesis: A Focus on Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a landscape of constant optimization. The antihypertensive drug Candesartan, an angiotensin II receptor blocker, is a prime example where the choice of synthetic route and key intermediates profoundly impacts yield, purity, and overall process economy. This guide provides an in-depth comparison of established intermediates in Candesartan synthesis, with a brief discussion on emerging alternatives like 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid.

Introduction: The Strategic Importance of Intermediate Selection in Candesartan Synthesis

Candesartan is widely marketed as its prodrug, Candesartan cilexetil, to enhance its oral bioavailability.[1] The molecular complexity of Candesartan, featuring a benzimidazole core, a biphenyl-tetrazole moiety, and a carboxylic acid group, necessitates a multi-step synthesis.[2] The selection of a particular synthetic pathway, and consequently its key intermediates, is a critical decision driven by factors such as the cost of starting materials, reaction efficiency, scalability, and the generation of impurities. This guide will dissect the most prevalent synthetic strategies, offering a comparative analysis of their core intermediates to aid in informed decision-making for process development and optimization.

The Benzimidazole Route: A Well-Trodden and Optimized Path

The most common and industrially adopted synthetic strategies for Candesartan converge on the construction of a substituted benzimidazole ring. Within this framework, several key intermediates have been extensively studied and optimized.

Key Intermediate 1: Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate

This intermediate is pivotal in a widely used synthetic approach.[3] Its preparation involves the introduction of a nitro group and a protected amine on a benzoic acid methyl ester backbone. The synthesis of this intermediate sets the stage for the subsequent reduction of the nitro group and cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate

  • Nitration of Methyl Anthranilate: Methyl anthranilate is subjected to N-nitration using a mixture of fuming nitric acid, acetic acid, and acetic anhydride. This step typically yields methyl N-nitroanthranilate in approximately 60% yield.[4]

  • Rearrangement: The N-nitro derivative is then treated with sulfuric acid to induce rearrangement, forming a mixture of 3- and 5-nitro derivatives. The desired 3-nitro isomer is obtained in around 55% yield after recrystallization.[4]

  • Boc Protection: The amino group of the 3-nitro derivative is protected with a tert-butoxycarbonyl (Boc) group to yield methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate.

The causality behind this multi-step process lies in the directing effects of the substituents on the benzene ring. The initial N-nitration followed by an acid-catalyzed rearrangement is a strategic approach to achieve the desired 1,2,3-trisubstituted pattern, which can be challenging to obtain through direct nitration.[4] The Boc protecting group is crucial for preventing unwanted side reactions of the amino group in subsequent steps.

Key Intermediate 2: Methyl 2,3-diaminobenzoate

An alternative and more direct precursor to the benzimidazole ring is methyl 2,3-diaminobenzoate. This intermediate can be prepared by the reduction of methyl 2-amino-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2,3-diaminobenzoate

  • Starting Material: The synthesis begins with 2-amino-3-nitro-benzoic acid methyl ester.

  • Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid. This reaction is typically carried out at room temperature.[5]

  • Work-up: After the reaction is complete, the pH is adjusted to 8 with a saturated sodium carbonate solution, and the product is extracted with ethyl acetate.

This route is more convergent as it directly yields the diamine necessary for the subsequent cyclization to form the benzimidazole ring. The choice of reducing agent is critical; while tin(II) chloride is effective, considerations for large-scale production might favor catalytic hydrogenation to minimize heavy metal waste.[6]

Key Intermediate 3: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

This intermediate represents the fully formed benzimidazole core of Candesartan. Its synthesis is a key step in many reported procedures.

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

  • Cyclization: Methyl 2,3-diaminobenzoate is reacted with tetraethyl orthocarbonate in the presence of a catalytic amount of acetic acid. The reaction mixture is heated to drive the cyclization and formation of the benzimidazole ring.

  • Purification: The resulting product is purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired 2-ethoxy-benzimidazole derivative.

The use of tetraethyl orthocarbonate serves as a source for the C2 carbon of the imidazole ring and also introduces the 2-ethoxy group in a single step. This is an efficient cyclization strategy that is widely employed in the synthesis of Candesartan and related benzimidazole-containing APIs.

Comparative Analysis of Benzimidazole-Based Intermediates

IntermediatePrecursorKey TransformationReported Yield (for key step)AdvantagesDisadvantages
Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate Methyl anthranilateN-nitration and rearrangement~55%[4]Well-established route, controlled introduction of substituents.Multi-step synthesis, use of strong acids and nitrating agents.
Methyl 2,3-diaminobenzoate 2-amino-3-nitro-benzoic acid methyl esterNitro group reductionNot explicitly stated, but generally high for SnCl2 reduction.More direct route to the diamine precursor.Use of stoichiometric heavy metal reductants can be an environmental concern.
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Methyl 2,3-diaminobenzoateCyclization with tetraethyl orthocarbonate81.3%[7]Efficient one-step formation of the benzimidazole core.Requires subsequent N-alkylation to introduce the biphenyl-tetrazole moiety.

The Role of Trityl Candesartan Cilexetil

In many synthetic routes, a protected form of Candesartan, typically trityl candesartan cilexetil, is a key intermediate. The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety, preventing its interference in other reactions. The final step in these syntheses is the deprotection of the trityl group to yield Candesartan cilexetil.

Experimental Protocol: Deprotection of Trityl Candesartan Cilexetil

  • Reaction Setup: Trityl candesartan cilexetil is dissolved in a mixture of toluene and methanol.

  • Deprotection: The solution is heated to reflux for several hours to effect the removal of the trityl group.

  • Crystallization: The reaction mixture is concentrated, and the product is crystallized to yield Candesartan cilexetil. An 87% yield has been reported for this step.[6]

The use of a protecting group strategy adds steps to the overall synthesis but allows for cleaner reactions and potentially higher overall yields by avoiding the formation of byproducts.

An Emerging Alternative: this compound

The intermediate this compound has been noted as a reactant in the synthesis of Candesartan cilexetil. This suggests a synthetic approach that diverges from the common benzimidazole-centric routes. Pyrazole derivatives are known for their diverse biological activities, and their use as building blocks in drug synthesis is an area of active research.

However, a detailed, publicly available synthetic pathway for Candesartan that utilizes this compound as a key intermediate, along with corresponding experimental data on yields and purity, is not well-documented in the reviewed literature. This indicates that while it may be a viable intermediate, it is likely a less common or proprietary route. A hypothetical pathway could involve the coupling of this pyrazole-containing fragment with the biphenyl-tetrazole moiety and subsequent transformations to form the final Candesartan structure.

The potential advantages of such a route could include a novel disconnection approach that might offer benefits in terms of starting material availability or a reduction in the number of steps. However, without concrete experimental data, a direct comparison with the well-established benzimidazole routes is speculative. Further research and publication in this area are needed to fully evaluate the potential of this alternative intermediate.

Visualizing the Synthetic Pathways

Candesartan_Synthesis cluster_0 Benzimidazole Route 1 cluster_1 Benzimidazole Route 2 cluster_2 Core Formation and Final Steps cluster_3 Alternative (Hypothetical) Route MA Methyl Anthranilate MNA Methyl N-nitroanthranilate MA->MNA N-nitration (~60% yield) MNB Methyl 3-nitrobenzoate deriv. MNA->MNB Rearrangement (~55% yield) Boc_MNB Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate MNB->Boc_MNB Boc Protection EBIC Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Boc_MNB->EBIC Reduction & Cyclization ANB 2-Amino-3-nitro-benzoic acid methyl ester MDB Methyl 2,3-diaminobenzoate ANB->MDB Reduction (e.g., SnCl2) MDB->EBIC Cyclization (~81% yield) Trityl_CC Trityl Candesartan Cilexetil EBIC->Trityl_CC N-alkylation & Esterification CC Candesartan Cilexetil Trityl_CC->CC Deprotection (~87% yield) Pyruvic_Acid_Deriv This compound Pyruvic_Acid_Deriv->CC Coupling & Transformation (Data Unavailable)

Figure 1: Comparative overview of synthetic pathways to Candesartan Cilexetil.

Conclusion and Future Perspectives

The synthesis of Candesartan is a mature field with several well-optimized routes, primarily revolving around the construction of the benzimidazole core. Intermediates such as Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate and Methyl 2,3-diaminobenzoate are cornerstones of these processes, each offering a distinct balance of efficiency, cost, and environmental impact. The choice between these established intermediates will largely depend on the specific capabilities and priorities of the manufacturing facility.

The mention of this compound as a potential intermediate opens an intriguing avenue for future research. A detailed investigation into synthetic routes involving this and other novel intermediates could lead to the development of even more efficient and sustainable processes for the production of this vital antihypertensive medication. As the pharmaceutical industry continues to evolve, the exploration of such alternative pathways will be essential for driving innovation and improving access to essential medicines.

References

  • Pintilie, L., et al. (2018). Design and Synthesis of the Candesartan Key Intermediate. REV.CHIM.(Bucharest), 69(12), 3451-3456. Available at: [Link]

  • Pati, H. N. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharmaceutical Sciences and Research, 5(11), 4636-4653. Available at: [Link]

  • Synthesis and Characterization of Impurities of a Common and Advanced Intermediate of Candesartan and Azilsartan Antihypertensive Drugs. (n.d.). Journal of Applicable Chemistry. Available at: [Link]

  • US20220089526A1 - Synthesis Method for Candesartan Cilexetil Intermediate - Google Patents. (n.d.).
  • Porcs-Makkay, M., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(3), 490-493. Available at: [Link]

  • Havlíček, J., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347-362. Available at: [Link]

  • US7692023B2 - Candesartan cilexetil polymorphs - Google Patents. (n.d.).
  • CN102408353A - Preparation method of candesartan intermediate - Google Patents. (n.d.).
  • Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Allam, A., et al. (2018). Comparative Pharmaceutical Evaluation of Candesartan and Candesartan Cilexetil: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies. AAPS PharmSciTech, 19(6), 2566-2577. Available at: [Link]

  • WO2005111021A1 - Preparation of candesartan cilexetil in high purity - Google Patents. (n.d.).
  • Comparative evaluation of candesartan cilexetil brand and generic tablets. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-242. Available at: [Link]

  • CN102887890B - Synthesis method of candesartan cilexetil - Google Patents. (n.d.).
  • CN102887890A - Synthesis method of candesartan cilexetil - Google Patents. (n.d.).
  • Goldenberg, M. M. (2011). Differential clinical profile of candesartan compared to other angiotensin receptor blockers. P&T, 36(12), 770-788. Available at: [Link]

  • US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents. (n.d.).
  • CN103304543A - Preparation method of candesartan cilexetil - Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] The synthesis of this privileged heterocycle is, therefore, a critical task. This guide provides an in-depth comparative analysis of the most pertinent methods for pyrazole synthesis, moving beyond mere procedural lists to offer insights into the causality behind experimental choices. We will explore classical methods, modern multicomponent reactions, and innovative green chemistry approaches, providing the necessary data for you to make informed decisions in your synthetic endeavors.

The Classical Approaches: Knorr and Pechmann Syntheses

The traditional methods for pyrazole synthesis have been staples in organic chemistry for over a century, offering robust and well-understood pathways to this important heterocycle.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and widely used routes to polysubstituted pyrazoles.[1][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]

Mechanism and Rationale:

The reaction proceeds through an initial acid-catalyzed formation of an imine between one of the carbonyl groups of the dicarbonyl compound and the hydrazine.[5][6][7] Subsequent intramolecular attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group leads to a diimine intermediate, which then deprotonates to yield the aromatic pyrazole ring.[5][6][7] The use of an acid catalyst is crucial as it protonates a carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomers.[1][4] The initial attack of the hydrazine can occur at either of the non-equivalent carbonyl carbons, leading to a mixture of products.[8]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

The following protocol is a representative example of the Knorr synthesis.

  • Reactants: Substituted 1,3-diketone (1 mmol), substituted hydrazine (1 mmol).

  • Solvent: Ethanol.

  • Catalyst: Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the 1,3-diketone and hydrazine in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Workflow for the Knorr Pyrazole Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix in Solvent (e.g., Ethanol) dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix add_catalyst Add Acid Catalyst (e.g., Acetic Acid) mix->add_catalyst reflux Reflux add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry filter->dry recrystallize Recrystallize dry->recrystallize product Pure Pyrazole Product recrystallize->product G cluster_goal Goal: Green Pyrazole Synthesis cluster_methods Methods cluster_benefits Key Benefits goal Environmentally Benign and Efficient Synthesis mw Microwave Irradiation goal->mw us Ultrasound Irradiation goal->us gc Green Catalysts & Solvents goal->gc time Reduced Reaction Time mw->time yield Increased Yield mw->yield energy Energy Efficiency mw->energy us->time us->yield solvents Use of Green Solvents (e.g., Water) us->solvents gc->solvents catalyst Catalyst Reusability gc->catalyst waste Reduced Waste gc->waste

Sources

Purity assessment of "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid" by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purity Assessment of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid by Quantitative Nuclear Magnetic Resonance (qNMR)

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. The compound this compound is a key building block in the development of various therapeutic agents.[1][2][3][] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[5][6] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of this crucial intermediate, comparing it with established chromatographic techniques.

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[9][10] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated with a high degree of accuracy and precision.[8][11] This makes qNMR a primary ratio method, traceable to the International System of Units (SI) through certified reference materials.[12]

Comparative Analysis: qNMR vs. HPLC

While High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity analysis, qNMR offers several distinct advantages, making it an excellent orthogonal method.[13][14]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary method.[9][10]Separation based on differential partitioning between a mobile and stationary phase. A comparative method.
Reference Standard Does not require a specific reference standard of the analyte; uses a certified internal standard.[10]Requires a well-characterized reference standard of the analyte for accurate quantification.
Quantification Provides a direct measure of purity (mass fraction).[15]Typically provides relative purity based on peak area percentage, which can be misleading without response factors.[16]
Universality Nearly universal detector for protons (¹H).Detector response (e.g., UV) is chromophore-dependent and can vary significantly between the analyte and impurities.
Sample Integrity Non-destructive technique; the sample can be recovered.[8]The sample is typically not recovered.
Analysis Time Rapid analysis, often 10-15 minutes per sample after preparation.[11]Can be time-consuming due to method development, column equilibration, and run times.
Structural Information Provides structural information, aiding in impurity identification simultaneously.[14]Provides limited structural information.
Challenges Requires careful selection of internal standard and solvent to avoid signal overlap.[11][17] Potential for lower sensitivity compared to HPLC for trace impurities.Method development can be complex. Co-elution of impurities can lead to inaccurate results.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the step-by-step methodology for the purity assessment of this compound using ¹H-qNMR with an internal standard.

Selection of Internal Standard and Solvent

The choice of the internal standard is critical for an accurate qNMR experiment.[17] An ideal internal standard should:

  • Be highly pure (certified reference material is recommended).[18]

  • Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[11]

  • Be soluble in the chosen deuterated solvent.[17]

  • Be chemically inert and not react with the analyte or solvent.

  • Have a known molecular weight and number of protons for the signal of interest.

For this compound, Maleic acid is a suitable internal standard, and Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent due to its excellent dissolving power for organic acids.

Sample Preparation

Accurate weighing is crucial for the precision of the qNMR result.[11][19]

  • Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[9][20]

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[21]

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial.[21]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general guidelines for setting up the ¹H-NMR experiment for quantitative analysis. Specific parameters may need to be optimized based on the spectrometer.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds to ensure proper signal decay.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).

  • Number of Scans (NS): 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1).[13]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the pyrazole protons are suitable for integration. For maleic acid, the two olefinic protons give a singlet.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[9]

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal.

    • I_std: Integral of the selected internal standard signal.

    • N_std: Number of protons corresponding to the integrated internal standard signal.

    • MW_analyte: Molecular weight of the analyte.

    • MW_std: Molecular weight of the internal standard.

    • m_analyte: Mass of the analyte.

    • m_std: Mass of the internal standard.

    • P_std: Purity of the internal standard (from the certificate of analysis).

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up qNMR parameters (D1, NS, etc.) transfer->setup_nmr acquire_fid Acquire Free Induction Decay (FID) setup_nmr->acquire_fid process_spec Process spectrum (FT, phase, baseline) acquire_fid->process_spec integrate Integrate analyte & standard signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate report report calculate->report Report Purity

Caption: Workflow for qNMR Purity Assessment.

Purity_Method_Selection cluster_hplc HPLC Path cluster_qnmr qNMR Path start Purity Assessment Required ref_std_available Analyte-specific reference standard available? start->ref_std_available hplc Use HPLC ref_std_available->hplc Yes qnmr Use qNMR ref_std_available->qnmr No hplc_dev Method development & validation hplc->hplc_dev orthogonal_check Orthogonal method needed for cross-validation? hplc_dev->orthogonal_check qnmr_dev Select internal standard & solvent qnmr->qnmr_dev qnmr_dev->orthogonal_check orthogonal_check->hplc Yes (from qNMR) orthogonal_check->qnmr Yes (from HPLC) final_report Final Purity Report orthogonal_check->final_report No

Caption: Decision tree for selecting a purity assessment method.

Conclusion: Embracing qNMR for Robust Quality Control

The purity assessment of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. While HPLC remains a valuable tool, ¹H-qNMR presents a compelling, robust, and efficient alternative that serves as both a quantitative and qualitative tool.[14] Its nature as a primary method, reduced reliance on specific reference standards, and the wealth of structural information it provides make it an indispensable technique in the modern analytical laboratory. By integrating qNMR into quality control workflows, researchers and drug developers can ensure a higher degree of confidence in the purity of their materials, ultimately contributing to the development of safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. [Link]

  • Jane, D. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. J. Med. Chem., 57, 9220-9231. [Link]

  • qNMR. BIPM. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859–866. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • qNMR Purity Recipe Book (1 – Sample Preparation). Mestrelab Research. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 738-748. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 708. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Pierens, G. J., et al. (2008). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 56(13), 4953–4960. [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link]

  • Simmler, C., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 250, 116390. [Link]

Sources

A Comparative Guide to the Synthesis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid and its derivatives represent a class of molecules with significant therapeutic potential. As a key intermediate, its efficient synthesis is a critical factor in the timely and cost-effective advancement of numerous research and development pipelines. This guide provides an in-depth, comparative analysis of two prominent synthetic pathways for obtaining this valuable compound. By examining the underlying chemical principles, procedural nuances, and key performance indicators of each route, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

This document deviates from a rigid, templated format to present a narrative that is both scientifically rigorous and practically applicable. Our focus is on the "why" behind the "how," ensuring that every protocol is not just a series of steps but a self-validating system grounded in established chemical principles.

Synthetic Route A: The Vilsmeier-Haack Approach

This pathway is a classic and widely utilized method for the formylation of electron-rich heterocyclic systems. The synthesis of this compound via this route is a three-step process, commencing with the formation of a hydrazone, followed by the pivotal Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde, and culminating in an oxidation to yield the target α-keto acid.

A Acetophenone + Phenylhydrazine B Acetophenone Phenylhydrazone A->B Condensation D 1-phenyl-1H-pyrazole-4-carbaldehyde B->D Cyclization & Formylation C Vilsmeier-Haack Reagent (POCl3/DMF) C->D F This compound D->F Oxidation E Oxidizing Agent (e.g., KMnO4) E->F

Figure 1: Workflow for the Vilsmeier-Haack synthesis route.

Experimental Protocol: Route A

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (10 mmol) in methanol (20 mL).

  • Add phenylhydrazine (10 mmol) to the solution at room temperature, followed by the slow addition of 2 drops of concentrated sulfuric acid.[1]

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mass to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold methanol (15 mL), and dry under vacuum to obtain pure acetophenone phenylhydrazone.

Causality: The acid catalyst protonates the carbonyl oxygen of acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of phenylhydrazine. The subsequent dehydration drives the reaction to completion.

Step 2: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl3, 30 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 50 mmol) with constant stirring.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Add a solution of acetophenone phenylhydrazone (10 mmol) in DMF (10 mL) dropwise to the pre-formed Vilsmeier-Haack reagent.

  • After the addition, heat the reaction mixture to 70-80 °C for 6 hours.[2]

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.

  • The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Causality: The Vilsmeier-Haack reagent, a chloromethyleniminium salt, acts as the electrophile. The hydrazone undergoes cyclization and subsequent formylation at the electron-rich 4-position of the newly formed pyrazole ring.[3]

Step 3: Oxidation to this compound

  • Suspend 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a mixture of pyridine and water.

  • Add potassium permanganate (KMnO4, 20 mmol) portion-wise to the suspension at room temperature with vigorous stirring.

  • Continue stirring for 12-16 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, acidify the mixture with dilute sulfuric acid and decolorize with a saturated solution of sodium bisulfite.

  • The precipitated product is filtered, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality: Potassium permanganate is a strong oxidizing agent that effectively converts the aldehyde functional group to a carboxylic acid. The reaction is typically carried out in a neutral or slightly basic medium to prevent side reactions.[4]

Synthetic Route B: The Claisen Condensation Pathway

This alternative route employs a Claisen condensation to construct a key β-dicarbonyl intermediate, which then undergoes cyclization with phenylhydrazine to form the pyrazole ring bearing a carboxylic acid ester group. The final step is the hydrolysis of the ester to the target carboxylic acid.

A Acetophenone + Diethyl Oxalate C Ethyl 2,4-dioxo-4-phenylbutanoate A->C Claisen Condensation B Sodium Ethoxide B->C E Ethyl 1-phenyl-1H-pyrazole-4-carboxylate C->E Cyclization D Phenylhydrazine D->E G This compound E->G Saponification F Hydrolysis (e.g., NaOH, H2O) F->G

Figure 2: Workflow for the Claisen Condensation synthesis route.

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • In a flame-dried round-bottom flask, prepare sodium ethoxide by carefully adding freshly cut sodium metal (20 mmol) to absolute ethanol (7 mL) under an inert atmosphere.

  • Cool the sodium ethoxide solution to -5 °C in an ice-salt bath.

  • To the cold solution, add diethyl oxalate (20 mmol) dropwise, followed by the portion-wise addition of acetophenone (20 mmol).[5]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Heat the mixture at 80 °C for 30 minutes, then cool to room temperature.

  • Acidify with dilute sulfuric acid to a pH of 2.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.[5]

Causality: The sodium ethoxide acts as a strong base to deprotonate the α-carbon of acetophenone, forming an enolate. This enolate then attacks the electrophilic carbonyl of diethyl oxalate in a classic Claisen condensation mechanism.[6]

Step 2: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

  • Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (5 mmol) and phenylhydrazine (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.[5]

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add 1.5 N hydrochloric acid and stir.

  • Collect the resulting solid by filtration and dry under vacuum to yield ethyl 1-phenyl-1H-pyrazole-4-carboxylate.[5]

Causality: The phenylhydrazine undergoes a condensation reaction with the two carbonyl groups of the β-dicarbonyl intermediate, leading to the formation of the stable pyrazole ring through cyclization and dehydration.

Step 3: Hydrolysis to this compound

  • Dissolve ethyl 1-phenyl-1H-pyrazole-4-carboxylate (5 mmol) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond, and subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.

Comparative Analysis

MetricRoute A: Vilsmeier-HaackRoute B: Claisen CondensationAnalysis
Overall Yield Moderate to GoodGood to ExcellentRoute B generally offers higher overall yields due to the efficiency of the Claisen condensation and subsequent cyclization.
Number of Steps 33Both routes involve three primary synthetic transformations.
Reaction Times Can be lengthy (Vilsmeier-Haack step)Generally shorter reaction times for each step.The Vilsmeier-Haack reaction often requires several hours at elevated temperatures.
Temperature Conditions Requires heating (up to 80 °C)Mostly moderate temperatures (refluxing ethanol).Route B can be considered more energy-efficient in terms of temperature requirements.
Reagent Toxicity & Handling Uses POCl3 (corrosive and moisture-sensitive)Uses sodium metal (highly reactive) and diethyl oxalate.Both routes involve hazardous materials requiring careful handling, but POCl3 is particularly noxious.
Atom Economy Lower, due to the use of POCl3 and DMF as reagents.Higher, as more of the atoms from the reactants are incorporated into the final product.The Claisen condensation pathway is more atom-economical.
Purification Can require chromatographic purification for intermediates.Products often precipitate and can be purified by recrystallization.Route B may offer simpler purification procedures.
Scalability Scalable, but handling large quantities of POCl3 can be challenging.Generally more amenable to large-scale synthesis.For industrial applications, the Claisen condensation route may be more favorable.

Conclusion

Both the Vilsmeier-Haack and the Claisen condensation routes offer viable pathways for the synthesis of this compound. The Vilsmeier-Haack approach is a robust and well-established method, particularly for accessing 4-formylpyrazoles. However, it often involves longer reaction times and the use of harsh and toxic reagents.

In contrast, the Claisen condensation pathway appears to be a more efficient and potentially more environmentally benign alternative. It generally provides higher yields, involves shorter reaction times, and may be more amenable to large-scale production. The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and tolerance for hazardous reagents. This guide provides the foundational data to make that decision an informed one.

References

  • BenchChem. (2025).
  • Butkeviciute, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Shetty, P., et al. (Year not available).
  • Jadhav, S. D., et al. (Year not available).
  • ResearchGate. (2021).
  • ResearchGate. (2011). (PDF)
  • ResearchGate. (Year not available). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
  • El-shehry, M. F., et al. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2008.
  • PrepChem. (Year not available). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Silitonga, A. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences and Research, 8(3), 163-173.
  • Chemical Synthesis Database. (2025).
  • ChemicalBook. (Year not available).
  • Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
  • Degres Journal. (Year not available). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • Sudha, B. S., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 356-360.
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Baldwin, J. E., et al. (Year not available).
  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Ameziane El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.
  • SAGE Journals. (Year not available). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • International Journal of Pharmaceutical Sciences and Research. (Year not available).
  • University of Reading. (Year not available). Acetophenone phenylhydrazone (XX) 1.
  • 梅斯医学. (Year not available).
  • Science Publishing Group. (2016).
  • Organic Chemistry Portal. (Year not available). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).

Sources

A Comparative Analysis of the Biological Activities of 2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific class of pyrazole derivatives, those derived from "2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid," and its close structural analogs. While direct comparative studies on the named parent compound are limited in publicly available literature, this guide will provide a comprehensive comparison of the biological activities of structurally related (1H-pyrazol-4-yl)acetamide derivatives, for which significant research and comparative data exist. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed overview of the therapeutic potential of this chemical class, supported by experimental data and established protocols.

P2X7 Receptor Antagonism: A Promising Avenue for Anti-Inflammatory Therapy

A significant body of research has focused on the activity of (1H-pyrazol-4-yl)acetamide derivatives as antagonists of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in inflammation, making its antagonists promising candidates for the treatment of inflammatory diseases.

Comparative Antagonist Activity

A high-throughput screening campaign identified a series of (1H-pyrazol-4-yl)acetamide derivatives as potent P2X7 receptor antagonists.[1] Structure-activity relationship (SAR) studies have since elucidated the key structural features required for potent antagonism. The inhibitory activity of a selection of these derivatives is summarized in Table 1.

Compound IDR1R2R3hP2X7 IC50 (nM)[1]
1 H2,4-dichlorophenylH180
2 Me2,4-dichlorophenylH100
3 H2-chloro-4-fluorophenylH50
4 H2,4-dichlorophenyl5-Cl25
32 H2,4-dichloro-5-methoxyphenylH4

Table 1: Comparative inhibitory activity of (1H-pyrazol-4-yl)acetamide derivatives against the human P2X7 receptor.

Structure-Activity Relationship (SAR)

The SAR studies revealed several key insights into the structural requirements for potent P2X7 antagonism[1]:

  • Substitution on the Pyrazole Ring: Substitution on the pyrazole ring, particularly at the 1-position, can influence activity.

  • Amide Substituent: The nature of the substituent on the acetamide nitrogen is critical. Aromatic rings, particularly those with specific substitution patterns, are favored.

  • Phenyl Ring Substitution: Substitution on the phenyl ring attached to the pyrazole core also modulates activity.

SAR cluster_core Core Scaffold: (1H-Pyrazol-4-yl)acetamide Pyrazolylacetamide Pyrazolyl-Acetamide Core R1 Substitution here can modulate activity Pyrazolylacetamide->R1 Position 1 R2 Aromatic rings with specific substitutions are critical (e.g., 2,4-dichlorophenyl) Pyrazolylacetamide->R2 Amide R3 Substitution here can enhance potency Pyrazolylacetamide->R3 Phenyl

Caption: Key structural features influencing P2X7 receptor antagonist activity.

Experimental Protocol: P2X7 Receptor Antagonist Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against the P2X7 receptor, based on methods described in the literature.[2][3]

Objective: To determine the IC50 value of a test compound as a P2X7 receptor antagonist.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • P2X7 receptor agonist (e.g., BzATP).

  • Test compounds dissolved in DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Add the P2X7 agonist (BzATP) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the increase in fluorescence in response to the agonist for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P2X7_Assay_Workflow Start Start Seed_Cells Seed HEK293-hP2X7 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Wash_Cells1 Wash Cells Incubate_Overnight->Wash_Cells1 Load_Dye Load with Calcium Indicator Dye Wash_Cells1->Load_Dye Incubate_Dye Incubate in Dark (37°C) Load_Dye->Incubate_Dye Wash_Cells2 Wash Cells Incubate_Dye->Wash_Cells2 Add_Compound Add Test Compound Wash_Cells2->Add_Compound Incubate_Compound Incubate (RT) Add_Compound->Incubate_Compound Measure_Baseline Measure Baseline Fluorescence Incubate_Compound->Measure_Baseline Add_Agonist Add P2X7 Agonist (BzATP) Measure_Baseline->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the P2X7 receptor antagonist fluorescence-based assay.

Anticancer Activity: Exploring the Potential of Pyrazole Scaffolds

General Anticancer Potential of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a wide range of anticancer activities, including:

  • Inhibition of Kinases: Many pyrazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and BRAF V600E.[4][5]

  • Induction of Apoptosis: Certain pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell division.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: A Broad Spectrum of Action

The pyrazole nucleus is a common feature in many compounds with significant antimicrobial activity. Although specific comparative data for "this compound" derivatives is scarce, the broader class of pyrazole derivatives has demonstrated activity against a range of bacteria and fungi.

General Antimicrobial Profile of Pyrazole Derivatives

Numerous studies have reported the synthesis of pyrazole derivatives with promising antibacterial and antifungal activities.[6][7] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains (bacteria or fungi).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in a suitable solvent.

  • Sterile 96-well microplates.

  • Microbial inoculum standardized to a specific concentration.

  • Incubator.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This guide has provided a comparative overview of the biological activities of derivatives structurally related to "this compound." The most comprehensive data is available for the (1H-pyrazol-4-yl)acetamide class of P2X7 receptor antagonists, which show great promise as anti-inflammatory agents. While direct comparative data for anticancer and antimicrobial activities of the target compound series is limited, the broader pyrazole scaffold has consistently demonstrated significant potential in these therapeutic areas. The provided experimental protocols offer a foundation for researchers to evaluate the biological activities of novel derivatives within this chemical space. Further research focusing on the specific "this compound" core is warranted to fully elucidate its therapeutic potential.

References

  • Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., ... & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl) acetamide antagonists of the P2X7 receptor. Bioorganic & medicinal chemistry letters, 20(10), 3161-3164. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114). EMBL-EBI. [Link]

  • Beswick, P. J., Billinton, A., Chambers, L. J., Dean, D. K., Fonfria, E., Gleave, R. J., ... & Walter, D. S. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl) acetamide antagonists of the P2X (7) receptor. Bioorganic & medicinal chemistry letters, 20(15), 4653-4656. [Link]

  • Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., ... & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl) acetamide antagonists of the P2X (7) receptor. Bioorganic & medicinal chemistry letters, 20(10), 3161-3164. [Link]

  • R Discovery. (2010). Structure–activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. [Link]

  • Zhang, Y., Wu, H., Wang, Y., Zhang, Y., & Zhu, H. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & medicinal chemistry letters, 28(14), 2476-2482. [Link]

  • Alves, L. A., Bezerra, R. S., de Souza, A. C. B., de Souza, W. F., & Leite, L. F. C. (2015). An improved method for P2X7R antagonist screening. PloS one, 10(5), e0126532. [Link]

  • Özdemir, A., Göktaş, M., & Yüksek, H. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1461. [Link]

  • Gondé, H., Demeules, M., Hardet, R., Scarpitta, A., Junge, M., Pinto-Espinoza, C., ... & Idzko, M. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Journal of visualized experiments: JoVE, (191), e64923. [Link]

  • Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European journal of medicinal chemistry, 45(11), 5345-5349. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., & El-Sayed, W. A. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1385. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(2), 654-660. [Link]

  • Bondock, S., Adel, S., & Etman, H. A. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. Molecules, 17(5), 5591-5604. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(11), 8036-8049. [Link]

  • PubChem. (n.d.). 2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Bioinorganic chemistry and applications, 2018. [Link]

  • Dal Ben, D., Marchenkova, A., Zian, D., Spinaci, A., Antognelli, C., & Volpini, R. (2021). Identification of New Human P2X7 Antagonists Using Ligand-and Structure-Based Virtual Screening. Journal of medicinal chemistry, 64(19), 14539-14553. [Link]

  • Srivastava, K., Singh, R. B., Tiwari, R. P., & Srivastava, J. (2014). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Indian Journal of Chemistry-Section B, 53(11), 1474-1481. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis, characterization and antimicrobial screening of some novel 2-(1H-azol-1-yl)-N-(-2-(substituted phenyl)-4-oxothiazolidin-3-yl) acetamides. Der Pharma Chemica, 4(4), 1461-1468. [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Tommonaro, G. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Tommonaro, G. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

  • Nicke, A., Kofler, S., & Heumüller, M. (2021). Animal models for the investigation of P2X7 receptors. International journal of molecular sciences, 22(11), 5998. [Link]

  • Wang, W., Li, Y., Wang, Y., Li, Y., & Li, J. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl) acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

Sources

A Comprehensive Guide to the Preparation and Comparative Analysis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical intermediates, the availability of high-purity, well-characterized reference standards is paramount. This guide provides an in-depth technical overview of the preparation, characterization, and comparative analysis of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key intermediate in the synthesis of pharmacologically relevant molecules. This document is designed to offer not just protocols, but a foundational understanding of the scientific principles that underpin the establishment of a reliable reference standard.

Introduction: The Significance of this compound

This compound is a crucial building block in synthetic organic chemistry, most notably as a precursor in the manufacturing of Candesartan Cilexetil, an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The purity and well-defined characterization of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reference standard for this compound serves as the benchmark against which production batches are qualified, making its preparation and validation a process of utmost importance.[1][2][3][4]

This guide will delineate a robust methodology for the synthesis and purification of this compound to a reference standard quality. Furthermore, it will present a comparative analysis with alternative pyrazole-based intermediates, providing a broader context for its application in drug discovery and development.

Synthesis and Purification of the Reference Standard

The synthesis of a reference standard demands a meticulously planned and executed chemical process to ensure the highest possible purity.[5] The following proposed synthetic route is designed for its efficiency and the high purity of the final product.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the readily available 1-phenyl-1H-pyrazole. The initial step involves the introduction of a formyl group at the 4-position of the pyrazole ring via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[1][6][7][8][9] The subsequent step is the oxidation of the resulting aldehyde to the corresponding α-keto acid.

Synthesis_Workflow Start 1-Phenyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate 1-Phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Intermediate Oxidation Oxidation (e.g., SeO2 or KMnO4) Intermediate->Oxidation Purification Purification (Recrystallization/ Column Chromatography) Oxidation->Purification FinalProduct This compound (Reference Standard) Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Isolation: The product, 1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.[2][6]

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as dioxane or aqueous acetic acid.

  • Oxidation: Add an oxidizing agent like selenium dioxide (SeO₂, 1.1 equivalents) or potassium permanganate (KMnO₄) portion-wise to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic precipitates. If KMnO₄ is used, the manganese dioxide can be removed by filtration.

  • Isolation and Purification: Acidify the filtrate with dilute hydrochloric acid to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Analytical Characterization of the Reference Standard

A comprehensive characterization is mandatory to establish the identity, purity, and potency of a reference standard.[5][11][12] The Certificate of Analysis (CoA) for the reference standard should include the following data.[13]

Analytical TechniqueParameterExpected Results for this compound
¹H NMR Chemical Shift (δ)Phenyl protons: multiplet around 7.4-7.8 ppm. Pyrazole protons: singlets around 8.0-8.5 ppm. Carboxylic acid proton: broad singlet >10 ppm.
¹³C NMR Chemical Shift (δ)Carbonyl carbons: ~160-165 ppm (acid) and ~180-185 ppm (keto). Phenyl and pyrazole carbons in the aromatic region.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (216.18 g/mol ).
HPLC Purity≥ 99.5% (as per regulatory guidelines for primary reference standards).[11]
FT-IR Functional GroupsBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretches (~1700-1750 cm⁻¹), aromatic C-H and C=C stretches.
Melting Point Physical PropertyA sharp and defined melting point range.
Loss on Drying Water/Solvent ContentTypically ≤ 0.5%.
Residue on Ignition Inorganic ImpuritiesTypically ≤ 0.1%.

Note: The expected NMR chemical shifts are estimations based on the structure and data from similar compounds.[14][15][16][17][18] Actual values must be determined experimentally.

Comparison with Alternative Pyrazole-Based Intermediates

While this compound is a key intermediate, other pyrazole derivatives can also serve as important building blocks in pharmaceutical synthesis. A comparative analysis helps in understanding the synthetic landscape and potential for process optimization or development of new chemical entities.

FeatureThis compound 1-Phenyl-1H-pyrazole-4-carboxylic acid 4-Formyl-1-phenyl-1H-pyrazole
CAS Number 1152495-65-21134-50-550916-41-1
Molecular Formula C₁₁H₈N₂O₃C₁₀H₈N₂O₂C₁₀H₈N₂O
Molecular Weight 216.18 g/mol 188.18 g/mol 172.18 g/mol
Synthetic Utility Direct precursor to α-keto ester derivatives.Versatile intermediate for amide couplings and other carboxylic acid transformations.Precursor for various functional group interconversions (e.g., to acids, alcohols, nitriles).
Synthesis Complexity Two steps from 1-phenylpyrazole.Can be synthesized by oxidation of the corresponding aldehyde.[19]One-step Vilsmeier-Haack reaction.[1][2][6]
Potential Applications Synthesis of Candesartan and related APIs.Synthesis of various bioactive molecules and materials.Synthesis of a wide range of pyrazole-containing compounds.

Quality Control and Validation Workflow for the Reference Standard

The establishment of a reference standard is a self-validating system that ensures its suitability for its intended use. The following workflow outlines the critical steps.

QC_Workflow Synthesis Synthesis & Purification Characterization Full Characterization (NMR, MS, IR, etc.) Synthesis->Characterization Purity Purity Assessment (HPLC ≥ 99.5%) Characterization->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA Stability Stability Studies (ICH Guidelines) CoA->Stability Retest Establishment of Retest Date Stability->Retest Distribution Controlled Distribution & Storage Retest->Distribution

Caption: Quality control and validation workflow for a reference standard.

Conclusion

The preparation and certification of a reference standard for this compound is a critical task that demands a high level of scientific rigor. This guide has provided a comprehensive framework, from a detailed synthetic protocol to the essential analytical characterization and a comparative analysis with related intermediates. By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available from: [Link]

  • PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological activity of 4"-substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. Available from: [Link]

  • GMP SOP. What is meant by reference standard in pharmaceuticals?. Available from: [Link]

  • New Journal of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available from: [Link]

  • ACS Publications. New Practical Synthesis of the Key Intermediate of Candesartan. Available from: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • PharmaRegulatory.in. Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available from: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]

  • SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. Available from: [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ResearchGate. New Practical Synthesis of the Key Intermediate of Candesartan. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • Patsnap. Novel preparation of trityl group candesartan cilexetil intermediate. Available from: [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole, 1-phenyl-. Available from: [Link]

  • SpectraBase. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. Available from: [Link]

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Available from: [Link]

  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available from: [Link]

  • PubMed. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • Springer. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

Sources

A Cost-Effectiveness Analysis of Synthetic Routes to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a notable arylglyoxylic acid derivative, serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making its efficient and cost-effective synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most viable synthetic pathways to this target molecule, with a focus on experimental feasibility, cost-effectiveness, scalability, and safety. We will delve into two primary routes, each commencing from readily available starting materials and proceeding through key intermediates. Detailed experimental protocols, supported by mechanistic insights and safety considerations, are provided to enable researchers to make informed decisions for their specific laboratory and production needs.

Synthetic Route 1: Vilsmeier-Haack Formylation Followed by Oxidation and Conversion

This well-established route commences with the synthesis of 1-phenyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to yield the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent oxidation furnishes the corresponding carboxylic acid, which is then converted to the target α-keto acid.

Logical Workflow for Route 1

Synthetic Route 1 A 1-Phenyl-1H-pyrazole B Vilsmeier-Haack Reagent (POCl3, DMF) A->B Formylation C 1-Phenyl-1H-pyrazole-4-carbaldehyde B->C D Oxidizing Agent (e.g., KMnO4) C->D Oxidation E 1-Phenyl-1H-pyrazole-4-carboxylic acid D->E F 1. SOCl2 2. CuCN 3. Hydrolysis E->F Conversion to α-Keto Acid G This compound F->G

Caption: Workflow for the synthesis via Vilsmeier-Haack formylation.

Step 1.1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In this case, 1-phenyl-1H-pyrazole is treated with the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via an electrophilic substitution at the C4 position of the pyrazole ring, which is the most nucleophilic site.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for a further 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

  • To this, add a solution of 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid, 1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification. Expected yields are typically in the range of 65-85%.[1][4]

Step 1.2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde to 1-Phenyl-1H-pyrazole-4-carboxylic acid

The oxidation of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. For this substrate, a common and effective oxidizing agent is potassium permanganate (KMnO₄) in an alkaline medium.

Experimental Protocol:

  • Suspend 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Add a solution of potassium permanganate (KMnO₄, 1.5-2 equivalents) in water dropwise to the suspension at room temperature with vigorous stirring. A slight exotherm may be observed.

  • Continue stirring at room temperature for 2-3 hours or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Filter off the manganese dioxide and wash it with a small amount of hot water.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated 1-phenyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol can be performed if necessary. Yields for this step are generally good, often exceeding 80%.

Step 1.3: Conversion of 1-Phenyl-1H-pyrazole-4-carboxylic acid to this compound

This final conversion to the α-keto acid is the most challenging step. A reliable method involves the conversion of the carboxylic acid to an acyl cyanide, followed by hydrolysis.

Experimental Protocol:

  • Formation of the Acyl Chloride: Reflux a mixture of 1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) and thionyl chloride (SOCl₂, 2-3 equivalents) for 2-3 hours. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude 1-phenyl-1H-pyrazole-4-carbonyl chloride.

  • Formation of the Acyl Cyanide: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as acetonitrile or THF. Add copper(I) cyanide (CuCN, 1.2 equivalents) and stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis to the α-Keto Acid: After completion of the cyanidation reaction, cool the mixture and filter to remove inorganic salts. The filtrate containing the acyl cyanide is then subjected to acidic hydrolysis. Add a mixture of concentrated hydrochloric acid and water and stir at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • After hydrolysis, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Purification can be achieved by column chromatography or recrystallization.

Synthetic Route 2: Direct Oxidation of a 4-Acetylpyrazole Intermediate

An alternative approach involves the introduction of a two-carbon unit at the 4-position of the pyrazole ring, followed by direct oxidation to the glyoxylic acid. This route circumvents the need for the aldehyde intermediate.

Logical Workflow for Route 2

Synthetic Route 2 A 1-Phenyl-1H-pyrazole B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Acylation C 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one B->C D Oxidizing Agent (e.g., Selenium Dioxide) C->D Oxidation E This compound D->E

Caption: Workflow for the synthesis via Friedel-Crafts acylation and subsequent oxidation.

Step 2.1: Synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one via Friedel-Crafts Acylation

This step introduces the required two-carbon chain onto the pyrazole ring using a Friedel-Crafts acylation reaction.

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry chlorinated solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add acetyl chloride (1.2 equivalents) dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add 1-phenyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel to afford 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one.

Step 2.2: Oxidation of 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one to this compound

The direct oxidation of the methyl ketone to the α-keto acid can be achieved using selenium dioxide (SeO₂).

Experimental Protocol:

  • In a round-bottom flask, dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as aqueous dioxane or acetic acid.

  • Add selenium dioxide (SeO₂, 1.1-1.2 equivalents) in one portion.

  • Heat the reaction mixture to reflux for 4-8 hours. The formation of a black precipitate of elemental selenium will be observed.

  • After cooling, filter off the selenium precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The crude product can be purified by column chromatography or recrystallization to yield the final product.

Cost-Effectiveness and Performance Comparison

ParameterRoute 1: Vilsmeier-Haack & OxidationRoute 2: Friedel-Crafts & Oxidation
Starting Materials Cost Phenylhydrazine, 1,3,5-triazine (for pyrazole synthesis), POCl₃, DMF are relatively inexpensive.Phenylhydrazine, acetyl chloride, AlCl₃ are also cost-effective.
Reagent Cost Overall reagent cost is moderate. Thionyl chloride and copper cyanide add to the cost.Selenium dioxide is a significant cost driver and is toxic.
Number of Steps 3 steps from 1-phenyl-1H-pyrazole.2 steps from 1-phenyl-1H-pyrazole.
Overall Yield Generally moderate to good. Vilsmeier-Haack and oxidation steps have good yields, but the final conversion can be lower.Yields can be variable, especially in the Friedel-Crafts acylation and SeO₂ oxidation steps.
Scalability The Vilsmeier-Haack reaction is generally scalable, but the exothermicity needs careful control.[5][6] The use of cyanides poses challenges on a larger scale.Friedel-Crafts reactions can be challenging to scale due to the handling of AlCl₃. SeO₂ is toxic and its use on a large scale requires stringent safety measures.
Safety & Environmental POCl₃ is highly corrosive and water-reactive.[7][8] The use of copper cyanide is highly toxic and requires specialized handling and waste disposal procedures.[9]AlCl₃ is corrosive and moisture-sensitive. Selenium dioxide is highly toxic and an environmental hazard.
Purification Multiple steps may require several purification stages, potentially lowering the overall practical yield.Fewer steps, but chromatographic purification is often necessary for both intermediates and the final product.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 1 (Vilsmeier-Haack) is a well-trodden path for the synthesis of the key aldehyde intermediate. The subsequent oxidation is also a robust reaction. The main challenge and cost driver lie in the final conversion of the carboxylic acid to the glyoxylic acid, particularly with the use of toxic cyanide reagents. This route is likely to be more reproducible and higher yielding for the initial steps. For laboratory-scale synthesis where handling of cyanides can be managed safely, this route offers a predictable and reliable approach.

Route 2 (Friedel-Crafts) offers a more direct, two-step conversion from the pyrazole core. However, it comes with its own set of challenges. Friedel-Crafts reactions on pyrazoles can sometimes lead to mixtures of isomers, requiring careful purification. The use of selenium dioxide for the final oxidation is a significant drawback due to its high toxicity and cost, making this route less attractive for large-scale production and in environments with stringent environmental and safety regulations.

Recommendation: For most research and development applications, Route 1 is recommended due to its more established and generally higher-yielding initial steps. The final conversion, while challenging, can be optimized. For process development and scale-up, a thorough investigation into alternative, less hazardous methods for the conversion of the carboxylic acid to the α-keto acid would be highly beneficial. This could include exploring newer catalytic methods for this transformation. The choice of synthesis will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the prioritization of cost, safety, and environmental impact.

References

  • El-Mekabaty, A., et al. (2020). N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide: Synthesis, characterization, and in vitro anticancer activity. Journal of Molecular Structure, 1202, 127275.
  • Pervaram, S., et al. (2017). Synthesis and biological evaluation of novel 1-phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl substituted]-1H-pyrazole-4-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • Potopnyk, M. A., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes via Vilsmeier-Haack reaction.
  • Rajput, A. P., & Girase, P. D. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10563-10573.
  • Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Ramazani, A., et al. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 23(11), 2857.
  • Princeton University. (2013). Potassium Cyanide Safe Handling Guideline.
  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Baxendale Group. (2014). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Chemical Science, 5(3), 964-969.
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
  • Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.
  • Rubin, A. E., et al. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(5), 646-650.
  • Google Patents. (1979).
  • Martin, G. J., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Physical Organic Chemistry, 24(5), 417-424.
  • Wadhwa, K., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation.
  • El-Faham, A., et al. (2017).
  • National Center for Biotechnology Information. (n.d.). Pyrazole, 1-phenyl-. PubChem Compound Database. Retrieved from [Link]

  • Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3642-3645.
  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.
  • JETIR. (2024).
  • Al-Amiery, A. A. (2012). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Organic Chemistry: An Indian Journal, 8(5), 189-194.
  • Kumar, A., et al. (2013). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 643-646.
  • Katritzky, A. R., et al. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis, 2003(17), 2777-2780.
  • Reddy, G. J., et al. (2012). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of the Serbian Chemical Society, 77(10), 1341-1352.
  • Google Patents. (1995).
  • Shu, L. H. (2001). Hydrolysis of 4,4-disubstituted-2-phenyl-2-oxazolin-5-one prometed by ultrasonic irradiation. Chinese Journal of Modern Applied Pharmacy, (1), 47-48.
  • Holzer, W., & Mereiter, K. (2003). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Scientia Pharmaceutica, 71(2), 143-152.
  • Thea, S., et al. (2008). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 6(19), 3562-3569.
  • Shawali, A. S., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Journal of the Chinese Chemical Society, 45(5), 627-632.
  • Farghaly, A. M., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Pharmazie, 55(8), 575-578.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a compound belonging to the pyrazole class of organic acids. The procedures outlined here are synthesized from established safety protocols for similar chemical structures and general hazardous waste management guidelines.

I. Immediate Safety and Hazard Information

Potential Hazards:

  • Corrosive: As an organic acid, it may cause severe skin burns and eye damage.[7]

  • Irritant: Likely to cause skin, eye, and respiratory irritation.[3][5][6]

  • Harmful if Swallowed: Ingestion may be harmful.[2][3][4][6]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against accidental spills.
Respiratory Use in a well-ventilated areaAll handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
II. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), must be collected in a designated hazardous waste container.[8][9][10]

  • Material Compatibility: The container must be made of a material resistant to corrosive organic acids, such as borosilicate glass or high-density polyethylene (HDPE).[9][10] Do not use metal containers.[7][10]

  • Avoid Mixing: Do not mix this waste stream with other chemical waste, particularly bases, oxidizing agents, or cyanides, to prevent violent reactions or the release of toxic fumes.[7][8][11] Store waste containers following proper chemical segregation practices.[8]

2. Labeling:

  • Clear Identification: The waste container must be clearly and accurately labeled.

  • Required Information: The label should include:

    • The words "Hazardous Waste"[7][9]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • The date of accumulation

3. Storage:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area near the point of generation.[8][9]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]

4. Neutralization (Conditional):

  • Consult EHS: Neutralization of acidic waste should only be performed if explicitly permitted and outlined by your institution's Environmental Health and Safety (EHS) department.[9] Unauthorized neutralization can be dangerous.

  • Procedure (if approved): If permitted, slowly and cautiously add the acidic waste to a stirred solution of a weak base, such as sodium bicarbonate, in a chemical fume hood.[7][9] Monitor for gas evolution and heat generation.

5. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the full waste container.[7][9][10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Solid or Solution) B Collect in a Designated, Compatible Container (Glass or HDPE) A->B C Is the container properly labeled with 'Hazardous Waste' and full chemical name? B->C D Label the container correctly. C->D No E Store in a cool, dry, well-ventilated Satellite Accumulation Area C->E Yes D->E F Is neutralization permitted by institutional EHS policy? E->F G Consult EHS for guidance. Do NOT proceed with neutralization. F->G No H Follow approved EHS protocol for neutralization with a weak base (e.g., sodium bicarbonate) in a fume hood. F->H Yes I Arrange for pickup by EHS or a licensed hazardous waste contractor. G->I H->I J Complete all required waste disposal documentation. I->J

Caption: Decision workflow for the safe disposal of this compound.

III. Emergency Procedures

Spill Response:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Assess the Spill: For small spills, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.[7]

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[7][9] Do not use combustible materials like sawdust.[9]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a mild solution of sodium bicarbonate, followed by soap and water.[7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[9]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5][6][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][5][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][13]

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Standard Operating Procedures - University of Richmond. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Organic Acid SOP - UW Environmental Health & Safety - University of Washington. Available at: [Link]

  • Chemical and Hazardous Waste Guide - UiO. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95% - Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - (3-Phenyl-1H-pyrazol-1-yl)acetic acid - Angene Chemical. Available at: [Link]

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Cole-Parmer. Available at: [Link]

Sources

Personal protective equipment for handling 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

This guide provides essential safety protocols and operational procedures for handling this compound in a laboratory setting. The information herein is synthesized from established safety principles for organic acids and heterocyclic compounds. All researchers, scientists, and drug development professionals should use this document as a primary resource for safe handling, storage, and disposal, supplementing it with a substance-specific risk assessment before commencing any work.

Hazard Assessment and Chemical Profile

  • Corrosivity: As an organic acid, this compound is expected to be corrosive to skin and eyes upon direct contact.[1] Inhalation of dust or aerosols may also cause irritation to the respiratory tract.[2][3]

  • Toxicity: Pyrazole and its derivatives can exhibit toxic properties.[4] Harmful effects may occur if swallowed, in contact with skin, or if inhaled.[5][6]

  • Reactivity: The compound may be incompatible with strong bases and oxidizing agents.[7][8]

Property Anticipated Hazard
Physical State Solid (based on similar compounds)
Chemical Class Organic Acid, Pyrazole Derivative
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[5][6]
Known Incompatibilities Strong Bases, Oxidizing Agents[7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.[9]

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Butyl Rubber Gloves[10]Provides chemical resistance against organic acids.[11][12] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical Safety Goggles and a Face Shield[10]Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.
Body Protection Chemical-Resistant Laboratory CoatA lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[7][8] For situations where a fume hood is not feasible, a risk assessment should be performed to determine the need for a respirator.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[7][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Start: Handling 2-oxo-2-(1-phenyl-1H- pyrazol-4-yl)acetic acid fume_hood Is the procedure performed in a chemical fume hood? start->fume_hood quantity What is the quantity of the compound being handled? fume_hood->quantity Yes respirator_assessment Conduct Respirator Risk Assessment fume_hood->respirator_assessment No splash_risk Is there a significant splash risk? quantity->splash_risk ppe_base Minimum PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes splash_risk->ppe_base Low add_face_shield Add Face Shield to Safety Goggles splash_risk->add_face_shield High add_face_shield->ppe_base

Caption: PPE selection decision tree.

Safe Handling and Storage Protocols

Handling:

  • Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[3]

  • Transport: When moving the compound outside of the fume hood, use a sealed, clearly labeled, and chemically resistant secondary container.[7]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][8][13]

  • Segregation: Store this compound away from strong bases and oxidizing agents to prevent incompatible reactions.[7][8]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Spill and Exposure Procedures

Rapid and appropriate response to spills and exposures is critical to minimizing harm.

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and location (inside vs. outside fume hood) evacuate->assess small_spill Small Spill (<10g) Inside Fume Hood assess->small_spill Small & Inside large_spill Large Spill (>10g) or Outside Fume Hood assess->large_spill Large or Outside ppe Don appropriate PPE: - Double Gloves (Nitrile) - Safety Goggles & Face Shield - Lab Coat small_spill->ppe ehs_contact Contact Environmental Health & Safety (EH&S) and evacuate the lab large_spill->ehs_contact neutralize Cover spill with sodium bicarbonate (or other suitable acid neutralizer) ppe->neutralize absorb Absorb neutralized mixture with an inert material (e.g., vermiculite, sand) neutralize->absorb collect Collect absorbed material into a sealed hazardous waste container absorb->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate

Caption: Step-by-step spill response workflow.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][14] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[15] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").[15]

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • Organic Acid Standard Operating Procedure. (n.d.).
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University.
  • SPILLS - Smith College Research and Instruction Safety. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Acidic/Basic Spill Clean Up. (n.d.). Safety & Risk Services.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Environmental Health & Safety - Georgia Tech.
  • Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • SAFETY DATA SHEET - Acetic acid. (2016, February 24).
  • SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%. (2023, October 6). Fisher Scientific.
  • SAFETY DATA SHEET - (2-Oxo-1-pyrrolidinyl)acetic acid. (2024, April 1). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrazole. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - [4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]AMINE HYDROCHLORIDE. (2022, November 21). Sigma-Aldrich.
  • Safety Data Sheet - (3-Phenyl-1H-pyrazol-1-yl)acetic acid. (2025, October 19). Angene Chemical.
  • SAFETY DATA SHEET - 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid. (n.d.). Enamine.
  • This compound. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - 1H-Pyrazole. (2025, December 18).
  • Glacial Acetic Acid Safety Data Sheet. (n.d.).
  • Acetic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Acetic acid - IDLH. (n.d.). NIOSH - CDC.
  • SAFETY DATA SHEET - Pyrazole. (2024, October 18). Aldrich.
  • This compound. (n.d.). AiFChem.
  • 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-SDS. (2025, December 7). MedChemExpress.
  • SAFETY DATA SHEET - Acetic acid. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - 5-Methoxy-1-methyl-1H-pyrazole. (2024, December 19). Fluorochem.
  • ({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}thio)acetic acid. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). LGC Standards.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.